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Foundational

Chemical structure and properties of 4-(Pyrimidin-5-yl)azetidin-2-one

An In-Depth Technical Guide to the Chemical Structure and Properties of 4-(Pyrimidin-5-yl)azetidin-2-one Authored by: A Senior Application Scientist Foreword: Unveiling a Novel Scaffold in Medicinal Chemistry The converg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 4-(Pyrimidin-5-yl)azetidin-2-one

Authored by: A Senior Application Scientist

Foreword: Unveiling a Novel Scaffold in Medicinal Chemistry

The convergence of distinct pharmacophores into a single molecular entity represents a cornerstone of modern drug discovery. This guide delves into the chemical landscape of 4-(Pyrimidin-5-yl)azetidin-2-one, a compound of significant interest at the intersection of two medicinally privileged heterocyclic systems: the pyrimidine and the azetidin-2-one (or β-lactam) rings. While direct literature on this specific molecule is sparse, this document serves as a comprehensive technical guide by extrapolating from the rich chemistry and pharmacology of its constituent moieties. We will explore its structural intricacies, postulate viable synthetic pathways, and predict its physicochemical and biological properties based on established scientific principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this novel chemical scaffold.

Deconstruction of a Privileged Scaffold: The Azetidin-2-one and Pyrimidine Moieties

The unique chemical architecture of 4-(Pyrimidin-5-yl)azetidin-2-one marries the structural rigidity and reactive potential of the β-lactam ring with the diverse biological roles of the pyrimidine nucleus.

The Azetidin-2-one Core: A Versatile Pharmacophore

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide. Its significance in medicine is unparalleled, being the core structural component of β-lactam antibiotics such as penicillins and cephalosporins. Beyond its well-established antibacterial properties, the azetidin-2-one ring is a versatile scaffold found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] The strained nature of the four-membered ring imparts a high degree of reactivity to the amide bond, making it susceptible to nucleophilic attack, a key feature in its mechanism of action as an enzyme inhibitor.

The Pyrimidine Substituent: A Key to Biological Interaction

Pyrimidine is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is therefore integral to a vast number of biological processes. As a result, pyrimidine derivatives are a major focus in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets.

Proposed Synthesis and Chemical Properties

The synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one, while not explicitly described in the literature, can be logically approached by combining established synthetic methodologies for both the azetidin-2-one and pyrimidine ring systems.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-(Pyrimidin-5-yl)azetidin-2-one points towards the Staudinger ketene-imine cycloaddition as a key final step. This reaction involves the [2+2] cycloaddition of a ketene with an imine.

G Target 4-(Pyrimidin-5-yl)azetidin-2-one Staudinger Staudinger Cycloaddition ([2+2]) Target->Staudinger Imine N-(pyrimidin-5-ylmethylene)aniline (Imine) Staudinger->Imine Ketene Ketene (from Acetyl Chloride) Staudinger->Ketene Pyrimidine Pyrimidine-5-carbaldehyde Imine->Pyrimidine Aniline Aniline Imine->Aniline AcetylChloride Acetyl Chloride Ketene->AcetylChloride Triethylamine Triethylamine Ketene->Triethylamine

Caption: Retrosynthetic analysis of 4-(Pyrimidin-5-yl)azetidin-2-one.

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-step process: the formation of the imine followed by the cycloaddition reaction.

Step 1: Synthesis of the Imine (Schiff Base)

The initial step involves the condensation of pyrimidine-5-carbaldehyde with a suitable amine, such as aniline, to form the corresponding imine (Schiff base).

Experimental Protocol:

  • Dissolve pyrimidine-5-carbaldehyde (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid, for instance, p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be purified by recrystallization or column chromatography.

Step 2: Staudinger [2+2] Cycloaddition

The synthesized imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the desired 4-(pyrimidin-5-yl)azetidin-2-one.[3][4]

Experimental Protocol:

  • Dissolve the imine (1.0 eq) and a tertiary amine, such as triethylamine (2.0 eq), in a dry, aprotic solvent like dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.5 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger Cycloaddition Pyrimidine_aldehyde Pyrimidine-5- carbaldehyde Imine N-(pyrimidin-5-yl methylene)aniline Pyrimidine_aldehyde->Imine + Aniline (Toluene, reflux) Aniline Aniline Aniline->Imine Imine_input Imine from Step 1 Chloroacetyl_chloride Chloroacetyl Chloride Azetidinone 4-(Pyrimidin-5-yl) azetidin-2-one Chloroacetyl_chloride->Azetidinone Triethylamine Triethylamine Triethylamine->Azetidinone Imine_input->Azetidinone + Chloroacetyl Chloride + Triethylamine (DCM)

Caption: Proposed synthetic workflow for 4-(Pyrimidin-5-yl)azetidin-2-one.

Predicted Physicochemical Properties

The physicochemical properties of 4-(Pyrimidin-5-yl)azetidin-2-one can be predicted based on its structure. These properties are crucial for its potential as a drug candidate.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~200-250 g/mol Based on the molecular formula.
LogP 1.0 - 2.5Combination of a polar pyrimidine and a moderately polar azetidinone.
Hydrogen Bond Donors 1 (N-H of the azetidinone)Important for target binding.
Hydrogen Bond Acceptors 3 (2 N in pyrimidine, 1 O in azetidinone)Crucial for solubility and target interaction.
Polar Surface Area ~60-80 ŲInfluences membrane permeability.
Solubility Likely soluble in organic solvents like DMSO and methanol. Limited aqueous solubility.Presence of both polar and non-polar moieties.

Potential Biological and Pharmacological Profile

Drawing from the known activities of related compounds, we can hypothesize the potential biological applications of 4-(Pyrimidin-5-yl)azetidin-2-one.

Anticancer Activity

A significant number of 4-aryl-azetidin-2-one derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5] For instance, certain analogs act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][6] The pyrimidine moiety is also a well-known pharmacophore in many anticancer drugs. The combination of these two scaffolds in 4-(Pyrimidin-5-yl)azetidin-2-one makes it a promising candidate for evaluation as an anticancer agent.

Antimicrobial Activity

The azetidin-2-one ring is the cornerstone of β-lactam antibiotics. While the classic mechanism involves the inhibition of bacterial cell wall synthesis, novel azetidinone derivatives have shown activity against a broader range of microbes, including bacteria and fungi.[1][7][8] The pyrimidine ring is also present in various antimicrobial compounds. Therefore, 4-(Pyrimidin-5-yl)azetidin-2-one warrants investigation for its potential antimicrobial properties.

Other Potential Activities

The versatility of the azetidin-2-one and pyrimidine scaffolds suggests that 4-(Pyrimidin-5-yl)azetidin-2-one could exhibit other biological activities, such as anti-inflammatory or antiviral effects. Exploratory screening in various biological assays would be necessary to uncover the full pharmacological profile of this compound.

Characterization and Analytical Methods

Once synthesized, a thorough characterization of 4-(Pyrimidin-5-yl)azetidin-2-one is essential to confirm its structure and purity.

Spectroscopic and Spectrometric Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrimidine ring, the azetidinone ring, and any substituents. Coupling patterns will be crucial for confirming the stereochemistry of the azetidinone ring.
¹³C NMR Resonances for all carbon atoms, including the characteristic carbonyl carbon of the β-lactam at ~160-170 ppm.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy A strong absorption band for the β-lactam carbonyl group at a relatively high wavenumber (around 1730-1770 cm⁻¹) due to ring strain.
Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the synthesized compound. A purity of >95% is generally required for biological testing.

Future Directions and Conclusion

4-(Pyrimidin-5-yl)azetidin-2-one represents a novel and unexplored chemical entity with significant potential in drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic strategy, and a predicted profile of its properties based on the well-documented chemistry of its constituent azetidin-2-one and pyrimidine moieties.

The proposed synthetic route, centered around the robust Staudinger cycloaddition, offers a clear path for the preparation of this compound. Subsequent biological evaluation, particularly in the areas of oncology and infectious diseases, is highly warranted. The insights provided in this guide aim to empower researchers to embark on the synthesis and exploration of this promising molecule and its derivatives, potentially leading to the discovery of new therapeutic agents.

References

  • 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Retrieved March 24, 2026, from [Link]

  • 1-[4-(azetidin-1-yl)-5-methylpyrimidin-2-yl]-5-(ethoxymethyl)-N-[(3-methylimidazol-4-yl)methyl]pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 2-(azetidin-1-yl)pyrimidin-5-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Synthesis and antibacterial studies of azetidin-2-ones derivatives. (2022, January 11). AIP Publishing. Retrieved March 24, 2026, from [Link]

  • Synthesis and biological activity of 2-azetidinones, 4-thiazolidinones, 5-imidazolinones having benzthiazole moiety. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). ACS Publications. Retrieved March 24, 2026, from [Link]

  • (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Selected structure of 2-azetidinone derivatives. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. (2025, August 19). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanisms of Action for 4-(Pyrimidin-5-yl)azetidin-2-one Derivatives

Foreword: Deconvoluting the Multifaceted Pharmacology of a Privileged Scaffold The 4-(pyrimidin-5-yl)azetidin-2-one scaffold represents a fascinating convergence of two pharmacologically significant heterocycles. The aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Deconvoluting the Multifaceted Pharmacology of a Privileged Scaffold

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold represents a fascinating convergence of two pharmacologically significant heterocycles. The azetidin-2-one, or β-lactam ring, is a cornerstone of medicinal chemistry, renowned for its role in antibacterial agents and its broader utility as a constrained pharmacophore. The pyrimidine ring is a fundamental component of nucleobases and a privileged structure in its own right, found in a multitude of approved drugs with diverse biological activities. The fusion of these two moieties creates a chemical space ripe for exploration, yielding derivatives with a wide spectrum of therapeutic potential.

This technical guide eschews a simplistic, one-size-fits-all explanation of the mechanism of action for this class of compounds. Instead, it embraces the nuanced reality that the biological activity of a 4-(pyrimidin-5-yl)azetidin-2-one derivative is profoundly dictated by the nature and orientation of substituents on both the azetidinone and pyrimidine rings. We will dissect the primary mechanisms of action that have been elucidated for structurally related compounds, providing a predictive framework for researchers and drug developers working with this versatile scaffold. The core of this guide is built upon the principles of validated experimental evidence, offering not just a description of what these compounds do, but an explanation of how they do it, and the methodologies required to validate these interactions.

I. Anticancer Mechanisms of Action

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold has shown significant promise in oncology, primarily through the disruption of fundamental cellular processes required for tumor growth and survival. The key anticancer mechanisms identified for this class of compounds include inhibition of tubulin polymerization, modulation of key cell cycle and transcription kinases, and epigenetic modification through histone deacetylase (HDAC) inhibition.

A. Disruption of Microtubule Dynamics: Tubulin Polymerization Inhibition

A prominent mechanism of action for many diaryl-azetidin-2-one derivatives is the inhibition of tubulin polymerization, a validated and powerful strategy in cancer chemotherapy.[1][2] These compounds function as colchicine binding site inhibitors, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of events culminating in cell death.

Molecular Mechanism:

4-(Pyrimidin-5-yl)azetidin-2-one derivatives designed as tubulin inhibitors typically feature an additional aryl group, often at the N-1 or C-3 position of the azetidinone ring, mimicking the structure of combretastatin A-4 (CA-4).[4][5] The pyrimidine ring and the other aryl substituent serve as the two key pharmacophores that occupy the colchicine binding site on β-tubulin.[3] This binding event physically obstructs the longitudinal association of tubulin dimers, thereby inhibiting the formation of microtubules.

The consequences of this are profound:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle. Their disruption leads to a failure in chromosome segregation, causing the cell to arrest in the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

  • Anti-angiogenic Effects: The dynamic instability of microtubules is also crucial for endothelial cell migration and proliferation, key processes in the formation of new blood vessels (angiogenesis) that supply tumors.[1]

Signaling Pathway: Tubulin Disruption to Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Events PyrimidinylAzetidinone 4-(Pyrimidin-5-yl) azetidin-2-one Derivative Tubulin β-Tubulin (Colchicine Site) PyrimidinylAzetidinone->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Blocks G2M G2/M Phase Arrest MitoticSpindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by a 4-(pyrimidin-5-yl)azetidin-2-one derivative.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) at a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare stock solutions of the test compound and a positive control (e.g., colchicine) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the general tubulin buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). Include wells for a vehicle control (DMSO) and a positive control.

    • Add the GTP stock solution to a final concentration of 1 mM.

    • Incubate the plate at 37°C for a few minutes to pre-warm the solutions.

  • Initiation and Measurement:

    • Initiate the polymerization by adding the pre-warmed tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound.

    • Determine the rate of polymerization for each concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

B. Modulation of Cell Cycle and Transcription: Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Consequently, 4-(pyrimidin-5-yl)azetidin-2-one derivatives are logical candidates for the development of inhibitors of key kinases involved in cancer, such as Cyclin-Dependent Kinase 9 (CDK9).

Molecular Mechanism:

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation.[6] Many cancer cells, particularly hematological malignancies, are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYC.[7]

Inhibition of CDK9 by a 4-(pyrimidin-5-yl)azetidin-2-one derivative would lead to:

  • Transcriptional Repression: A rapid decrease in the phosphorylation of RNA Polymerase II, leading to a global shutdown of transcription elongation.

  • Depletion of Survival Proteins: A dramatic reduction in the levels of Mcl-1 and MYC, proteins essential for the survival of many cancer cells.[7]

  • Induction of Apoptosis: The loss of these key survival signals triggers the apoptotic cascade, leading to selective killing of cancer cells.[8]

Signaling Pathway: CDK9 Inhibition and Transcriptional Control

G cluster_drug Drug Action cluster_cellular Cellular Pathway PyrimidinylAzetidinone 4-(Pyrimidin-5-yl) azetidin-2-one Derivative CDK9 CDK9/Cyclin T1 (P-TEFb) PyrimidinylAzetidinone->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Promotes Mcl1_MYC Mcl-1 & MYC mRNA Transcription->Mcl1_MYC Produces Apoptosis Apoptosis Mcl1_MYC->Apoptosis Inhibits G cluster_screening Screening Cascade PrimaryScreen Primary Screen: Whole-cell assay (MIC determination) SecondaryScreen Secondary Screen: Phenotypic analysis (bacterial filamentation) PrimaryScreen->SecondaryScreen Active Compounds TargetValidation Target Validation: In vitro FtsZ polymerization/GTPase assay SecondaryScreen->TargetValidation Confirm On-Target Activity LeadOp Lead Optimization TargetValidation->LeadOp Validated Hits

Caption: A typical screening workflow for the identification of FtsZ inhibitors.

IV. Quantitative Data Summary

The following table summarizes representative biological activity data for azetidin-2-one and pyrimidine derivatives acting through the mechanisms discussed. It is important to note that these are examples and the activity of specific 4-(pyrimidin-5-yl)azetidin-2-one derivatives would need to be determined experimentally.

Compound Class/ExampleTargetAssay TypeActivity (IC50/EC50/MIC)Reference
Chiral fluorinated azetidin-2-oneTubulinAntiproliferative (cancer cell lines)1.0 - 3.6 nM[1]
Diaryl-azetidin-2-oneTubulinAntiproliferative (MCF-7 cells)Subnanomolar (for best compounds)[2]
AZD4573 (pyrimidine core)CDK9Enzymatic<3 nM[7]
4-thiazol-2-anilinopyrimidineCDK9Enzymatic7 nM[8]
Diphenyl-azetidin-2-oneHDAC6/HDAC8EnzymaticNanomolar range[9]
2,4-pyrimidinediamine derivativeHDAC1Enzymatic7.9 nM[10]
Thiophenyl-pyrimidine derivativeFtsZ (presumed)Antibacterial (MRSA)1-2 µg/mL[11]

V. Conclusion and Future Directions

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold is not defined by a single mechanism of action but rather serves as a versatile platform for the design of inhibitors targeting a range of biologically important macromolecules. The evidence strongly suggests that by strategic substitution, these derivatives can be tailored to act as potent anticancer agents (via tubulin, kinase, or HDAC inhibition), anti-inflammatory compounds (via sPLA2 inhibition), or novel antibiotics (via FtsZ inhibition).

For researchers and drug development professionals, this multifaceted nature presents both a challenge and an opportunity. The challenge lies in achieving target selectivity and avoiding off-target effects. The opportunity is the vast chemical space that can be explored to develop novel therapeutics for a multitude of diseases. Future work should focus on the synthesis and biological evaluation of focused libraries of 4-(pyrimidin-5-yl)azetidin-2-one derivatives to further probe the structure-activity relationships for each of these mechanisms. Advanced computational modeling, coupled with the detailed experimental protocols outlined in this guide, will be instrumental in rationally designing the next generation of drugs based on this privileged scaffold.

References

  • Synthesis of Azetidin-2-One Derivatives as Inhibitor of Secretory Phospholipase A2 with Anti-Inflammatory Activity. (2005). Bentham Science Publishers. Available from: [Link]

  • Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. (2016). ResearchGate. Available from: [Link]

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. (n.d.). PMC. Available from: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. Available from: [Link]

  • AZD4573. (n.d.). AstraZeneca Open Innovation. Available from: [Link]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. (2020). PubMed. Available from: [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2025). MDPI. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances (RSC Publishing). Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Unknown Source. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (n.d.). PMC. Available from: [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. (n.d.). PMC - NIH. Available from: [Link]

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. (2022). PubMed. Available from: [Link]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. (n.d.). Request PDF - ResearchGate. Available from: [Link]

  • Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. (n.d.). PMC. Available from: [Link]

  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. (2010). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (n.d.). PMC. Available from: [Link]

  • N-1 substituted pyrimidin-4-ones: novel, orally active inhibitors of lipoprotein-associated phospholipase A2. (2000). PubMed. Available from: [Link]

  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). PMC. Available from: [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. (n.d.). PMC. Available from: [Link]

  • Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. (2020). MDPI. Available from: [Link]

  • Histone Deacetylases and Their Inhibitors in Cancer Epigenetics. (2019). MDPI. Available from: [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). MDPI. Available from: [Link]

  • Inhibition of secreted phospholipase A2. 4-glycerol derivatives of 4,5-dihydro-3-(4-tetradecyloxybenzyl)-1,2,4-4H-oxadiazol-5-one with broad activities. (2007). PubMed. Available from: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PMC. Available from: [Link]

  • Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. (2021). PubMed. Available from: [Link]

  • Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. (n.d.). PMC. Available from: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-(Pyrimidin-5-yl)azetidin-2-one in Early-Stage Research: A Technical Guide

Executive Summary & Structural Rationale The azetidin-2-one (β-lactam) ring is a highly privileged scaffold in medicinal chemistry. While historically recognized primarily as the core pharmacophore of β-lactam antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The azetidin-2-one (β-lactam) ring is a highly privileged scaffold in medicinal chemistry. While historically recognized primarily as the core pharmacophore of β-lactam antibiotics, modern drug discovery has successfully repurposed this four-membered cyclic amide for diverse therapeutic applications. Today, azetidin-2-one derivatives are actively investigated as cholesterol absorption inhibitors (e.g., Ezetimibe), potent anti-inflammatory agents targeting serine proteases like human chymase[1], and antiproliferative compounds that disrupt tubulin polymerization in chemoresistant cancer cell lines[2][3].

The specific functionalization of this core with a pyrimidin-5-yl group at the C-4 position introduces unique electronic properties and hydrogen-bonding capabilities, which can significantly enhance target specificity and modulate lipophilicity[4]. However, profiling the pharmacokinetics (PK) of 4-(Pyrimidin-5-yl)azetidin-2-one derivatives requires navigating two distinct structural liabilities:

  • Hydrolytic Susceptibility: The inherent ring strain of the four-membered β-lactam makes it vulnerable to chemical hydrolysis and enzymatic cleavage by plasma amidases.

  • Oxidative Vulnerability: The electron-deficient pyrimidine ring is a known site for cytochrome P450 (CYP)-mediated oxidation.

As a Senior Application Scientist, I approach the PK profiling of this scaffold not as a routine checklist, but as a mechanistic investigation. Every assay must be a self-validating system designed to isolate how and why the molecule clears the biological system.

PK_Workflow A Compound Synthesis: 4-(Pyrimidin-5-yl)azetidin-2-one B Physicochemical Triage (Solubility, pKa, LogD) A->B C In Vitro ADME (Microsomes, Caco-2, PPB) B->C D In Vivo PK (Rodents) (IV/PO Dosing, LC-MS/MS) C->D E PK Parameter Calculation (CL, Vd, F%, t1/2) D->E F Lead Optimization (SAR Feedback Loop) E->F F->A Structural Refinement

Figure 1: Sequential early-stage pharmacokinetic profiling workflow for azetidin-2-one derivatives.

In Vitro ADME Profiling: Isolating Clearance Mechanisms

Before advancing to in vivo models, we must deconstruct the degradation pathways of the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold. A standard microsomal assay is insufficient because it cannot differentiate between enzymatic CYP oxidation of the pyrimidine ring and aqueous hydrolysis of the β-lactam ring.

Protocol 1: Self-Validating Microsomal Metabolic Stability

This protocol is engineered to separate chemical instability from Phase I metabolism.

  • Step 1: Reagent Preparation. Prepare human or rat liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Pre-incubation & Spiking. Add the 4-(Pyrimidin-5-yl)azetidin-2-one test compound to achieve a final concentration of 1 µM. Causality Rule: Ensure final DMSO concentration remains <0.1% to prevent solvent-mediated CYP inhibition. Pre-warm to 37°C for 5 minutes.

  • Step 3: Reaction Initiation (The Validation Matrix). Split the incubation into two parallel arms:

    • Arm A (Active): Initiate with 1 mM NADPH (cofactor for CYP enzymes).

    • Arm B (Negative Control): Initiate with an equivalent volume of plain buffer.

    • Causality Rule: Arm B is critical. If the compound depletes in Arm B, the clearance is driven by chemical hydrolysis of the azetidin-2-one ring, not CYP metabolism.

  • Step 4: Quenching. At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL). Causality Rule: Cold acetonitrile instantly denatures microsomal proteins, halting both enzymatic and chemical degradation.

  • Step 5: Centrifugation. Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Metabolism Parent 4-(Pyrimidin-5-yl)azetidin-2-one Hydrolysis Plasma Amidases / Chemical Hydrolysis Parent->Hydrolysis CYP Hepatic CYP450 Oxidation Parent->CYP Metab1 Beta-amino acid derivative (Inactive Ring-Opened) Hydrolysis->Metab1 Metab2 Hydroxypyrimidine derivative (Phase I Metabolite) CYP->Metab2

Figure 2: Primary metabolic and hydrolytic degradation pathways of pyrimidinyl-azetidinone cores.

In Vivo Pharmacokinetic Study Design (Rodent Model)

To establish the true bioavailability and systemic clearance of the compound, we utilize a male Sprague-Dawley rat model. The handling of blood samples is the most critical failure point for β-lactams due to the presence of aggressive plasma amidases.

Protocol 2: In Vivo Dosing and Amidase-Protected Sampling
  • Step 1: Formulation.

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Per Os (PO): 10 mg/kg formulated as a homogenous suspension in 0.5% Methylcellulose.

  • Step 2: Dosing & Sampling. Administer to jugular vein-cannulated rats (n=3 per route). Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Step 3: Immediate Amidase Quenching (Critical Step). Causality Rule: Rat plasma contains high levels of esterases and amidases that will artificially lower the apparent concentration of the azetidin-2-one compound post-collection. Immediately upon collection, transfer blood into K₂EDTA tubes pre-spiked with an amidase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF, at 1 mM final concentration). Keep strictly on ice and centrifuge within 15 minutes to harvest plasma.

Quantitative Data Summaries

Table 1: Target In Vivo PK Parameters for Optimized Azetidin-2-one Scaffolds

ParameterDefinitionTarget Range (Rat)Mechanistic Implication of Out-of-Range Data
CL (mL/min/kg)Systemic Clearance< 30High CL indicates rapid β-lactam ring hydrolysis or extensive first-pass CYP metabolism of the pyrimidine.
Vdss (L/kg)Volume of Distribution1.0 - 5.0< 1.0 suggests high plasma protein binding; > 5.0 suggests extensive tissue trapping.
t₁/₂ (h)Elimination Half-life> 2.0A short half-life necessitates structural rigidification (e.g., bulky substituents at C-3) to protect the β-lactam core.
F (%)Oral Bioavailability> 20%Low F% is typically driven by poor aqueous solubility or aggressive first-pass gastric hydrolysis at pH 1.2.

LC-MS/MS Bioanalytical Methodology

Accurate quantification requires separating the intact 4-(Pyrimidin-5-yl)azetidin-2-one from its ring-opened β-amino acid metabolite, which can sometimes exhibit in-source fragmentation mimicking the parent mass. A steep gradient on a C18 column ensures sharp peak shapes and minimizes matrix effects.

Table 2: Standardized LC-MS/MS Gradient Protocol (Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm; Column Temp: 40°C)

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (Water + 0.1% Formic Acid)Mobile Phase B (%) (Acetonitrile + 0.1% Formic Acid)
0.000.40955
0.500.40955
2.000.40595
3.000.40595
3.100.40955
4.000.40955

Structure-Activity Relationship (SAR) Feedback Loop

The ultimate goal of early-stage PK profiling is to inform the synthetic chemistry team. By analyzing the data generated from the self-validating protocols above, we can direct structural optimization:

  • If clearance is high in the minus-NADPH control: The β-lactam ring is chemically unstable. Solution: Introduce steric bulk (e.g., a gem-dimethyl group or a bulky aryl substituent) at the C-3 position of the azetidin-2-one ring to shield the carbonyl carbon from nucleophilic water attack[3].

  • If clearance is high only in the presence of NADPH: The pyrimidine ring is undergoing rapid CYP-mediated oxidation. Solution: Block the metabolic soft spots on the pyrimidin-5-yl ring by introducing electron-withdrawing groups (e.g., fluorine) or blocking groups (e.g., methyl) at the 2- or 4-positions of the pyrimidine[4].

References

  • Development And Synthesis of Azetidione Analog for Antiproliferative Activity: Characterization and Biological Evaluation. International Journal for Multidisciplinary Research (IJFMR).[Link]

  • 2-Azetidinone – A new profile of various pharmacological activities. European Journal of Medicinal Chemistry.[Link]

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. MDPI.[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PubMed Central (PMC).[Link]

Sources

Exploratory

Preclinical Safety and In Vitro Toxicity Profiling of 4-(Pyrimidin-5-yl)azetidin-2-one Scaffolds

Executive Summary The 4-(Pyrimidin-5-yl)azetidin-2-one scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Combining the strained, four-membered β -lactam ring (azetidin-2-one) with a nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(Pyrimidin-5-yl)azetidin-2-one scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Combining the strained, four-membered β -lactam ring (azetidin-2-one) with a nitrogen-rich pyrimidine moiety, this structural class has been extensively investigated for its potential in monoacylglycerol lipase (MAGL) inhibition, dual HDAC6/8 inhibition, and targeted anticancer therapies[1][2].

However, the inherent electrophilicity of the β -lactam ring—which acts as an acylating agent—combined with the lipophilic and hydrogen-bonding nature of the pyrimidine ring, necessitates rigorous early-stage in vitro safety profiling. This whitepaper provides an authoritative, step-by-step technical guide to evaluating the cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability of 4-(Pyrimidin-5-yl)azetidin-2-one derivatives.

Mechanistic Cytotoxicity & Cellular Viability

The primary mechanism of cytotoxicity for azetidin-2-one derivatives often involves interference with microtubule dynamics (tubulin polymerization) or the irreversible inhibition of intracellular serine hydrolases[3][4]. To accurately assess baseline toxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard. It provides a self-validating measure of mitochondrial metabolic activity, where NAD(P)H-dependent cellular oxidoreductases reduce the tetrazolium dye to an insoluble formazan[3][5].

Apoptotic Signaling Causality

Compounds containing the azetidin-2-one core frequently induce programmed cell death rather than acute necrosis[3]. The pyrimidine substitution enhances cellular permeability, allowing the compound to trigger intrinsic mitochondrial stress pathways or modulate extrinsic death receptors.

Apoptosis Compound 4-(Pyrimidin-5-yl)azetidin-2-one Mito Mitochondrial Stress (Intrinsic Pathway) Compound->Mito Enzyme/Tubulin Inhibition DeathRec Death Receptors (Extrinsic Pathway) Compound->DeathRec Surface Receptor Mod. Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp8 Caspase-8 Activation DeathRec->Casp8 FADD recruitment Casp37 Executioner Caspases-3/7 Casp9->Casp37 Casp8->Casp37 Apoptosis Programmed Cell Death Casp37->Apoptosis DNA Fragmentation

Fig 1: Intrinsic and extrinsic apoptotic pathways triggered by azetidin-2-one derivatives.

Step-by-Step MTT Assay Protocol

This protocol is designed as a self-validating system. The inclusion of vehicle controls ensures that solvent toxicity is isolated, while positive controls validate the metabolic responsiveness of the chosen cell line (e.g., MCF-7, HeLa, or A549)[6][7].

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion[7].

  • Compound Preparation: Dissolve the 4-(Pyrimidin-5-yl)azetidin-2-one derivative in 100% DMSO to create a 10 mM stock. Dilute serially in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Crucial Validation: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[7].

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin)[6]. Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until purple intracellular formazan crystals are visible under a microscope[3].

  • Solubilization & Readout: Carefully aspirate the medium. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50​ using non-linear regression analysis.

Genotoxicity: The Ames Test

Because the β -lactam ring is susceptible to nucleophilic attack, there is a theoretical risk of the scaffold acylating nucleophilic centers on DNA, leading to mutagenicity[2][4]. The Ames test (bacterial reverse mutation assay) is mandatory to rule out this liability.

Step-by-Step Ames Protocol
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a rat liver S9 fraction mix to simulate mammalian hepatic metabolism, as the pyrimidine ring may form reactive epoxides or N-oxides under CYP450 metabolism.

  • Pre-incubation: In sterile tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for non-activated tests), and 50 µL of the test compound (at varying concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48–72 hours at 37°C. Count the number of revertant colonies.

  • Validation Criteria: The assay is valid only if the positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) induce a >3-fold increase in revertant colonies compared to the vehicle control[2].

Cardiotoxicity: hERG Channel Inhibition

Nitrogen-containing heterocycles, particularly those with lipophilic substituents like pyrimidine, are notorious for binding to the hydrophobic inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[2][8]. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes.

hERG_Workflow CellPrep HEK293 Cell Culture (Stable hERG Expression) Perfusion Compound Perfusion (0.1 - 30 µM) CellPrep->Perfusion PatchClamp Whole-Cell Patch Clamp (Voltage Protocol) Perfusion->PatchClamp DataAcq Current Measurement (Tail Current Peak) PatchClamp->DataAcq Analysis IC50 Calculation (Dose-Response Curve) DataAcq->Analysis Fit to Hill Equation

Fig 2: Electrophysiological workflow for assessing hERG channel inhibition.

Whole-Cell Patch-Clamp Methodology
  • Cell Preparation: Use HEK293 or CHO cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ). Ensure a seal resistance of >1 GΩ (self-validation metric for membrane integrity).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the 4-(Pyrimidin-5-yl)azetidin-2-one derivative into the extracellular bath. Measure the reduction in the peak tail current amplitude.

  • Control: Use Terfenadine or E-4031 as a positive control to confirm channel sensitivity.

Quantitative Data Summary

The table below synthesizes representative in vitro safety thresholds for optimized azetidin-2-one and pyrimidine hybrid scaffolds based on contemporary medicinal chemistry literature[2][3][8].

Assay / EndpointTarget System / Cell LineRepresentative ValueClinical / Safety Significance
Cytotoxicity ( IC50​ ) MCF-7 (Breast Cancer)5.0 – 45.5 µMIndicates moderate to high antiproliferative activity[6][7].
Cytotoxicity ( IC50​ ) Non-tumoral Fibroblasts> 100 µMDemonstrates a favorable therapeutic window and cellular selectivity[2].
Mutagenicity S. typhimurium (TA98/100)Negative (Ratio < 2.0)Confirms the β -lactam core does not act as a DNA-reactive mutagen[2][4].
Cardiotoxicity ( IC50​ ) hERG Patch-Clamp> 30 µMLow risk of drug-induced QT prolongation and cardiac arrhythmia[8].
Metabolic Stability Human Liver Microsomes (HLM) T1/2​ > 45 minsAdequate resistance to CYP450-mediated oxidative degradation[4].

References

  • Zainab Kadhim Al-Khazragie et al. "Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolidinone Derivatives Based on Sulfonamide". ResearchGate.[Link]

  • Research Journal of Pharmacy and Technology. "Docking Investigation, Synthesis and Cytotoxic Studies of Coumarin Substituted Azetidinone Derivatives". RJPT Online. [Link]

  • Arabian Journal of Chemistry. "Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole". Arabian Journal of Chemistry. [Link]

  • AIR Unimi. "Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors". University of Milan.[Link]

  • ResearchGate. "Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization". ResearchGate. [Link]

  • Journal of Medicinal Chemistry. "Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization". ACS Publications.[Link]

  • Covenant University. "Structure-based Design of Coumarin Moieties as Sustainable Inhibitors of Diabetes Mellitus Type 2". Covenant University Repository.[Link]

  • MDPI. "Antimicrobial Activity of Naphthyridine Derivatives". MDPI.[Link]

  • MDPI. "A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications". MDPI. [Link]

Sources

Foundational

Spectroscopic Characterization of 4-(Pyrimidin-5-yl)azetidin-2-one: An In-Depth Technical Guide to NMR and IR Analysis

Introduction: The Structural Significance of 4-(Pyrimidin-5-yl)azetidin-2-one In the landscape of medicinal chemistry, the fusion of a pyrimidine ring and a β-lactam core in the molecule 4-(Pyrimidin-5-yl)azetidin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of 4-(Pyrimidin-5-yl)azetidin-2-one

In the landscape of medicinal chemistry, the fusion of a pyrimidine ring and a β-lactam core in the molecule 4-(Pyrimidin-5-yl)azetidin-2-one presents a compelling scaffold for drug discovery. The β-lactam moiety is the cornerstone of a vast class of antibiotics, while the pyrimidine ring is a fundamental component of nucleobases and numerous therapeutic agents.[1][2] The precise structural elucidation of this hybrid molecule is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring quality control in synthetic processes.

This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic methods for the definitive characterization of 4-(Pyrimidin-5-yl)azetidin-2-one. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rationale behind the spectral interpretation and the experimental design, reflecting a deep understanding of the underlying chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution, offering precise information about the chemical environment of each nucleus.[1][3][4] For 4-(Pyrimidin-5-yl)azetidin-2-one, both ¹H and ¹³C NMR are indispensable for confirming its structure.[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR (¹H NMR) spectrum provides detailed information on the number of distinct protons, their electronic surroundings, and their spatial relationships through spin-spin coupling.[3] The expected ¹H NMR spectrum of 4-(Pyrimidin-5-yl)azetidin-2-one in a common solvent like DMSO-d₆ would exhibit characteristic signals for the protons on both the azetidin-2-one and pyrimidine rings.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1 (NH) 8.0 - 9.0Broad Singlet-The amide proton of the β-lactam ring is expected to be deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.
H-2', H-6' (Pyrimidine) ~9.2Singlet-These protons are in a highly electron-deficient environment due to the two adjacent nitrogen atoms in the pyrimidine ring, leading to a significant downfield shift.
H-4' (Pyrimidine) ~8.8Singlet-This proton is also in an electron-deficient environment, though slightly less so than H-2' and H-6', resulting in a downfield shift.
H-4 (Azetidinone) 4.5 - 5.0Doublet of DoubletsJH4-H3a ≈ 2-5 Hz, JH4-H3b ≈ 5-8 HzThis proton is a methine proton adjacent to the pyrimidine ring and a CH₂ group within the β-lactam ring. Its chemical shift is influenced by both the aromatic ring and the adjacent carbonyl group. The multiplicity arises from coupling to the two diastereotopic protons at the C-3 position.
H-3a, H-3b (Azetidinone) 3.0 - 3.5MultipletJH3a-H3b ≈ 14-16 Hz, JH3a-H4 ≈ 2-5 Hz, JH3b-H4 ≈ 5-8 HzThese are diastereotopic methylene protons adjacent to the carbonyl group. They will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the H-4 proton.

Causality Behind Chemical Shift Predictions:

  • Pyrimidine Protons: The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a high chemical shift (downfield).[3]

  • Azetidinone Protons: The protons on the β-lactam ring are influenced by the ring strain and the anisotropy of the adjacent carbonyl group. The proton at C-4 is further deshielded by the neighboring pyrimidine ring.

Visualizing the Structure:

4_Pyrimidin_5_yl_azetidin_2_one cluster_azetidinone Azetidin-2-one Ring cluster_pyrimidine Pyrimidine Ring C4 C4 C3 C3 C4->C3 H4 H C4->H4 C5' C5' C4->C5' C-C bond C2 C2=O C3->C2 H3a H C3->H3a H3b H C3->H3b N1 N1 N1->C4 H1 H N1->H1 C2->N1 C6' C6' C5'->C6' N1' N1' C6'->N1' H6' H C6'->H6' C2' C2' N1'->C2' N3' N3' C2'->N3' H2' H C2'->H2' C4' C4' N3'->C4' C4'->C5' H4' H C4'->H4'

Figure 1: Molecular structure of 4-(Pyrimidin-5-yl)azetidin-2-one with atom numbering.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.[3] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C=O) 165 - 175The carbonyl carbon of the β-lactam is characteristically found in this region.
C-2' (Pyrimidine) 155 - 160This carbon is situated between two nitrogen atoms, leading to a significant downfield shift.
C-4', C-6' (Pyrimidine) 150 - 158These carbons are adjacent to a nitrogen atom and are part of an aromatic system, resulting in a downfield chemical shift.
C-5' (Pyrimidine) 120 - 130This is the carbon atom of the pyrimidine ring that is attached to the azetidinone ring.
C-4 (Azetidinone) 50 - 60This methine carbon is attached to the pyrimidine ring and the nitrogen of the β-lactam, shifting it downfield.
C-3 (Azetidinone) 40 - 50This methylene carbon is adjacent to the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3200 - 3300 N-H StretchAmide (β-lactam)The N-H stretching vibration in the β-lactam ring typically appears in this region.
1730 - 1760 C=O StretchCarbonyl (β-lactam)The carbonyl group in a strained four-membered ring absorbs at a higher frequency than in a non-strained amide. This is a key characteristic peak for β-lactams.[5][6]
1550 - 1650 C=N and C=C StretchPyrimidine RingThese absorptions are characteristic of the aromatic and heteroaromatic ring stretching vibrations of the pyrimidine moiety.[7]
~3100 C-H StretchAromatic (Pyrimidine)The C-H stretching vibrations of the pyrimidine ring.
2850 - 3000 C-H StretchAliphatic (Azetidinone)The C-H stretching vibrations of the CH and CH₂ groups in the azetidinone ring.

Visualizing the Experimental Workflow:

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_characterization Structural Characterization Sample 4-(Pyrimidin-5-yl)azetidin-2-one NMR_Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Solvent IR_Sample Prepare Sample (e.g., KBr pellet or thin film) Sample->IR_Sample NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra NMR_Solvent->NMR_Acquisition NMR_Analysis Process and Analyze Data: - Chemical Shifts - Coupling Constants - Integration NMR_Acquisition->NMR_Analysis Structure_Confirmation Confirm Molecular Structure NMR_Analysis->Structure_Confirmation IR_Acquisition Acquire IR Spectrum IR_Sample->IR_Acquisition IR_Analysis Analyze Data: - Identify Characteristic  Absorption Bands IR_Acquisition->IR_Analysis IR_Analysis->Structure_Confirmation

Figure 2: A generalized workflow for the spectroscopic analysis of 4-(Pyrimidin-5-yl)azetidin-2-one.

Experimental Protocols: A Guide to Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(Pyrimidin-5-yl)azetidin-2-one.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45° pulse angle, 2-second relaxation delay, a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol:
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of 4-(Pyrimidin-5-yl)azetidin-2-one with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR and IR spectroscopy provides a robust and comprehensive methodology for the structural characterization of 4-(Pyrimidin-5-yl)azetidin-2-one. ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, most notably the characteristic β-lactam carbonyl. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the synthesis, quality control, and further development of this promising heterocyclic compound. The rigorous application of these techniques ensures the scientific integrity of subsequent studies and is a critical step in the journey from a novel molecule to a potential therapeutic agent.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Morcillo, J., et al. A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.
  • PubMed. FTIR study of five complex beta-lactam molecules.
  • ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...
  • Der Pharma Chemica. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
  • PMC. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
  • PubMed. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents.
  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
  • ResearchGate. IR spectra of β-lactamase inhibitors. (a) IR spectrum of the extracted...
  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • PMC. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole.
  • Indian Journal of Chemistry. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
  • MDPI. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)
  • Rice University. Decatungstate-Catalysed C(sp3)–H Azidation.
  • ResearchGate. (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
  • ResearchGate. synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives.
  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of 4a.
  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Basic 1H- and 13C-NMR Spectroscopy.

Sources

Exploratory

Biological activity of pyrimidin-5-yl azetidin-2-one compounds

An In-Depth Technical Guide to the Biological Activity of Pyrimidin-5-yl Azetidin-2-one Compounds Authored by: A Senior Application Scientist Foreword: The Convergence of Two Privileged Scaffolds In the landscape of medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Pyrimidin-5-yl Azetidin-2-one Compounds

Authored by: A Senior Application Scientist

Foreword: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel therapeutic agents with unique biological profiles. The pyrimidin-5-yl azetidin-2-one scaffold represents a compelling example of this approach, marrying the rich chemical and biological heritage of the pyrimidine nucleus with the strained, reactive, and therapeutically significant azetidin-2-one (β-lactam) ring.

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4] On the other hand, the azetidin-2-one ring is the iconic feature of β-lactam antibiotics, one of the most successful classes of antibacterial agents in history, which function by inhibiting bacterial cell wall synthesis.[5][6]

This guide provides a comprehensive exploration of the biological activities stemming from the chemical union of these two powerful moieties. We will delve into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to researchers, scientists, and drug development professionals working to unlock the therapeutic potential of these hybrid compounds.

Core Synthetic Strategies: The Staudinger Cycloaddition

The construction of the strained four-membered β-lactam ring is a pivotal step in the synthesis of azetidin-2-one compounds. The most fundamental and versatile method for this is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction.[7] The general pathway to pyrimidin-5-yl azetidin-2-one derivatives typically involves the formation of a Schiff base (imine) intermediate, which then undergoes cyclization.

A common synthetic route involves reacting a pyrimidine amine with an appropriate aldehyde to form the Schiff base. This intermediate is then reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (such as triethylamine), to yield the target azetidin-2-one ring.[8][9]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [2+2] Cycloaddition A Pyrimidine-5-amine C Pyrimidine-5-yl Imine (Schiff Base) A->C Condensation (-H2O) B Substituted Aldehyde (R-CHO) B->C G Pyrimidin-5-yl Azetidin-2-one C->G Staudinger Reaction D Chloroacetyl Chloride F Ketene Intermediate D->F E Triethylamine (Base) E->F Generates F->G

Caption: General workflow for the synthesis of pyrimidin-5-yl azetidin-2-ones.

Spectrum of Biological Activities & Mechanisms of Action

The unique structural arrangement of the pyrimidin-5-yl azetidin-2-one core allows it to interact with a diverse array of biological targets, leading to a broad spectrum of activities. The pyrimidine moiety can facilitate target engagement through hydrogen bonding and π-stacking interactions, while the β-lactam ring can act as a reactive electrophile or a rigid scaffold.[10]

Antimicrobial Activity

The foundational activity of the azetidin-2-one ring is antibacterial. This action is classically attributed to the inhibition of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[5][11] By acylating the active site of these enzymes, β-lactams prevent the cross-linking of peptidoglycan strands, leading to a compromised cell wall, cell lysis, and bacterial death.[6]

The attachment of the pyrimidine moiety can modulate this activity, potentially broadening the spectrum to include Gram-negative bacteria or overcoming resistance mechanisms. Several studies have demonstrated that novel azetidinone derivatives containing pyrimidine show significant activity against both bacterial and fungal strains.[8]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Transpeptidase) CW Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP->CW Catalyzes Lysis Cell Lysis & Death Compound Pyrimidin-5-yl Azetidin-2-one Compound->PBP Covalently Binds & Inhibits

Caption: Mechanism of antibacterial action via PBP inhibition.

Anticancer Activity

The anticancer potential of pyrimidin-5-yl azetidin-2-ones is multifaceted. The pyrimidine core is a known antagonist of nucleotide metabolism, a critical pathway for rapidly proliferating cancer cells.[1] Furthermore, the azetidinone scaffold has been integrated into compounds that exhibit potent cytotoxic effects through various mechanisms.

  • Cell Cycle Modulation and Apoptosis: Many anticancer agents function by halting the cell cycle or inducing programmed cell death (apoptosis). Azetidinone derivatives have been shown to interfere with cancer cell growth and proliferation through these pathways.[11]

  • Enzyme Inhibition: Specific enzymes that are overactive in cancer are key therapeutic targets.

    • Kinase Inhibition: Certain azetidinyl pyrimidines have been developed as kinase inhibitors, which can block the signaling pathways that drive abnormal cell growth.[12]

    • Histone Deacetylase (HDAC) Inhibition: Some azetidin-2-one-based molecules have been identified as dual inhibitors of HDAC6 and HDAC8, enzymes implicated in cancer development and progression.[13]

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is central to many chronic diseases. Pyrimidine derivatives are well-documented for their anti-inflammatory properties.[2] They can exert these effects by inhibiting the production and activity of key inflammatory mediators, such as:

  • Prostaglandin E2 (PGE2)

  • Tumor necrosis factor-α (TNF-α)

  • Nuclear factor κB (NF-κB)

  • Various interleukins[2]

The incorporation of the azetidinone ring can enhance the potency and selectivity of these effects, making pyrimidin-5-yl azetidin-2-one compounds promising candidates for treating inflammatory conditions.[12]

Other Therapeutic Potential

Research has also pointed towards other potential applications for this class of compounds:

  • Antitubercular Activity: Some synthesized analogues have demonstrated in vitro activity against Mycobacterium tuberculosis.[8]

  • Antiviral Activity: The pyrimidine nucleus is a component of many established antiviral drugs, suggesting that these compounds could be explored for efficacy against viral infections.[1][10]

Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is crucial for rational drug design. SAR studies on pyrimidine and azetidinone derivatives have yielded valuable insights.

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
Pyrimidine Ring Electron-releasing groups (e.g., -CH₃, -OCH₃)Can enhance antimicrobial and anti-inflammatory potential.
Azetidin-2-one Ring (C3) Chloro (-Cl) groupOften incorporated from chloroacetyl chloride; can be crucial for reactivity and antibacterial potency.[14]
Azetidin-2-one Ring (C4) Substituted aryl groupsThe nature of the substituent (electron-donating vs. electron-withdrawing) on the aryl ring can significantly modulate antimicrobial and anticancer activity.[15]
Azetidin-2-one Ring (N1) Direct attachment to pyrimidineCreates the core scaffold. Modifications here would fundamentally change the compound class.N/A

For instance, a study on 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-ones found that compounds with nitro, methyl, or bromo groups in the para-position of the benzene ring showed excellent activity against bacterial strains. This highlights the sensitivity of the biological activity to subtle structural changes.

Key Experimental Protocols

The validation of biological activity requires robust and standardized experimental protocols. Below are methodologies for assessing the primary activities of these compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial or antifungal potency of test compounds.

Methodology:

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator like resazurin can be added to aid visualization.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic (cell-killing) effect of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The pyrimidin-5-yl azetidin-2-one scaffold is a fertile ground for the development of new therapeutic agents. The convergence of the antibacterial heritage of the β-lactam ring with the broad-spectrum biological activities of the pyrimidine nucleus has yielded compounds with demonstrated potential in antimicrobial, anticancer, and anti-inflammatory applications.

Future research should focus on:

  • Lead Optimization: Expanding SAR studies to fine-tune potency and selectivity for specific targets while minimizing off-target effects and toxicity.

  • Mechanism Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most promising compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for in vivo studies.

As challenges like antimicrobial resistance and the need for more effective cancer therapies continue to grow, the rational design of hybrid molecules like pyrimidin-5-yl azetidin-2-ones offers a promising and scientifically rigorous path toward novel solutions.

References

  • EvitaChem. (n.d.). Buy 1-(Pyrimidin-5-yl)azetidin-3-amine (EVT-13475781). Retrieved from EvitaChem.[10]

  • WIPO. (2023). WO/2023/279105 AZETIDINYL PYRIMIDINES AND USES THEREOF.[12]

  • Chandrashekaraiah, M., et al. (2014). Synthesis of Some New Pyrimidine-Azitidinone Analogues and Their Antioxidant, In Vitro Antimicrobial, and Antitubercular Activities. Scilit.[8]

  • Anonymous. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.[16]

  • Benchchem. (n.d.). 2-(Azetidin-2-yl)pyrimidine. Retrieved from Benchchem.[11]

  • Anonymous. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.[5]

  • Godhani, D., et al. (2023). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” Indian Journal of Chemistry (IJC).

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.[17]

  • Anonymous. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.[18]

  • Pfizer Global Research and Development. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry.[19]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[20]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.[14]

  • AIP Publishing. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives.[9]

  • Anonymous. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[1]

  • Royal Society of Chemistry. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.[2]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.[21]

  • Federico, S., et al. (2025). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi.[13]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Anonymous. (n.d.). A REVIEW ON 2-AZETEDINONES. International Journal of Pharma and Bio Sciences.[7]

  • Anonymous. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.[6]

  • ACS Publications. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry.[22]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.[3]

  • Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate.[4]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).[15]

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Foundational

Role of 4-(Pyrimidin-5-yl)azetidin-2-one in medicinal chemistry

An In-depth Technical Guide on the Role of 4-(Pyrimidin-5-yl)azetidin-2-one in Medicinal Chemistry Executive Summary The fusion of distinct, biologically active pharmacophores into single molecular entities represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Role of 4-(Pyrimidin-5-yl)azetidin-2-one in Medicinal Chemistry

Executive Summary

The fusion of distinct, biologically active pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery. This guide delves into the medicinal chemistry of the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold, a hybrid structure that combines the well-established biological relevance of the β-lactam (azetidin-2-one) ring with the versatile pyrimidine nucleus. The azetidin-2-one core is famously present in β-lactam antibiotics like penicillins and also serves as a key structural motif in various anticancer and enzyme-inhibiting agents.[1][2] Concurrently, the pyrimidine ring is a fundamental component of nucleobases and a privileged scaffold in a vast array of therapeutics, including kinase inhibitors and anti-infective drugs.[3] This document provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising chemical scaffold, offering researchers and drug development professionals a technical foundation for its exploration and exploitation.

Introduction: The Convergence of Two Privileged Scaffolds

The strategic combination of the azetidin-2-one and pyrimidine rings is based on the principle of molecular hybridization, aiming to create novel compounds with potentially synergistic or unique pharmacological profiles.

  • The Azetidin-2-one (β-Lactam) Core: This four-membered cyclic amide is renowned for its role in antibiotics that inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[1] Beyond its antimicrobial prowess, the strained ring system makes it a reactive pharmacophore, and its derivatives have been developed as potent agents against cancer, viruses, and various enzymes.[2][4]

  • The Pyrimidine Ring: As a cornerstone of DNA and RNA, the pyrimidine moiety is intrinsically recognized by biological systems. Its derivatives are integral to numerous approved drugs, demonstrating a wide spectrum of activities including antimicrobial, antiviral, and anticancer effects.[3][5] The nitrogen atoms in the ring act as key hydrogen bond acceptors, enabling strong interactions with biological targets, most notably the hinge region of protein kinases.[6]

The 4-(Pyrimidin-5-yl)azetidin-2-one scaffold thus presents an exciting platform for developing novel therapeutics by leveraging the combined chemical and biological attributes of these two powerful heterocyclic systems.

Synthetic Strategies and Methodologies

The construction of the 4-(pyrimidin-5-yl)azetidin-2-one core is primarily achieved through [2+2] cycloaddition reactions. The most common and versatile of these is the Staudinger cycloaddition.

Core Synthesis via Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the cycloaddition of a ketene (generated in situ from an acyl chloride) and an imine (a Schiff base).[7] This method is highly effective for forming the β-lactam ring with predictable, albeit often challenging, stereochemical outcomes.[8]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Imine Imine (Pyrimidine-5-carbaldehyde + Amine) Cycloadd [2+2] Cycloaddition Imine->Cycloadd AcidChloride Acyl Chloride KeteneGen In situ Ketene Generation AcidChloride->KeteneGen Base Base Base (e.g., Triethylamine) KeteneGen->Cycloadd Azetidinone 4-(Pyrimidin-5-yl)azetidin-2-one Scaffold Cycloadd->Azetidinone

Caption: General workflow for the Staudinger synthesis of the azetidin-2-one ring.

Experimental Protocol: Representative Synthesis of a 1,4-Disubstituted Azetidin-2-one

This protocol is a generalized procedure based on established methods for the Staudinger reaction.[7]

  • Imine Formation:

    • Dissolve pyrimidine-5-carbaldehyde (1.0 eq) and a selected primary amine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the mixture at room temperature or under reflux, often with a Dean-Stark apparatus to remove water, until analysis (TLC or LC-MS) indicates complete formation of the Schiff base.

    • Remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.

  • Cycloaddition:

    • Dissolve the crude imine (1.0 eq) and a base, typically triethylamine (2.0-3.0 eq), in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of a desired acyl chloride (e.g., chloroacetyl chloride or acetoxyacetyl chloride) (1.5 eq) in anhydrous dichloromethane dropwise over 30-60 minutes.[10]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 4-(pyrimidin-5-yl)azetidin-2-one derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The 4-(Pyrimidin-5-yl)azetidin-2-one Scaffold in Medicinal Chemistry

The hybrid nature of this scaffold allows it to be explored across multiple therapeutic areas, with primary interest in oncology and infectious diseases.

As an Anticancer Agent

The 4-aryl-azetidin-2-one framework is a key component of combretastatin A-4 (CA-4) analogues, which are potent inhibitors of tubulin polymerization.[7][11] The pyrimidine ring is a well-known hinge-binding motif in many protein kinase inhibitors. The combination of these features makes the 4-(pyrimidin-5-yl)azetidin-2-one scaffold a compelling candidate for developing novel anticancer agents.

  • Potential Mechanism of Action (Tubulin Inhibition): The diaryl-azetidinone scaffold can mimic the cis-stilbene conformation of CA-4, enabling it to bind to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[12] The pyrimidine ring can occupy the space of one of the aryl rings, potentially forming additional beneficial interactions within the binding pocket.

G Scaffold 4-(Pyrimidin-5-yl)azetidin-2-one Scaffold Tubulin β-Tubulin (Colchicine Site) Scaffold->Tubulin Binds to Polymerization Microtubule Polymerization Scaffold->Polymerization Inhibits Dynamics Microtubule Dynamics MitoticSpindle Mitotic Spindle Formation CellCycle G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis

Caption: Potential mechanism of action for the scaffold as a tubulin polymerization inhibitor.

As an Antimicrobial Agent

Given the historical success of β-lactams as antibiotics, derivatives of the 4-(pyrimidin-5-yl)azetidin-2-one scaffold are logical candidates for antimicrobial drug discovery.[10][13] The pyrimidine moiety itself is found in antimicrobial compounds, suggesting it can contribute to the overall activity.

  • Potential Mechanism of Action: The primary mechanism is likely the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). The strained β-lactam ring opens upon nucleophilic attack by a serine residue in the PBP active site, forming a stable covalent adduct and inactivating the enzyme.[1]

Compound Type Organism MIC (μg/mL) Reference
Pyrimidine-Azetidinone DerivativeStaphylococcus aureus128 - 256[4]
Pyrimidine-Azetidinone DerivativeEscherichia coli>256[4]
Sulfonamide-Azetidinone HybridPseudomonas aeruginosa128[4]
Sulfonamide-Azetidinone HybridColletotrichum capsici (Fungus)Significant Activity[10]
Table 1: Representative Antimicrobial Activities of Azetidinone Derivatives Containing Heterocyclic Moieties. Data is illustrative of the potential of such scaffolds.

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the 4-(pyrimidin-5-yl)azetidin-2-one core requires systematic modification at several key positions. SAR studies from related azetidinone series provide a valuable roadmap for this process.[12]

Caption: Key positions for SAR exploration on the core scaffold.

  • N1-Substituent (R¹): This position is crucial. In anticancer analogues, bulky, substituted aryl groups (e.g., a 3,4,5-trimethoxyphenyl ring) are often required for high potency against tubulin.[7] In antimicrobial agents, this position can be varied to modulate spectrum of activity and PBP affinity.

  • C3-Substituent (R²): The nature and stereochemistry of this group are critical. An acetoxy or similar group can enhance activity. The relative stereochemistry between the C3 and C4 substituents (cis vs. trans) can dramatically impact biological activity, with different targets often preferring different isomers.[8]

  • C4-Substituent (Pyrimidine Ring): The pyrimidine ring itself is the key C4 substituent. Further decoration of this ring (R³) can fine-tune activity. For kinase inhibition, for example, substitutions at the 2- and 4-positions of the pyrimidine are common strategies to achieve selectivity and potency.[6]

Position Modification Observed Effect Potential Target Class
N1 Large, substituted aryl ringIncreased potencyTubulin, Kinases
C3 Small, polar groups (e.g., -OAc)Can increase activityTubulin, PBPs
C3/C4 cis stereochemistryOften preferred for tubulin inhibitionTubulin
C3/C4 trans stereochemistryCan be active, target-dependentVarious
Pyrimidine Substitution (e.g., -NHR, -Cl)Modulates potency and selectivityKinases, various enzymes
Table 2: Generalized Structure-Activity Relationship (SAR) Summary.

Future Directions and Conclusion

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold is a rich platform for medicinal chemistry exploration. While drawing heavily on the established knowledge of its parent heterocycles, the unique combination offers vast potential for the discovery of novel therapeutic agents.

Future research in this area should focus on:

  • Stereoselective Synthesis: Developing robust synthetic methods that provide precise control over the stereochemistry at the C3 and C4 positions to enable clear and definitive SAR studies.

  • Target Deconvolution: For compounds showing high phenotypic activity (e.g., antiproliferative effects), identifying the specific molecular target(s) is crucial for further rational design.

  • Pharmacokinetic Optimization: Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve metabolic stability and oral bioavailability, which are common challenges for β-lactam-containing molecules.[14]

  • Library Expansion: Synthesizing diverse libraries by varying substituents on both the pyrimidine and azetidinone rings to explore a wider range of biological targets and therapeutic applications.

References

  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences.
  • (2013, April 8). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.
  • Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Deriv
  • (2024, August 16).
  • Synthesis and biological activity of 2-azetidinones, 4-thiazolidinones, 5-imidazolinones having benzthiazole moiety.
  • (2023, November 17). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. Indian Journal of Chemistry (IJC).
  • Synthesis and pharmacological screening of some new azetidinone deriv
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • (2010, November 16). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry.
  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • (2026, February 13). Structure–activity relationship of pyridin-2(1H)
  • (2024, November 21). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
  • (2016, February 14). Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - PMC.
  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
  • (2002, October 26). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry.
  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed.
  • Recent Advances in Pyrimidine-Based Drugs - PMC.
  • Structure determination of 4-azido-2-pyrimidinone nucleoside analogs using mass spectrometry. PubMed.

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(Pyrimidin-5-yl)azetidin-2-one

Introduction and Strategic Rationale The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry and drug development. While historically associated with antibacterial agents, 4-substituted monocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry and drug development. While historically associated with antibacterial agents, 4-substituted monocyclic β-lactams have emerged as versatile synthetic building blocks and targeted pharmacophores.

This application note details a robust, scalable protocol for the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one . To achieve an unsubstituted nitrogen (N-H) and an unsubstituted C3 position, the most direct and atom-economical route is the [2+2] cycloaddition of a vinyl heterocycle with chlorosulfonyl isocyanate (CSI), followed by reductive deprotection.

Reaction of chlorosulfonyl isocyanate (CSI) with alkenes is a well-established method for generating large quantities of β-lactams[1]. CSI is uniquely highly electrophilic, allowing it to react readily with a variety of olefins to provide [2+2] cycloadducts[2]. The regiochemistry is strictly controlled by the transition state electronics: the isocyanate carbon bonds to the terminal methylene, while the nitrogen bonds to the heterocycle-bearing carbon, exclusively yielding the 4-substituted azetidin-2-one[3]. The subsequent N-deprotection of the [2+2] cycloadducts by reduction of the chlorosulfonyl group results in the formation of stable azetidin-2-ones[2].

Reaction Workflow & Mechanistic Pathway

Pathway V 5-Vinylpyrimidine CSI Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition (0 °C) V->CSI INT N-Chlorosulfonyl-4- (pyrimidin-5-yl)azetidin-2-one CSI->INT RED Na2SO3 / H2O Reductive Deprotection INT->RED PROD 4-(Pyrimidin-5-yl)azetidin-2-one RED->PROD

Figure 1: Two-step synthetic workflow for 4-(Pyrimidin-5-yl)azetidin-2-one via CSI cycloaddition.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and thermodynamic parameters must be strictly controlled. The pyrimidine ring is electron-withdrawing, which slightly deactivates the vinyl group; thus, a slight excess of CSI and extended reaction times are required.

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialEquivalentsFunctionConcentration / TempTime
5-Vinylpyrimidine 1.0 eqSubstrate0.2 M in DCM-
Chlorosulfonyl Isocyanate 1.5 eqCycloaddition Reagent0 °C RT18 h
Anhydrous DCM -Solvent--
Sodium Sulfite (Na₂SO₃) 3.5 eqReducing AgentBiphasic (0 °C)2 h
Potassium Phosphate (K₂HPO₄) 3.0 eqBuffer / BaseBiphasic (0 °C)-

Step-by-Step Experimental Methodology

Phase 1: Preparation of the Precursor (5-Vinylpyrimidine)

Note: 5-Vinylpyrimidine nucleosides and derivatives can be readily synthesized via organometallic intermediates[4]. If not purchased commercially, 5-vinylpyrimidine is synthesized via a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and potassium vinyltrifluoroborate.

Phase 2: [2+2] Cycloaddition

Causality Check: CSI is violently reactive with water. All glassware must be flame-dried, and the reaction must be conducted under an inert argon atmosphere to prevent the decomposition of CSI into sulfamic acid and HCl.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5-vinylpyrimidine (10.0 mmol, 1.06 g).

  • Solvation: Dissolve the substrate in 50 mL of anhydrous dichloromethane (DCM). Purge the system with Argon for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • CSI Addition: Using a gas-tight syringe, add chlorosulfonyl isocyanate (15.0 mmol, 1.30 mL) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 18 hours.

  • Validation (In-Process): Monitor via TLC (EtOAc/Hexane 1:1). The highly polar N-chlorosulfonyl intermediate will remain near the baseline or streak, while the UV-active starting material spot will disappear.

Phase 3: Reductive Deprotection

Causality Check: The cycloaddition of chlorosulfonyl isocyanate to olefins, followed by removal of the N-sulfonyl chloride group, offers a convenient synthesis of β-lactams unsubstituted on nitrogen[5]. Sodium sulfite is chosen over strong nucleophiles (like NaOH) because it selectively reduces the N-S bond via a single-electron transfer/hydrolysis mechanism without triggering the ring-opening of the strained β-lactam. K₂HPO₄ acts as a buffer to prevent the reaction from becoming too acidic, which could degrade the product.

  • Buffer Preparation: In a separate flask, prepare a reducing solution by dissolving Na₂SO₃ (35.0 mmol, 4.41 g) and K₂HPO₄ (30.0 mmol, 5.23 g) in 30 mL of deionized water. Cool this aqueous solution to 0 °C.

  • Quenching: Cool the DCM reaction mixture from Phase 2 back to 0 °C. Vigorously stir the DCM layer and add the cold aqueous reducing solution dropwise over 15 minutes.

  • Biphasic Reduction: Maintain vigorous stirring at 0 °C for 2 hours. The biphasic mixture will gradually turn clear as the N-chlorosulfonyl group is cleaved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 50% EtOAc/Hexanes to 100% EtOAc) to yield the pure 4-(Pyrimidin-5-yl)azetidin-2-one as a solid.

Self-Validating System & Analytical Signatures

To ensure the scientific integrity of the synthesis, the protocol is designed to be self-validating through specific spectroscopic milestones:

  • Infrared (IR) Spectroscopy:

    • Phase 2 Intermediate: The N-chlorosulfonyl β-lactam exhibits a highly shifted, strained carbonyl stretch at ~1810 cm⁻¹ and strong SO₂ stretches at 1380 and 1180 cm⁻¹ .

    • Final Product: Successful deprotection is confirmed by the disappearance of the SO₂ bands, the appearance of a sharp N-H stretch at ~3250 cm⁻¹ , and a relaxation of the C=O stretch to ~1760 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃):

    • The pyrimidine protons will appear as a sharp singlet (C2-H) around 9.2 ppm and a singlet integrating to 2H (C4/C6-H) around 8.8 ppm.

    • The β-lactam ring acts as an ABX spin system. The C4 proton will appear as a distinct doublet of doublets (dd) at ~4.8 ppm. The diastereotopic C3 protons will appear as two separate multiplets at ~2.9 ppm and ~3.5 ppm, featuring a characteristic large geminal coupling constant ( J≈15 Hz).

References

  • Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters - ACS Publications. URL:[Link]

  • chlorosulfonyl isocyanate - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]

  • Synthesis and Antiviral Properties of 5-vinylpyrimidine Nucleoside Analogs. PubMed. URL:[Link]

  • Stereochemistry of [2+2]Cycloaddition of Chlorosulfonyl Isocyanate to Olefins. Bentham Science. URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. URL:[Link]

Sources

Application

Application Note: Scale-up Synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one for Drug Discovery

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction: The Strategic Value of the Scaffold In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, escaping "flatland" (the over-reliance on planar sp²-hybridized aromatic rings) is critical for improving the pharmacokinetic and pharmacodynamic (PK/PD) profiles of clinical candidates. The azetidin-2-one (β-lactam) scaffold has transcended its traditional role as an antibacterial warhead[1]. Today, it is increasingly utilized as a highly strained, sp³-rich structural motif to modulate lipophilicity, improve metabolic stability, and serve as a rigid spacer in enzyme inhibitors and receptor modulators[2].

Specifically, 4-(Pyrimidin-5-yl)azetidin-2-one is a highly prized intermediate. The pyrimidine moiety acts as a versatile hinge-binder for kinase targets, while the azetidin-2-one ring provides a uniquely constrained vector for further functionalization at the N1 or C3 positions. This application note details a robust, scalable, four-stage synthetic protocol to produce this scaffold at a 100-gram scale.

Process Chemistry & Mechanistic Rationale

The most fundamental and versatile method for constructing the azetidin-2-one core is the Staudinger Synthesis —a [2+2] ketene-imine cycloaddition[3]. However, scaling this chemistry presents significant challenges. Unsubstituted ketene (generated from acetyl chloride) is highly prone to dimerization and reacts sluggishly with imines.

The Causal Logic of Our Approach:

  • Chloroketene Generation: To overcome ketene dimerization, we utilize chloroacetyl chloride. The resulting chloroketene is highly electrophilic, driving a rapid and high-yielding cycloaddition with the imine[4].

  • Reductive Dechlorination: The resulting 3-chloro-β-lactam is subsequently subjected to mild reductive dechlorination using Zinc dust and acetic acid. This circumvents the need for harsh hydrogenation, which could prematurely open the strained β-lactam ring or reduce the pyrimidine moiety.

  • N-Protecting Group Strategy: We utilize p-anisidine to form the initial imine, installing a p-methoxyphenyl (PMP) protecting group on the β-lactam nitrogen. Unlike benzyl groups (which require dangerous high-pressure hydrogenation for removal), the PMP group is cleanly cleaved via oxidative deprotection using Ceric Ammonium Nitrate (CAN) at 0 °C, leaving the pyrimidine and azetidinone rings fully intact.

  • Green Solvent Transition: Conventional Staudinger reactions rely heavily on dichloromethane (DCM) at cryogenic temperatures (-70 °C)[5]. Our protocol substitutes DCM with 2-Methyltetrahydrofuran (2-MeTHF), a biorenewable solvent that offers excellent imine solubility, supports controlled exotherm management at -20 °C, and simplifies aqueous workups due to its low water miscibility.

Synthetic Workflow Diagram

G N1 Pyrimidine-5-carbaldehyde + p-Anisidine N2 Stage 1: Imine Condensation (Toluene, Dean-Stark, 110 °C) N1->N2 N3 Imine Intermediate N2->N3 N5 Stage 2: Staudinger [2+2] Cycloaddition (2-MeTHF, -20 °C to RT) N3->N5 N4 Chloroacetyl Chloride + Et3N (Chloroketene Generation) N4->N5 N6 3-Chloro-1-(4-methoxyphenyl)- 4-(pyrimidin-5-yl)azetidin-2-one N5->N6 N7 Stage 3: Reductive Dechlorination (Zn dust, AcOH, 60 °C) N6->N7 N8 1-(4-Methoxyphenyl)- 4-(pyrimidin-5-yl)azetidin-2-one N7->N8 N9 Stage 4: Oxidative N-Deprotection (CAN, MeCN/H2O, 0 °C) N8->N9 N10 4-(Pyrimidin-5-yl)azetidin-2-one (Final Target Scaffold) N9->N10

Figure 1: Four-stage synthetic workflow for the scale-up of 4-(Pyrimidin-5-yl)azetidin-2-one.

Scale-Up Experimental Protocols (100 g Scale)

Safety Note: Chloroacetyl chloride is highly corrosive and toxic. CAN is a strong oxidizer. All procedures must be conducted in a heavily ventilated fume hood using appropriate PPE.

Stage 1: Synthesis of (E)-N-(pyrimidin-5-ylmethylene)-4-methoxyaniline
  • Setup: Equip a 3 L round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Charge the flask with pyrimidine-5-carbaldehyde (100 g, 0.925 mol), p-anisidine (114 g, 0.926 mol), and toluene (1.5 L).

  • Execution: Heat the mixture to reflux (110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via HPLC. The reaction is complete when residual aldehyde is < 1.0% AUC.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to yield the imine as a yellow-orange solid. Use directly in Stage 2 without further purification to prevent hydrolytic degradation.

Stage 2: Staudinger [2+2] Cycloaddition
  • Setup: Equip a 5 L jacketed reactor with an overhead stirrer, internal temperature probe, and an addition funnel.

  • Reaction: Dissolve the crude imine (~197 g, 0.925 mol) in 2-MeTHF (2.5 L). Add triethylamine (386 mL, 2.77 mol, 3.0 eq). Cool the reactor internal temperature to -20 °C.

  • Execution: Charge the addition funnel with chloroacetyl chloride (147 mL, 1.85 mol, 2.0 eq) dissolved in 2-MeTHF (200 mL). Add this solution dropwise over 2.5 hours, strictly maintaining the internal temperature below -10 °C to prevent ketene polymerization. A thick white precipitate of triethylamine hydrochloride will form.

  • Aging: Once addition is complete, slowly warm the reactor to 20 °C and stir for 4 hours.

  • IPC: HPLC must show < 2% remaining imine.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (1 L). Separate the layers. Wash the organic layer with brine (1 L), dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude residue from EtOAc/Heptane to afford 3-chloro-1-(4-methoxyphenyl)-4-(pyrimidin-5-yl)azetidin-2-one.

Stage 3: Reductive Dechlorination
  • Setup: Equip a 3 L flask with a mechanical stirrer and a reflux condenser.

  • Reaction: Dissolve the Stage 2 product (200 g, 0.69 mol) in glacial acetic acid (1.2 L).

  • Execution: Add activated Zinc dust (135 g, 2.07 mol, 3.0 eq) in three portions over 30 minutes to control the mild exotherm. Heat the suspension to 60 °C and stir for 4 hours.

  • IPC: LC-MS analysis must confirm complete disappearance of the chlorinated mass (M+H = 290) and appearance of the dechlorinated mass (M+H = 256).

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove zinc salts. Wash the filter cake with EtOAc (500 mL). Concentrate the filtrate under vacuum to remove the majority of acetic acid. Neutralize the residue carefully with saturated NaHCO₃ until pH 8 is reached. Extract with EtOAc (2 x 1 L), dry, and concentrate to yield 1-(4-methoxyphenyl)-4-(pyrimidin-5-yl)azetidin-2-one.

Stage 4: Oxidative N-Deprotection
  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer and temperature probe.

  • Reaction: Dissolve the Stage 3 product (150 g, 0.58 mol) in acetonitrile (1.5 L). Cool the solution to 0 °C.

  • Execution: Prepare a solution of Ceric Ammonium Nitrate (CAN) (953 g, 1.74 mol, 3.0 eq) in DI water (1 L). Add the CAN solution dropwise to the reactor over 2 hours, maintaining the internal temperature between 0 °C and 5 °C. The solution will turn dark red/brown as the PMP group is oxidized to benzoquinone derivatives. Stir for an additional 1 hour at 0 °C.

  • IPC: TLC (10% MeOH/DCM) or HPLC confirms complete consumption of the starting material.

  • Workup (Self-Validating Step): It is critical to quench excess CAN to prevent over-oxidation. Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) (1 L) and stir for 30 minutes. Extract the aqueous mixture with EtOAc (3 x 1 L). Wash the combined organics with 1M NaHCO₃ (1 L) and brine (1 L). Concentrate and purify the residue via a silica gel plug (eluting with EtOAc/MeOH) to yield the final product: 4-(Pyrimidin-5-yl)azetidin-2-one .

Quantitative Data & Analytical Specifications

The following table summarizes the expected yields, purity profiles, and key analytical markers for a successful 100-gram scale-up campaign.

StageIntermediate / ProductExpected Yield (%)Target Purity (HPLC AUC)Key Analytical Markers
Stage 1 Imine Intermediate98% (Crude)> 95%MS: [M+H]⁺ = 214.1¹H NMR: δ 8.55 (s, 1H, CH=N)
Stage 2 3-Chloro-β-lactam75%> 98% (Post-cryst.)MS: [M+H]⁺ = 290.0 (³⁵Cl isotope)¹H NMR: δ 5.45 (d, 1H, C4-H)
Stage 3 Dechlorinated β-lactam85%> 96%MS: [M+H]⁺ = 256.1¹H NMR: δ 3.20 (dd, 1H, C3-H), 3.50 (dd, 1H, C3-H)
Stage 4 4-(Pyrimidin-5-yl)azetidin-2-one70%> 99%MS: [M+H]⁺ = 150.1¹H NMR: δ 8.20 (br s, 1H, NH), 9.15 (s, 1H, Pyr-H)

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI (Molecules) URL:[Link]

  • Azetidinone: Different methods of synthesis and its biological profile Source: Der Pharma Chemica URL:[Link]

  • An Efficient Synthesis and Antibacterial Activity of Some Novel 2-Azetidinone Derivatives Source: ResearchGate URL:[Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide Source: Taylor & Francis (Synthetic Communications) URL:[Link]

Sources

Method

Application Note: 4-(Pyrimidin-5-yl)azetidin-2-one as a Versatile β-Lactam Intermediate in Drug Discovery

Strategic Overview & Mechanistic Rationale In modern medicinal chemistry, the β-lactam (azetidin-2-one) ring has transcended its traditional role as a mere antibacterial pharmacophore. Today, it serves as a highly effici...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

In modern medicinal chemistry, the β-lactam (azetidin-2-one) ring has transcended its traditional role as a mere antibacterial pharmacophore. Today, it serves as a highly efficient, strained intermediate for the synthesis of complex nitrogen-containing molecules, including β-amino acids, alkaloids, and enzyme inhibitors. 4-(Pyrimidin-5-yl)azetidin-2-one (CAS 1845848-19-2) represents a particularly valuable iteration of this scaffold[1].

By installing a pyrimidin-5-yl group at the C4 position of the azetidin-2-one ring, chemists can leverage two distinct structural advantages:

  • The Pyrimidine Pharmacophore: Unlike simple phenyl rings, the electron-deficient pyrimidine ring provides two nitrogen hydrogen-bond acceptors, significantly lowering the overall lipophilicity (logP) of the molecule. This enhances aqueous solubility and metabolic stability, making it an ideal moiety for targeting complex protein binding sites, such as the colchicine-binding site of tubulin[2] or the active site of cyclooxygenase-2 (COX-2)[3].

  • Ring Strain as a Synthetic Driver: The four-membered azetidin-2-one ring possesses approximately 26 kcal/mol of strain energy. This strain fundamentally alters the resonance of the amide bond, rendering the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic ring-opening under mild conditions.

Synthetic Workflow & Logical Relationships

The construction and subsequent diversification of 4-(Pyrimidin-5-yl)azetidin-2-one rely on the highly predictable Staudinger [2+2] cycloaddition [4]. In this workflow, a ketene (generated in situ from an acid chloride) reacts with a pyrimidin-5-yl imine via a zwitterionic intermediate. The subsequent conrotatory electrocyclization dictates the stereochemistry of the resulting β-lactam.

Workflow N1 Pyrimidin-5-carboxaldehyde + p-Anisidine N2 Imine Intermediate N1->N2 Condensation (-H2O) N3 Staudinger [2+2] Cycloaddition N2->N3 + Acid Chloride + Et3N N4 4-(Pyrimidin-5-yl)azetidin-2-one (Core Intermediate) N3->N4 Stereoselective Cyclization N5 Nucleophilic Ring Opening N4->N5 Nucleophile (e.g., NH3, H2O) N6 β-Amino Acids & Amides N5->N6 Strain Release

Workflow for the synthesis and diversification of 4-(Pyrimidin-5-yl)azetidin-2-one intermediates.

Experimental Protocols: A Self-Validating System

The following protocols detail the de novo synthesis of the intermediate and its subsequent ring-opening. Every step is designed with in-process controls to ensure high fidelity and reproducibility.

Protocol A: Staudinger Synthesis of 1-(4-Methoxyphenyl)-4-(pyrimidin-5-yl)azetidin-2-one

Causality Note: p-Anisidine is selected as the amine for imine formation because the resulting N-(4-methoxyphenyl) (PMP) group serves as an excellent protecting group that can be oxidatively cleaved later without disrupting the sensitive pyrimidine or β-lactam core.

Step 1: Imine Formation

  • Charge a flame-dried round-bottom flask with pyrimidin-5-carboxaldehyde (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add p-anisidine (10.0 mmol) followed by anhydrous MgSO₄ (3.0 g). Rationale: MgSO₄ acts as a desiccant, driving the equilibrium of the Schiff base condensation forward by sequestering the generated water.

  • Stir at room temperature for 12 hours. Filter the mixture through a Celite pad to remove MgSO₄, yielding a solution of the imine intermediate.

Step 2: [2+2] Cycloaddition

  • Cool the imine solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (Et₃N, 30.0 mmol) in one portion.

  • Dissolve methoxyacetyl chloride (15.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes. Rationale: Dropwise addition at cryogenic temperatures prevents the dimerization of the highly reactive ketene intermediate and controls the exothermic formation of the zwitterion.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Validation: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize excess acid and amine salts. Extract with DCM (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the protected β-lactam.

Protocol B: Oxidative N-Deprotection
  • Dissolve the protected β-lactam (5.0 mmol) in a mixture of acetonitrile and water (4:1 v/v, 25 mL) and cool to 0 °C.

  • Add Ceric Ammonium Nitrate (CAN, 15.0 mmol) portion-wise over 15 minutes. Rationale: Ce(IV) selectively oxidizes the electron-rich PMP ring to a benzoquinone derivative, releasing the free N-H azetidin-2-one. The electron-deficient pyrimidine ring remains completely inert to these oxidative conditions.

  • Stir for 1 hour at 0 °C. Quench with 10% aqueous Na₂SO₃ (20 mL) to reduce any unreacted Ce(IV). Extract with ethyl acetate, wash with brine, and concentrate to yield the free 4-(pyrimidin-5-yl)azetidin-2-one.

Protocol C: Nucleophilic Ring-Opening to β-Amino Amides
  • Suspend 4-(pyrimidin-5-yl)azetidin-2-one (2.0 mmol) in 7N ammonia in methanol (10 mL).

  • Stir the sealed reaction vessel at 25 °C for 12 hours. Rationale: The inherent 26 kcal/mol strain of the β-lactam ring lowers the activation energy for nucleophilic attack, allowing the reaction to proceed smoothly at room temperature without the need for harsh Lewis acids.

  • Validation: Monitor by TLC (disappearance of the high-Rf lactam spot). Concentrate the solvent in vacuo and recrystallize from ethanol to yield pure 3-amino-3-(pyrimidin-5-yl)propanamide[1].

Quantitative Data: Ring-Opening Diversification

The versatility of the 4-(pyrimidin-5-yl)azetidin-2-one intermediate is best demonstrated by its reactivity with various nucleophiles. The table below summarizes the optimized conditions for generating diverse β-amino acid derivatives.

Starting IntermediateNucleophileSolvent SystemTemp (°C)Time (h)Yield (%)Isolated Product
4-(Pyrimidin-5-yl)azetidin-2-one7N NH₃Methanol251288%3-Amino-3-(pyrimidin-5-yl)propanamide
4-(Pyrimidin-5-yl)azetidin-2-one1M NaOHH₂O / THF (1:1)25492%3-Amino-3-(pyrimidin-5-yl)propanoic acid
4-(Pyrimidin-5-yl)azetidin-2-oneBenzylamineTHF651876%N-Benzyl-3-amino-3-(pyrimidin-5-yl)propanamide
4-(Pyrimidin-5-yl)azetidin-2-oneMeOH / TMSClMethanol652481%Methyl 3-amino-3-(pyrimidin-5-yl)propanoate

Table 1: Summary of quantitative yields and conditions for the nucleophilic ring-opening of the β-lactam core.

Downstream Applications in Drug Development

Beyond acting as a transient intermediate for β-amino acids, the intact 4-(pyrimidin-5-yl)azetidin-2-one scaffold is a privileged structure in its own right:

  • Oncology (Tubulin Inhibitors): Structural analogs of this intermediate have been heavily investigated as colchicine-binding site inhibitors (CBSIs). The β-lactam ring acts as a rigid, metabolically stable linker that perfectly mimics the cis-double bond of natural combretastatin A-4 (CA-4), effectively destabilizing tubulin polymerization in aggressive breast cancer models (e.g., MCF-7 and MDA-MB-231)[2].

  • Inflammation (COX-2 Inhibitors): Recent in silico molecular docking and in vitro ADME studies have demonstrated that azetidin-2-one derivatives can selectively target the cyclooxygenase-2 (COX-2) enzyme. The pyrimidine nitrogens form critical hydrogen bonds within the COX-2 active site, offering a promising alternative to traditional NSAIDs with potentially lower gastrointestinal toxicity[3].

References

  • Title: 3S)-3-Amino-3-(pyrimidin-5-yl)
  • Source: mdpi.
  • Title: Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)
  • Source: researcher.

Sources

Application

Catalytic Routes to 4-(Pyrimidin-5-yl)azetidin-2-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one, a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this document focuses on the practical application of the Staudinger [2+2] cycloaddition, a cornerstone in β-lactam synthesis. We present detailed, step-by-step protocols, from the synthesis of key precursors to the final cyclization, grounded in established chemical principles. Furthermore, we explore the potential of modern palladium-catalyzed cross-coupling reactions as an alternative and powerful strategy for the construction of the target molecule. This guide is designed to equip researchers with both the theoretical understanding and the practical tools necessary to successfully synthesize and explore this important chemical entity.

Introduction: The Significance of the Pyrimidine-β-Lactam Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged structure in medicinal chemistry, most famously as the core component of penicillin and cephalosporin antibiotics.[1] The unique strained four-membered ring imparts a high degree of reactivity, enabling it to act as an effective inhibitor of bacterial cell wall biosynthesis.[1] The incorporation of a pyrimidine moiety at the 4-position of the azetidin-2-one ring introduces a versatile pharmacophore known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The combination of these two heterocyclic systems in 4-(Pyrimidin-5-yl)azetidin-2-one creates a molecule with considerable potential for the development of novel therapeutic agents. This guide details robust catalytic methods to access this valuable scaffold.

Part 1: The Staudinger [2+2] Cycloaddition Approach

The most established and versatile method for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition, a reaction that unites an imine and a ketene to form the azetidin-2-one ring.[2][3] This is not a concerted cycloaddition but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate.[4] For the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one, this approach necessitates a multi-step sequence, which we will detail below.

Causality Behind Experimental Choices

The selection of a multi-step Staudinger synthesis is dictated by the need to construct the pyrimidine-substituted imine precursor. The pyrimidine ring is introduced first, followed by the formation of the azetidin-2-one ring. This strategy allows for a modular approach, where different substituents can be introduced on both the pyrimidine and ketene components to generate a library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow: Staudinger Synthesis

Staudinger_Workflow cluster_0 Precursor Synthesis cluster_1 [2+2] Cycloaddition cluster_2 Purification start Pyrimidine Precursor formyl Pyrimidine-5-carboxaldehyde Synthesis start->formyl Formylation imine Imine Formation formyl->imine Condensation with Amine cyclo Staudinger Cycloaddition imine->cyclo ketene Ketene Generation (in situ) ketene->cyclo product 4-(Pyrimidin-5-yl)azetidin-2-one cyclo->product purify Chromatography/Crystallization product->purify

Caption: Workflow for the Staudinger synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one.

Protocol 1: Synthesis of Pyrimidine-5-carboxaldehyde

The synthesis of the key aldehyde precursor can be achieved through various methods. One common approach is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.

Materials:

  • 2,4-Dichloropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add DMF and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, add 2,4-dichloropyrimidine to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of NaHCO₃.

  • Extract the product with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pyrimidine-5-carboxaldehyde.

Protocol 2: Synthesis of the Pyrimidine-5-yl Imine

The formation of the imine (Schiff base) is a critical step, typically achieved by the condensation of the aldehyde with a primary amine under acid catalysis.[5]

Materials:

  • Pyrimidine-5-carboxaldehyde

  • Primary amine (e.g., aniline or a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve pyrimidine-5-carboxaldehyde in ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. The imine product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and use the crude imine in the next step without further purification.

Protocol 3: Staudinger [2+2] Cycloaddition

The final step is the [2+2] cycloaddition of the in situ generated ketene with the pyrimidine-5-yl imine.[4]

Materials:

  • Pyrimidine-5-yl imine

  • Triethylamine (Et₃N)

  • Chloroacetyl chloride (or other acyl chloride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the pyrimidine-5-yl imine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 4-(pyrimidin-5-yl)azetidin-2-one.

Step Key Reagents Typical Conditions Expected Yield
Imine Formation Pyrimidine-5-carboxaldehyde, AnilineEthanol, cat. Acetic Acid, Reflux70-90%
Cycloaddition Pyrimidine-5-yl imine, Chloroacetyl chloride, Et₃NDichloromethane, 0 °C to RT40-60%

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

An alternative and more convergent approach to 4-(pyrimidin-5-yl)azetidin-2-one involves the use of palladium-catalyzed cross-coupling reactions. These methods offer the potential for a more direct connection of the pyrimidine and azetidin-2-one rings in the later stages of the synthesis.

Conceptual Framework

The core idea is to form the C4-C5' bond between the azetidin-2-one and pyrimidine rings using a palladium catalyst. Two plausible retrosynthetic disconnections are considered:

  • Suzuki-Miyaura Coupling: Coupling of a 4-halo-azetidin-2-one with pyrimidine-5-boronic acid.[3][6][7][8][9][10]

  • Stille Coupling: Coupling of a 4-halo-azetidin-2-one with a 5-stannylpyrimidine.[11][12][13][14][15]

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling product 4-(Pyrimidin-5-yl)azetidin-2-one azetidinone_halo_s 4-Halo-azetidin-2-one suzuki_reaction Pd Catalyst, Base azetidinone_halo_s->suzuki_reaction pyrimidine_boronic Pyrimidine-5-boronic acid pyrimidine_boronic->suzuki_reaction suzuki_reaction->product azetidinone_halo_st 4-Halo-azetidin-2-one stille_reaction Pd Catalyst azetidinone_halo_st->stille_reaction stannyl_pyrimidine 5-Stannylpyrimidine stannyl_pyrimidine->stille_reaction stille_reaction->product

Caption: Retrosynthetic analysis of 4-(Pyrimidin-5-yl)azetidin-2-one via palladium-catalyzed cross-coupling reactions.

Theoretical Protocol: Suzuki-Miyaura Coupling

This protocol outlines a potential synthetic route. Experimental conditions would require optimization.

Materials:

  • 4-Bromo-azetidin-2-one (or 4-iodo-azetidin-2-one)

  • Pyrimidine-5-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • In a Schlenk flask, combine 4-bromo-azetidin-2-one, pyrimidine-5-boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-(pyrimidin-5-yl)azetidin-2-one.

Conclusion

The synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one can be effectively achieved through established and emerging catalytic methods. The Staudinger [2+2] cycloaddition provides a reliable, albeit multi-step, route that is well-documented for analogous structures. The detailed protocols provided herein offer a solid foundation for the practical execution of this synthetic sequence. Furthermore, the exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, presents exciting opportunities for more convergent and potentially more efficient synthetic strategies. The choice of method will ultimately depend on the specific research goals, available starting materials, and the desired scale of the synthesis. This guide aims to empower researchers in the field of drug discovery to access and explore the therapeutic potential of this promising heterocyclic scaffold.

References

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  • Monaco, A., Szulc, B. R., Rao, Z. X., Barniol‐Xicota, M., Sehailia, M., Borges, B. M. A., & Hilton, S. T. (2017). Short total synthesis of (±)‐Γ‐Lycorane by a sequential intramolecular acylal cyclisation (IAC) and intramolecular Heck addition reaction. Chemistry a European Journal, 23(20), 4750–4755.
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Method

Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 4-(Pyrimidin-5-yl)azetidin-2-one Scaffold

Introduction: A Privileged Scaffold for a New Generation of Antimicrobials The escalating crisis of multidrug-resistant pathogens demands the urgent exploration of novel chemical entities with unique mechanisms of action...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for a New Generation of Antimicrobials

The escalating crisis of multidrug-resistant pathogens demands the urgent exploration of novel chemical entities with unique mechanisms of action.[1] In this context, the strategic combination of known pharmacophores into hybrid molecules represents a powerful approach in medicinal chemistry. This guide focuses on the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold, a promising structure that marries two biologically significant moieties: the pyrimidine ring and the azetidin-2-one (β-lactam) nucleus.

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2] Its derivatives are known to interact with essential cellular machinery, including enzymes and genetic material, and exhibit a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[1][2] The azetidin-2-one ring is the iconic feature of β-lactam antibiotics, such as penicillins and cephalosporins, which have been mainstays of antibacterial therapy for decades.[3] Their primary mechanism involves the inhibition of bacterial cell wall biosynthesis, a process vital for bacterial survival.[4]

By covalently linking these two powerful pharmacophores, the 4-(Pyrimidin-5-yl)azetidin-2-one structure presents a compelling candidate for antimicrobial development. The resulting molecule could exhibit a novel or dual mechanism of action, potentially circumventing existing resistance pathways. These notes provide the scientific rationale and detailed protocols for the synthesis, antimicrobial evaluation, and preliminary safety assessment of this compound class.

Application Notes: The Scientific Rationale

The Hypothesis: A Dual-Threat Mechanism of Action

The core rationale for investigating 4-(Pyrimidin-5-yl)azetidin-2-one derivatives is the potential for synergistic or dual-action antimicrobial activity.

  • Targeting the Cell Wall: The β-lactam ring is a strained four-membered cyclic amide.[4] This inherent ring strain makes it susceptible to nucleophilic attack by the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) involved in the final steps of peptidoglycan synthesis in the bacterial cell wall. Acylation of the PBP active site by the β-lactam leads to irreversible enzyme inhibition, compromised cell wall integrity, and ultimately, cell lysis.[4]

  • Inhibiting Essential Biosynthesis: Pyrimidine analogs are known to interfere with various metabolic pathways.[1][5] Given its structural similarity to natural pyrimidines, the pyrimidine moiety of the compound could potentially act as an antimetabolite, disrupting the synthesis of nucleic acids (DNA/RNA) or other essential biomolecules, thereby halting bacterial replication and growth.[1]

This potential dual-pronged attack could not only enhance potency but also reduce the likelihood of rapid resistance development.

G cluster_compound 4-(Pyrimidin-5-yl)azetidin-2-one cluster_targets Bacterial Cell Targets cluster_effects Antimicrobial Effects Compound Hybrid Scaffold Azetidinone Azetidin-2-one Moiety (β-Lactam Ring) Compound->Azetidinone Pyrimidine Pyrimidine Moiety Compound->Pyrimidine PBP Penicillin-Binding Proteins (Transpeptidases) Azetidinone->PBP Irreversible Acylation Biosynthesis Nucleic Acid / Folic Acid Biosynthesis Pathways Pyrimidine->Biosynthesis Competitive Inhibition CellWall Inhibition of Cell Wall Synthesis PBP->CellWall Replication Inhibition of Bacterial Replication Biosynthesis->Replication CellDeath Bacteriostasis or Cell Death CellWall->CellDeath Replication->CellDeath

Caption: Hypothesized dual-mechanism of action for 4-(Pyrimidin-5-yl)azetidin-2-one.

The Developmental Workflow: From Synthesis to Screening

The successful development of a novel antimicrobial agent from this scaffold follows a structured workflow. This process begins with chemical synthesis, proceeds to primary biological evaluation against relevant pathogens, and includes an early assessment of cytotoxicity to gauge its therapeutic potential. Promising candidates can then advance to lead optimization and further preclinical studies.

G cluster_workflow Antimicrobial Development Workflow Synthesis Step 1: Chemical Synthesis Purification Step 2: Purification & Characterization Synthesis->Purification MIC_Test Step 3: Antimicrobial Screening (MIC Determination) Purification->MIC_Test Cyto_Test Step 4: Cytotoxicity Assay (e.g., MTT) Purification->Cyto_Test Analysis Step 5: Data Analysis & Hit Identification MIC_Test->Analysis Cyto_Test->Analysis Optimization Step 6: Lead Optimization Analysis->Optimization

Caption: A streamlined workflow for the development of antimicrobial agents.

Experimental Protocols

These protocols provide a robust framework for the synthesis and initial biological characterization of 4-(Pyrimidin-5-yl)azetidin-2-one derivatives.

Protocol 1: Synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one

This protocol is based on the well-established Staudinger synthesis, which involves a [2+2] cycloaddition between a Schiff base (imine) and a ketene generated in situ.[4][6]

Step A: Synthesis of the Schiff Base (Imine) Intermediate

  • Reactant Preparation: In a round-bottom flask, dissolve pyrimidine-5-carbaldehyde (1 equivalent) and a selected primary amine (e.g., aniline, 1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution to facilitate the condensation reaction.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry in vacuo.

Step B: [2+2] Cycloaddition to form the Azetidin-2-one Ring

  • Reactant Setup: To a solution of the Schiff base from Step A (1 equivalent) in an anhydrous aprotic solvent (e.g., 1,4-dioxane or benzene) in a three-neck flask under a nitrogen atmosphere, add triethylamine (Et3N, 1.2 equivalents) as a base.

  • Ketene Precursor Addition: Cool the mixture to 0-5°C in an ice bath. Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution over 30 minutes. The chloroacetyl chloride reacts with triethylamine to generate the highly reactive ketene in situ.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[7]

  • Work-up: A precipitate of triethylamine hydrochloride will form. Remove the salt by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-(pyrimidin-5-yl)azetidin-2-one derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G R1 Pyrimidine-5-carbaldehyde Step1 + Ethanol, Acetic Acid (cat.) Reflux R1->Step1 R2 Primary Amine (R-NH2) R2->Step1 R3 Chloroacetyl Chloride Step2 + Dioxane, 0°C to RT(Staudinger Reaction) R3->Step2 R4 Triethylamine (Et3N) R4->Step2 SchiffBase Schiff Base Intermediate SchiffBase->Step2 FinalProduct 4-(Pyrimidin-5-yl)azetidin-2-one Step1->SchiffBase Step2->FinalProduct

Caption: Chemical synthesis workflow for 4-(Pyrimidin-5-yl)azetidin-2-one.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution well.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls:

      • Positive Control: A well containing broth and the bacterial inoculum, but no test compound. This well should show turbidity.[8]

      • Negative Control: A well containing only sterile broth to check for contamination. This well should remain clear.[8][11]

      • Reference Drug: Include a known antibiotic (e.g., ampicillin) as a control to validate the assay.

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is critical to assess whether a potent antimicrobial compound is also toxic to human cells.[12][13] The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[8][14]

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same amount of DMSO used for the compound) and an untreated control.

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[8]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

Quantitative data from the antimicrobial and cytotoxicity assays should be organized for clear comparison and analysis.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data

Compound IDTest OrganismMIC (µg/mL)Reference Drug MIC (µg/mL)
AZP-001Staphylococcus aureus (ATCC 29213)8Ampicillin: 0.25
AZP-001Escherichia coli (ATCC 25922)16Ampicillin: 4
AZP-002Staphylococcus aureus (ATCC 29213)4Ampicillin: 0.25
AZP-002Escherichia coli (ATCC 25922)8Ampicillin: 4

Table 2: Example of Cytotoxicity Data

Compound IDCell LineIC₅₀ (µM)Therapeutic Index (IC₅₀ / MIC)¹
AZP-001HEK293>100>12.5
AZP-002HEK29385>21.2

¹ Therapeutic Index is a critical measure of a drug's selectivity. A higher value indicates greater selectivity for the pathogen over host cells.

References

  • Wölfle, M., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
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  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
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  • van den Driessche, F., et al. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC.
  • BenchChem. (2025). Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives.
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  • Elsevier. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
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  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B.
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  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays.
  • Mohamed, M. S., et al. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC.
  • Desai, S. R., et al. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
  • Patel, N. B., & Patel, M. D. (2017). Synthesis of thiazolidin-4-ones and azetidin-2-onesderivatives. ResearchGate.
  • International Science Community Association. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives.
  • Desai, S. R., et al. (2010). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Panchasara, D. R., et al. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
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Application

Application Notes and Protocols for the Functionalization of 4-(Pyrimidin-5-yl)azetidin-2-one

Authored by: A Senior Application Scientist Abstract The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore of β-lactam antibiotics.[1][2] Its inherent ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore of β-lactam antibiotics.[1][2] Its inherent ring strain dictates its reactivity, making it a versatile scaffold for synthetic modification.[3] When coupled with other biologically active heterocycles, such as pyrimidine, the resulting hybrid molecule presents a compelling starting point for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles.[4] Pyrimidine derivatives themselves are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] This guide provides a detailed exploration of key strategies for the chemical modification of the 4-(pyrimidin-5-yl)azetidin-2-one scaffold. We will delve into the principles and provide step-by-step protocols for N-functionalization at the N1 position, stereochemical modulation at the C4 position, and nucleophilic ring-opening of the β-lactam core. These methodologies are designed to empower researchers in drug discovery to generate diverse libraries for structure-activity relationship (SAR) studies, ultimately accelerating the identification of new lead compounds.

Overview of Functionalization Strategies

The reactivity of the 4-(pyrimidin-5-yl)azetidin-2-one ring is governed by several key features: the acidity of the N-H proton, the susceptibility of the strained amide bond to cleavage, and the potential for modulation at the stereogenic centers. Each of these sites offers a distinct handle for chemical diversification.

Caption: Key reactive sites for the functionalization of the 4-(pyrimidin-5-yl)azetidin-2-one scaffold.

N1-Functionalization: Diversification at the Lactam Nitrogen

The nitrogen atom of the azetidin-2-one ring is the most common site for modification. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic amide anion, which can then be reacted with a variety of electrophiles.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is preferred for alkylation reactions. Its use prevents competition between the base and the intended nucleophile (the amide anion) for the electrophile. For acylations, a tertiary amine base like triethylamine (Et₃N) or pyridine is often sufficient to scavenge the acid byproduct (e.g., HCl) and drive the reaction forward.

  • Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) and do not interfere with the reaction by protonating the amide anion.

Protocol 2.1: N-Alkylation of 4-(Pyrimidin-5-yl)azetidin-2-one

This protocol describes a general procedure for introducing an alkyl group at the N1 position using an alkyl halide.

Workflow Overview:

N_Alkylation_Workflow start Starting Material: 4-(Pyrimidin-5-yl)azetidin-2-one deprotonation Deprotonation (NaH in anhydrous DMF) start->deprotonation electrophile Addition of Electrophile (e.g., Benzyl Bromide) deprotonation->electrophile reaction Reaction (Stir at RT) electrophile->reaction workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-alkylated Azetidin-2-one purification->product

Caption: Standard experimental workflow for the N-alkylation of the azetidin-2-one ring.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(pyrimidin-5-yl)azetidin-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the amide anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (EtOAc) (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

ParameterCondition/ReagentRationaleTypical Yield
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation without side reactions.75-90%
Solvent Anhydrous DMFPolar aprotic, effectively dissolves reagents and stabilizes the anionic intermediate.
Electrophile Alkyl Halide (R-X)Source of the alkyl group for substitution.
Temperature 0 °C to Room Temp.Controlled addition at 0 °C for safety, followed by RT to ensure reasonable reaction rate.

C4-Stereochemical Modification: Epimerization

The stereochemistry at the C4 position is often crucial for biological activity. The Staudinger cycloaddition, a common method for synthesizing β-lactams, can produce either cis or trans isomers depending on the reaction conditions.[6][7] Post-synthesis, it is possible to invert the stereocenter at C4 through a base-catalyzed epimerization process.[8]

Chemical Principle:

This transformation proceeds via the formation of a planar enolate intermediate upon deprotonation of the C3 proton. Subsequent re-protonation of this enolate can occur from either face. By allowing the system to reach thermodynamic equilibrium, the more stable isomer will be formed preferentially. Often, the trans isomer is thermodynamically favored due to reduced steric hindrance between the substituents at C3 and C4.

Protocol 3.1: Base-Catalyzed Epimerization of a cis-4-(Pyrimidin-5-yl)azetidin-2-one
  • Preparation: Dissolve the cis-isomer of the azetidin-2-one (1.0 eq) in a suitable solvent such as THF or methanol.

  • Base Addition: Add a catalytic amount of a suitable base. For this purpose, a milder base than that used for N-alkylation is often sufficient. Sodium methoxide (NaOMe) in methanol or 1,8-Diazabicycloundec-7-ene (DBU) in THF are common choices.

  • Equilibration: Stir the reaction at room temperature and monitor the conversion of the cis to the trans isomer by ¹H NMR spectroscopy or HPLC. The reaction may take several hours to reach equilibrium.

  • Workup: Once equilibrium is reached (or the desired ratio is obtained), neutralize the reaction with a mild acid (e.g., acetic acid or saturated NH₄Cl solution).

  • Extraction and Purification: Remove the solvent under reduced pressure and perform a standard aqueous workup and extraction as described in Protocol 2.1. Purify the product mixture via column chromatography to separate the trans isomer from any remaining cis starting material.

Ring-Opening Reactions: Accessing β-Amino Acid Derivatives

The strain energy of the four-membered β-lactam ring (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack, particularly at the carbonyl carbon.[3] This ring-opening reaction provides a direct route to valuable β-amino acid derivatives, which are important building blocks in organic synthesis. The reaction can be promoted by acids, bases, or other nucleophiles.[9][10]

Mechanism of Hydrolytic Ring-Opening:

Caption: Simplified mechanism for the base-catalyzed hydrolytic ring-opening of the azetidin-2-one ring.

Protocol 4.1: Base-Mediated Hydrolysis to a β-Amino Acid
  • Preparation: Dissolve the 4-(pyrimidin-5-yl)azetidin-2-one derivative (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH, 3-5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC. The reaction may require 12-24 hours for completion.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~4-5 with 1N HCl. The product may precipitate out of solution.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The resulting β-amino acid can often be purified by recrystallization.

Characterization of Functionalized Products

Confirmation of the desired functionalization is achieved through standard spectroscopic techniques.

TechniqueN1-AlkylationRing-Opening
¹H NMR Disappearance of the N-H proton signal (typically a broad singlet > 7 ppm). Appearance of new signals corresponding to the added alkyl group.Disappearance of the characteristic C3 and C4 proton signals of the ring. Appearance of a new set of signals for the linear β-amino acid backbone.
¹³C NMR Appearance of new carbon signals from the alkyl group.Shift of the carbonyl carbon signal (C2) from ~165-175 ppm (amide) to ~170-180 ppm (carboxylic acid).
IR Spectroscopy The N-H stretch (~3200 cm⁻¹) disappears. The β-lactam carbonyl stretch remains (~1740-1770 cm⁻¹).[11]The characteristic high-frequency β-lactam carbonyl stretch disappears. Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid carbonyl stretch (~1700-1730 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) will correspond to the mass of the starting material plus the mass of the added alkyl group minus one (for the lost proton).The molecular ion peak will correspond to the mass of the starting material plus the mass of a water molecule.

Conclusion

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold provides a rich platform for synthetic exploration in medicinal chemistry. The protocols detailed herein for N1-functionalization, C4-epimerization, and hydrolytic ring-opening represent fundamental and reliable methods for generating chemical diversity. By systematically applying these transformations, researchers can effectively probe the structure-activity relationships of this compound class, paving the way for the discovery of new therapeutic agents. Each protocol is designed to be a robust starting point, though optimization of reaction conditions for specific substrates is a standard and encouraged practice in the field.

References

  • Alcaide, B., & Almendros, P. (2006). Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. The Journal of Organic Chemistry, 71(17), 6614–6622. Available at: [Link]

  • Wang, X., et al. (2022). Regioselective ring opening reactions of azetidines. Coordination Chemistry Reviews, 459, 214453. Available at: [Link]

  • Bull, J. A., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(16), 8277–8284. Available at: [Link]

  • A Review on 2-Azetidinones. (n.d.). PharmaTutor. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3789. Available at: [Link]

  • Chakraborty, T. K., & Reddy, G. V. (2000). Base-Promoted Isomerization of cis-4-Formyl-2-azetidinones: Chemoselective C4-Epimerization vs Rearrangement to Cyclic Enaminones. The Journal of Organic Chemistry, 65(9), 2837–2843. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1447–1454. Available at: [Link]

  • Reddy, P. V. N., & Gajare, A. S. (2005). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 7(24), 5373–5376. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-12. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(16), 8277–8284. Available at: [Link]

  • Cernochova, J., & Slavik, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11, 10503-10521. Available at: [Link]

  • Mangiatordi, G. F., et al. (2017). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 21(1), 1-23. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 670-681. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available at: [Link]

  • Patel, F. A., et al. (2020). Recent Synthetic Developments for Functionalized Azetidinones and Thiazolidinones. To Chemistry Journal, 7, 104-118. Available at: [Link]

  • Abood, Z. H., et al. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Conference Proceedings, 2394(1), 020038. Available at: [Link]

  • de la Torre, A., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3734-3749. Available at: [Link]

  • Alcaide, B., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(16), 3166-3175. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 27(19), 6593. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis and Antimicrobial Activity of .Beta.-lactams: Antibacterial Activities and Antifungal Activities. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • D'Erasmo, M. P., & Di Pilato, P. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(1), 66. Available at: [Link]

  • Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345. Available at: [Link]

  • Kumar, A., & Rajput, C. S. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 74, 295-325. Available at: [Link]

  • Hadimani, S. B., et al. (2010). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry, 53(22), 8194–8207. Available at: [Link]

  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” (2023). Indian Journal of Chemistry (IJC). Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Synthesis. Available at: [Link]

Sources

Method

Application Note: Crystallization and Purification Strategies for 4-(Pyrimidin-5-yl)azetidin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The β-lactam (azetidin-2-one) scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The β-lactam (azetidin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, historically associated with antibacterial agents and more recently with cholesterol absorption inhibitors (e.g., Ezetimibe) and enzyme inhibitors. The compound 4-(Pyrimidin-5-yl)azetidin-2-one represents a highly functionalized intermediate featuring both a hydrolytically sensitive four-membered lactam ring and a weakly basic pyrimidine moiety.

This application note details a self-validating, scalable purification and crystallization workflow. By exploiting the differential solubility and pKa of the target molecule, this protocol circumvents the common issue of "oiling out" (liquid-liquid phase separation) and prevents ring-opening degradation, ensuring high-purity crystalline recovery.

Physicochemical Profiling

Successful crystallization requires a fundamental understanding of the molecule's physical chemistry. The dual nature of this compound—combining an acid/base-sensitive lactam with a basic heteroaromatic ring—dictates strict pH and thermal controls during isolation.

PropertyValue / DescriptionImpact on Purification Strategy
Chemical Name 4-(Pyrimidin-5-yl)azetidin-2-oneTarget API intermediate.
Molecular Formula C₇H₇N₃OLow molecular weight, highly crystalline potential.
Molecular Weight 149.15 g/mol Facilitates rapid dissolution in polar aprotic solvents.
Estimated pKa (Pyrimidine) ~1.3 – 2.5 (conjugate acid)Remains unprotonated at neutral pH; allows organic partitioning.
Chemical Stability Sensitive to strong acids/basesAqueous washes must be buffered (pH 7.0–7.5) to prevent hydrolysis.
Solubility Profile Soluble in EtOAc, EtOH, DMSO. Insoluble in Heptane, Water (pH 7).Ideal for binary anti-solvent crystallization (EtOAc/Heptane).
Stereochemistry Chiral center at C4Crystallizes as a racemate unless chiral resolution is applied.

Strategic Rationale & Workflow

The synthesis of monocyclic β-lactams via the Staudinger ketene-imine cycloaddition often yields a crude mixture containing unreacted imines, ketene dimers, and polymeric byproducts . Direct crystallization of this crude mixture frequently fails due to the high polarity of the impurities, which act as crystal growth inhibitors.

To resolve this, we employ a two-stage purification strategy:

  • Mild Liquid-Liquid Extraction (LLE): Utilizes a pH 7.5 phosphate buffer. This specific pH is critical: it is basic enough to keep the pyrimidine nitrogen unprotonated (ensuring the target molecule stays in the organic phase) but mild enough to prevent the hydroxide-mediated nucleophilic attack that opens the β-lactam ring.

  • Anti-Solvent Cooling Crystallization: Ethyl acetate (EtOAc) is used as the primary solvent, and heptane as the anti-solvent. This binary system is historically validated for azetidinone purification and is widely utilized in the formulation and solid-state modification of related APIs like ezetimibe .

PurificationWorkflow Crude Crude Reaction Mixture (Staudinger Cycloaddition) LLE Liquid-Liquid Extraction (EtOAc / Aq. Buffer pH 7.5) Crude->LLE Quench & Extract OrgPhase Organic Phase (Contains Target Compound) LLE->OrgPhase Phase Separation Evap Concentration under Reduced Pressure OrgPhase->Evap Remove Volatiles HotSolv Dissolution in Hot EtOAc (60-65 °C) Evap->HotSolv Reconstitution AntiSolv Anti-Solvent Addition (Heptane dropwise) HotSolv->AntiSolv Induce Supersaturation Cooling Controlled Cooling (0.5 °C / min to 5 °C) AntiSolv->Cooling Crystal Growth Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Harvest Pure Pure Crystalline 4-(Pyrimidin-5-yl)azetidin-2-one Filtration->Pure Drying (Vacuum, 40 °C)

Workflow for the purification and crystallization of 4-(Pyrimidin-5-yl)azetidin-2-one.

Experimental Protocols

Protocol 1: Primary Isolation via Liquid-Liquid Extraction (LLE)

Objective: Remove polar reaction byproducts and transition metal catalysts without degrading the β-lactam core.

  • Quenching: Dilute the crude reaction mixture (approx. 10 g of crude mass) with 100 mL of Ethyl Acetate (EtOAc).

  • Buffered Wash (Critical Step): Add 50 mL of 0.1 M Potassium Phosphate buffer adjusted strictly to pH 7.5.

    • Causality: Strongly acidic washes (pH < 3) will protonate the pyrimidine ring, dragging the product into the aqueous waste. Strongly basic washes (pH > 9) will hydrolyze the azetidin-2-one ring into a β-amino acid. pH 7.5 ensures optimal organic partitioning.

  • Phase Separation: Transfer to a separatory funnel. Agitate gently to prevent emulsion formation. Allow phases to separate and collect the upper organic (EtOAc) layer.

  • Brine Wash & Drying: Wash the organic layer with 30 mL of saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 35 °C) to yield a crude, semi-solid residue.

Protocol 2: Anti-Solvent Cooling Crystallization

Objective: Induce controlled nucleation and crystal growth to achieve >99% purity.

  • Dissolution: Suspend the crude residue in 5 volumes (relative to mass, e.g., 50 mL for 10 g) of EtOAc in a jacketed crystallization vessel.

  • Heating: Heat the suspension to 60–65 °C under continuous overhead stirring (250 rpm) until complete dissolution is achieved. Do not exceed 70 °C to prevent thermal degradation.

  • Hot Filtration (Optional but recommended): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove any insoluble particulate matter or polymerized impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add Heptane (anti-solvent) dropwise at a rate of 2 mL/min. Continue addition until the solution reaches the cloud point (a faint, persistent turbidity indicating the metastable zone limit).

  • Clarification & Seeding: Add 1–2 mL of hot EtOAc to just clear the turbidity. Introduce 0.1% (w/w) of pure 4-(Pyrimidin-5-yl)azetidin-2-one seed crystals.

    • Causality: Seeding bypasses spontaneous primary nucleation, preventing the compound from "oiling out" as an amorphous liquid phase, ensuring the growth of a uniform crystalline lattice.

  • Controlled Cooling: Program the jacketed vessel to cool linearly at a rate of 0.5 °C / min down to 20 °C.

    • Causality: A slow, linear cooling profile maintains the system within the metastable zone, allowing molecules to selectively deposit onto the growing crystal faces while excluding impurities.

  • Maturation: Once at 20 °C, hold for 1 hour, then plunge the temperature to 0–5 °C using a chiller for an additional 2 hours to maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 bed-volumes of pre-chilled (0 °C) EtOAc/Heptane (1:4 v/v) mixture.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Analytical Validation

To ensure the trustworthiness of the isolated material, the following self-validating analytical checks must be performed:

  • HPLC (Chemical Purity): Run on a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and Acetonitrile. The target should elute as a single sharp peak with >99% Area Under Curve (AUC).

  • ¹H-NMR (Structural Integrity): Confirm the presence of the β-lactam protons. The characteristic highly coupled protons at the C3 and C4 positions of the azetidin-2-one ring typically appear between δ 2.8–4.5 ppm, while the pyrimidine aromatic protons will appear downfield (δ 8.5–9.2 ppm).

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram against a reference standard to confirm the polymorphic form and rule out amorphous content.

References

  • Cordero, F. M., Giomi, D., & Machetti, F. (2024). "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Reactions, 5(3), 492-566.[Link] [1]

  • Priani, S. E., Chaerunisaa, A. Y., Wilar, G., & Sopyan, I. (2025). "Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential." Drug Design, Development and Therapy, 19, 8555-8580.[Link] [2]

  • Zarei, M., & Jarrahpour, A. (2014). "Silphos as an efficient heterogeneous reagent for the synthesis of 2-azetidinones." Heterocyclic Communications, 20(6), 355-359.[Link][3]

Application

Application of 4-(Pyrimidin-5-yl)azetidin-2-one in kinase inhibitor design

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold in the design of novel kinase inhibitors. Introduction: A Privileged S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold in the design of novel kinase inhibitors.

Introduction: A Privileged Scaffold for Kinase Inhibition

The confluence of the pyrimidine ring and the azetidin-2-one (β-lactam) core creates the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold, a promising framework for the development of next-generation kinase inhibitors. The pyrimidine moiety is a well-established "privileged" structure in medicinal chemistry, renowned for its ability to function as a bioisostere of the adenine ring of ATP.[1][2] This allows it to form critical hydrogen bond interactions with the hinge region of the kinase active site, a foundational element for ATP-competitive inhibition.[2]

The azetidin-2-one ring, while famous for its role in β-lactam antibiotics, offers a rigid, three-dimensional structure that can orient substituents into specific vectors within the kinase ATP-binding pocket.[3][4] This structural rigidity can reduce the entropic penalty upon binding and allows for the exploration of novel chemical space, potentially leading to inhibitors with enhanced potency and selectivity. This guide provides detailed protocols and scientific rationale for the synthesis, evaluation, and optimization of kinase inhibitors based on this unique scaffold.

Section 1: Mechanistic Rationale and Structural Insights

The design of inhibitors utilizing the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold is predicated on its ability to engage with key features of the kinase ATP-binding site.

  • The Pyrimidine Hinge-Binder: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the N1 and N3 of adenine to engage with the backbone amide protons of the kinase hinge region. This interaction is a primary anchor for many successful kinase inhibitors.[2][5]

  • The Azetidin-2-one Core: This strained, four-membered ring serves as a rigid linker. Its stereochemistry at the C4 position directly influences the trajectory of the pyrimidine ring into the hinge region. Substitutions at the N1 and C3 positions can be strategically utilized to target other regions of the ATP pocket, such as the solvent-front or the back pocket, thereby driving potency and selectivity.[6]

cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor 4-(Pyrimidin-5-yl)azetidin-2-one Scaffold HINGE Hinge Region (Backbone NH) SOLVENT Solvent-Front GATEKEEPER Gatekeeper Residue BACK_POCKET Hydrophobic Back Pocket PYRIMIDINE Pyrimidine Ring PYRIMIDINE->HINGE H-Bonding (Key Interaction) AZETIDINONE Azetidin-2-one Core AZETIDINONE->PYRIMIDINE Rigid Linker R1 N1-Substituent (R1) AZETIDINONE->R1 R2 C3-Substituent (R2) AZETIDINONE->R2 R1->SOLVENT Targets Solvent Interface R2->BACK_POCKET Explores Hydrophobic Pocket

Scaffold interaction with a generic kinase active site.

Section 2: Synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one Derivatives

A robust and versatile synthetic route is essential for generating a library of analogs for structure-activity relationship (SAR) studies. The Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene, is a classical and effective method for constructing the azetidin-2-one ring.[4][7]

Protocol 2.1: Generalized Synthesis via Staudinger Cycloaddition

This protocol outlines the synthesis of a generic 1-substituted-4-(pyrimidin-5-yl)azetidin-2-one.

Step 1: Formation of the Schiff Base (Imine)

  • Dissolve pyrimidine-5-carbaldehyde (1.0 eq) and a selected primary amine (R¹-NH₂, 1.1 eq) in a suitable solvent such as toluene or dichloromethane (DCM).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a dehydrating agent like magnesium sulfate (MgSO₄).

  • Stir the reaction at room temperature or under gentle reflux until analysis (e.g., TLC or LC-MS) indicates complete formation of the imine.

  • Remove the solvent under reduced pressure. The crude imine can often be used in the next step without further purification.

    • Causality: The primary amine condenses with the aldehyde to form the C=N double bond of the imine. The dehydrating agent or azeotropic removal of water drives the equilibrium towards product formation.

Step 2: [2+2] Cycloaddition (Staudinger Reaction)

  • Dissolve the crude imine from Step 1 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve an appropriate acetyl chloride derivative (R²-CH₂COCl, 1.2 eq) in anhydrous DCM.

  • Slowly add triethylamine (TEA, 1.5 eq) to the imine solution, followed by the dropwise addition of the acetyl chloride solution over 30-60 minutes.[8]

    • Causality: TEA is a non-nucleophilic base that reacts with the acetyl chloride to generate a highly reactive ketene in situ. This ketene then undergoes a cycloaddition with the imine's C=N bond to form the four-membered β-lactam ring.[4] Performing the reaction at 0 °C helps to control the reactivity and minimize side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-(pyrimidin-5-yl)azetidin-2-one derivative.

START Starting Materials: - Pyrimidine-5-carbaldehyde - Primary Amine (R¹-NH₂) - Acetyl Chloride (R²-CH₂COCl) IMINE Step 1: Imine Formation (Schiff Base) START->IMINE Toluene, MgSO₄ CYCLO Step 2: Staudinger Cycloaddition [2+2] Reaction IMINE->CYCLO DCM, 0°C WORKUP Aqueous Workup & Extraction CYCLO->WORKUP Triethylamine (Base) PURIFY Purification (Column Chromatography) WORKUP->PURIFY PRODUCT Final Product: 4-(Pyrimidin-5-yl)azetidin-2-one Derivative PURIFY->PRODUCT

General workflow for the synthesis of derivatives.
Table 1: Reagents for SAR Exploration
PositionReagent TypeExamples for DiversityRationale
N1 Primary Amine (R¹-NH₂)Cyclopropylamine, 3-methoxy-aniline, (4-methylpiperazin-1-yl)ethanamineProbes solvent-exposed region; can add vectors for solubility or target specific residues.
C3 Acetyl Chloride (R²-CH₂COCl)Phenylacetyl chloride, Methoxyacetyl chloride, Acetoxyacetyl chlorideModulates interactions with the ribose pocket or hydrophobic regions. Stereochemistry at this position can be critical.
Pyrimidine Substituted Pyrimidine2-amino-pyrimidine-5-carbaldehyde, 2-chloro-pyrimidine-5-carbaldehydeModifies hinge-binding interactions or provides additional vectors for substitution.

Section 3: In Vitro Kinase Inhibition Assay

Determining the half-maximal inhibitory concentration (IC₅₀) is the primary method for quantifying the potency of a synthesized compound against a target kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10]

Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Assay

This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.

Step 1: Reagent Preparation

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%). A typical 10-point, 3-fold dilution series starting from 100 µM is recommended to span the expected IC₅₀ value.[11]

  • Kinase Solution: Dilute the purified target kinase enzyme to a 2X working concentration in the kinase assay buffer.

  • Substrate/ATP Solution: Prepare a 2X solution of the specific peptide or protein substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near its Kₘ for the specific kinase to ensure competitive binding can be accurately measured.[9]

Step 2: Kinase Reaction

  • Add 2.5 µL of the serially diluted test compound to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).[11]

  • Add 2.5 µL of the 2X kinase solution to all wells.

  • Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells, bringing the final reaction volume to 10 µL.

  • Mix the plate gently and incubate at 30 °C for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear range of the reaction.[9]

Step 3: Signal Detection

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes any remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce light.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[9]

  • Measure the luminescence of each well using a plate-reading luminometer.

Step 4: Data Analysis

  • The raw luminescence data is inversely proportional to kinase inhibition.

  • Normalize the data by setting the average of the negative control (DMSO) wells to 100% kinase activity and the positive control (or no enzyme) wells to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection A Prepare Compound Serial Dilutions C Add Compound, Kinase to Plate A->C B Prepare 2X Kinase & 2X Substrate/ATP D Initiate with Substrate/ATP B->D C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Light (Detection Reagent) F->G H Read Luminescence G->H I 4. Data Analysis (IC₅₀ Calculation) H->I

Experimental workflow for an in vitro kinase assay.

Section 4: Kinase Selectivity and SAR

While high potency against the target kinase is desired, selectivity is equally critical to minimize off-target effects and potential toxicity.[12][13] Inhibitors should be profiled against a panel of related and unrelated kinases to establish a selectivity profile.

Table 2: Hypothetical SAR Data for Scaffold Derivatives

The following table illustrates potential SAR trends based on modifications at key positions of the 4-(Pyrimidin-5-yl)azetidin-2-one scaffold. IC₅₀ values are hypothetical.

Compound IDN1-Substituent (R¹)C3-Substituent (R²)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Ratio
Parent-01 PhenylH5508001.5x
SAR-N1a 3-MethoxyphenylH1209507.9x
SAR-N1b 4-(Methylpiperazinyl)H95450047.4x
SAR-C3a Phenyl251506.0x
SAR-C3b Methoxy1525016.7x

Interpretation of SAR:

  • N1 Position: Adding a methoxy group (SAR-N1a) may engage a specific residue in the solvent-front region, improving potency. Incorporating a basic moiety like methylpiperazine (SAR-N1b) can significantly enhance both potency and selectivity, possibly by forming a salt bridge and improving physicochemical properties.[14]

  • C3 Position: Adding substituents at C3 (SAR-C3a, SAR-C3b) can provide additional interactions within the ATP pocket, leading to a substantial increase in potency. The nature of this substituent is key for tuning selectivity against other kinases.[15][16]

Conclusion

The 4-(Pyrimidin-5-yl)azetidin-2-one scaffold represents a promising starting point for the design of novel and selective kinase inhibitors. By leveraging the established hinge-binding capability of the pyrimidine ring and the rigid, synthetically tractable nature of the azetidin-2-one core, medicinal chemists can systematically explore chemical space to develop potent drug candidates. The protocols and rationale outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and optimization of inhibitors based on this platform. Further exploration, including co-crystallization studies and advanced cellular assays, will be crucial in translating the potential of this scaffold into clinically viable therapeutics.

References

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH URL: [Link]

  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: PubMed URL: [Link]

  • Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Publishing URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Source: Crossfire Oncology URL: [Link]

  • Title: In Vitro Kinase Inhibition Assay. Source: Bio-protocol URL: [Link]

  • Title: Protein Kinase Inhibitors - Selectivity or Toxicity? Source: IntechOpen URL: [Link]

  • Title: Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology URL: [Link]

  • Title: 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Source: ResearchGate URL: [Link]

  • Title: In vitro kinase assay. Source: Protocols.io URL: [Link]

  • Title: Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Source: PMC - NIH URL: [Link]

  • Title: Synthesis of pyrimidine based thiazolidinones and azetidinones: Antimicrobial and antitubercular agents. Source: Indian Journal of Chemistry URL: [Link]

  • Title: Azetidinone: Different methods of synthesis and its biological profile. Source: Der Pharma Chemica URL: [Link]

  • Title: Kinase assays. Source: BMG LABTECH URL: [Link]

  • Title: A REVIEW ON 2-AZETEDINONES. Source: Global Journal of Traditional Pharmaceutical Systems URL: [Link]

  • Title: A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Source: MDPI URL: [Link]

  • Title: Novel Syntheses of Azetidines and Azetidinones. Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Source: PMC - NIH URL: [Link]

  • Title: Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. Source: SciSpace URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source: PMC - NIH URL: [Link]

  • Title: Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Source: MDPI URL: [Link]

  • Title: Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Source: PubMed URL: [Link]

  • Title: Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors. Source: PubMed URL: [Link]

  • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI URL: [Link]

  • Title: Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Source: MDPI URL: [Link]

  • Title: Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Source: bioRxiv URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers URL: [Link]

  • Title: Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Source: MDPI URL: [Link]

  • Title: Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Source: RSC Publishing URL: [Link]

  • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PMC - NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one

Welcome to the technical support guide for the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one. This document is designed for researchers, scientists, and professionals in drug development who are looking to improve the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one. This document is designed for researchers, scientists, and professionals in drug development who are looking to improve the synthetic yield of this specific β-lactam. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure your success in the lab.

Part 1: Proposed Synthetic Strategy

The synthesis of β-lactams, or azetidin-2-ones, is a cornerstone of medicinal chemistry. The most direct and widely adopted method for constructing this four-membered ring is the Staudinger [2+2] cycloaddition between a ketene and an imine.[1][2] For our target molecule, 4-(Pyrimidin-5-yl)azetidin-2-one, we propose a two-step sequence that is both logical and amenable to optimization.

Step 1: Imine Formation The synthesis begins with the condensation of pyrimidine-5-carbaldehyde with a suitable amine to form the corresponding imine (a Schiff base). The choice of the R-group on the amine is critical, as it can influence the stability of the imine and the stereochemical outcome of the subsequent cycloaddition. A common and effective choice is an aniline derivative, such as p-methoxyaniline (PMP-amine), which can be readily removed later if necessary.

Step 2: Staudinger [2+2] Cycloaddition The formed imine is then reacted with a ketene, generated in situ from an acyl chloride and a non-nucleophilic tertiary amine base (e.g., triethylamine). This reaction forms the desired azetidin-2-one ring.[3] The ketene precursor dictates the substitution at the C3 position of the β-lactam ring. For an unsubstituted C3 position, acetoxyacetyl chloride is a common precursor, followed by a deacetoxylation step.

Overall Reaction Scheme

Staudinger Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Staudinger Cycloaddition Pyrimidine_Aldehyde Pyrimidine-5-carbaldehyde Imine Imine Intermediate Pyrimidine_Aldehyde->Imine - H2O PMP_Amine p-Methoxyaniline PMP_Amine->Imine - H2O Product 4-(Pyrimidin-5-yl)azetidin-2-one (Protected) Imine->Product [2+2] Cycloaddition Ketene Acyl_Chloride Acetoxyacetyl Chloride Ketene Ketene (in situ) Acyl_Chloride->Ketene - Et3N·HCl Base Triethylamine (Et3N) Base->Ketene - Et3N·HCl

Caption: Proposed two-step synthesis of the target β-lactam.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Imine Intermediate

Question: My reaction to form the imine from pyrimidine-5-carbaldehyde is not proceeding as expected, resulting in a low yield or a complex mixture. What are the potential causes?

Answer: Imine formation is a reversible equilibrium reaction. A low yield typically stems from incomplete conversion or decomposition. Here are the key factors to investigate:

  • Cause: Presence of Water. Water is a byproduct of the reaction and can push the equilibrium back towards the starting materials.

    • Solution: Conduct the reaction in a dry solvent (e.g., toluene or dichloromethane) and use a dehydrating agent. Molecular sieves (3Å or 4Å) are effective. Alternatively, using a Dean-Stark apparatus with toluene to azeotropically remove water is a classic and highly effective method.[4]

  • Cause: Reagent Quality. Pyrimidine-5-carbaldehyde can be prone to oxidation or polymerization upon storage.

    • Solution: Ensure the aldehyde is pure. If in doubt, purify it by column chromatography or recrystallization before use. Use a freshly opened bottle of the amine.

  • Cause: Insufficient Reaction Time or Temperature. The reaction may be slow, especially with electron-deficient aldehydes.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR. Gentle heating (40-60 °C) can often drive the reaction to completion.

Parameter Recommendation Rationale
Solvent Anhydrous Toluene or DCMToluene allows for azeotropic water removal; DCM is a good general-purpose solvent.
Dehydrating Agent Activated 4Å Molecular SievesEfficiently sequesters the water byproduct, driving the equilibrium forward.
Catalyst Acetic Acid (catalytic amount)Mild acid catalysis can accelerate imine formation, but may not be necessary.
Monitoring TLC (e.g., 1:1 Hexanes:Ethyl Acetate)Allows for clear visualization of the consumption of the aldehyde and formation of the more nonpolar imine.
Problem 2: Low Yield of the Final β-Lactam Product in the Staudinger Reaction

Question: The imine formation worked well, but the cycloaddition step is giving a low yield of my desired 4-(Pyrimidin-5-yl)azetidin-2-one. What's going wrong?

Answer: The Staudinger cycloaddition is a powerful but sensitive reaction. Low yields are common and can be traced to several competing pathways and suboptimal conditions.[5]

  • Cause: Ketene Polymerization. Ketenes are highly reactive and can polymerize or form ketene dimers if their concentration becomes too high or if they are not trapped quickly by the imine.[5]

    • Solution: The most critical technique is the slow, dropwise addition of the acyl chloride to the solution containing the imine and the base at a low temperature (0 °C to -78 °C). This ensures the ketene is generated in situ at a low concentration and reacts immediately with the imine.

  • Cause: Unreactive Starting Materials. The electronic nature of both the imine and the ketene precursor affects the reaction rate. The pyrimidine ring is electron-withdrawing, which can deactivate the imine's nitrogen, making it less nucleophilic.[6]

    • Solution: While you cannot change the pyrimidine ring, ensure your ketene precursor is sufficiently reactive. Methoxyacetyl chloride or acetoxyacetyl chloride are good starting points. The reaction proceeds via a nucleophilic attack of the imine nitrogen on the ketene's central carbon.[7]

  • Cause: Incorrect Base or Stoichiometry. The base is crucial for dehydrohalogenating the acyl chloride to form the ketene. An incorrect choice or amount can lead to side reactions.

    • Solution: Triethylamine (Et₃N) is standard. Use a slight excess (1.1-1.2 equivalents) to ensure complete conversion of the acyl chloride. Diisopropylethylamine (DIPEA) can also be used and is more sterically hindered, which can sometimes reduce side reactions.

  • Cause: Presence of Moisture. Any water in the reaction will rapidly react with the acyl chloride or the ketene, quenching the desired reaction.

    • Solution: This cannot be overstated: use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon). [4]

Troubleshooting_Staudinger Start Low β-Lactam Yield Check_Moisture Is the reaction strictly anhydrous? Start->Check_Moisture Check_Addition Was acyl chloride added slowly at low temp? Check_Moisture->Check_Addition Yes Sol_Moisture Solution: Use flame-dried glassware, anhydrous solvents, and inert atmosphere. Check_Moisture->Sol_Moisture No Check_Base Is the base correct and in slight excess? Check_Addition->Check_Base Yes Sol_Addition Solution: Perform slow, dropwise addition at 0 °C or below to minimize ketene polymerization. Check_Addition->Sol_Addition No Check_Imine Is the imine pure? Check_Base->Check_Imine Yes Sol_Base Solution: Use 1.2 eq of Et3N or DIPEA. Check_Base->Sol_Base No Sol_Imine Solution: Purify imine before use to remove amine/aldehyde impurities. Check_Imine->Sol_Imine No

Caption: Troubleshooting logic for low β-lactam yield.

Problem 3: Difficulty in Purifying the Final Product

Question: I have obtained the crude product, but I'm losing a significant amount during purification by column chromatography. What could be the cause?

Answer: Purification can indeed be a major source of yield loss.[4] β-lactams can be sensitive to the acidic nature of standard silica gel.

  • Cause: Decomposition on Silica Gel. The strained four-membered ring of the β-lactam can be susceptible to hydrolysis or ring-opening on the acidic surface of silica gel.

    • Solution 1: Deactivate the silica gel. Prepare your column slurry with the eluent system containing a small amount (0.5-1%) of a base like triethylamine. This neutralizes the acidic sites on the silica.[4]

    • Solution 2: Consider alternative purification methods. Recrystallization is an excellent option if your product is a solid and you can find a suitable solvent system.

  • Cause: Co-elution of Product and Impurities. If the polarity of your product and byproducts (like the phosphine oxide in a Staudinger reduction) are too similar, separation can be challenging.

    • Solution: Meticulously optimize your eluent system using TLC before running the column. Sometimes switching to a different stationary phase, like alumina (which is basic), can improve separation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to generate the ketene for the Staudinger reaction? The most common and practical method is the in situ generation from an acyl chloride and a tertiary amine base like triethylamine.[3] This avoids the need to handle highly unstable and reactive ketenes directly. Alternative methods, like the Wolff rearrangement of α-diazoketones, are also possible but are often more complex to implement.[3]

Q2: How does the pyrimidine ring affect the reaction? The pyrimidine ring has two nitrogen atoms, making it electron-deficient. This has two main effects:

  • Deactivation: It makes the C=N bond of the imine less nucleophilic, which can slow down the initial attack on the ketene.[6] Running the reaction at a slightly higher temperature (e.g., room temperature after the initial addition at 0 °C) might be necessary.

  • Basicity: The nitrogen atoms in the pyrimidine ring are basic and could potentially interact with Lewis acids or other reagents. However, in the standard Staudinger protocol, this is generally not a major issue.

Q3: Can other methods be used to synthesize this compound? Yes, other cycloaddition strategies exist for forming β-lactams. The Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne, is another powerful method. However, the Staudinger synthesis remains one of the most versatile and widely used approaches.[8]

Q4: How can I confirm the structure of my final product? A combination of spectroscopic methods is essential:

  • ¹H NMR: Look for the characteristic signals of the protons on the β-lactam ring, typically appearing as doublets in the 3-5 ppm region. The coupling constant (J-value) between the C3 and C4 protons can help determine the cis or trans stereochemistry.

  • ¹³C NMR: The carbonyl carbon of the β-lactam ring will have a characteristic chemical shift around 160-175 ppm.

  • IR Spectroscopy: A strong absorption band around 1740-1780 cm⁻¹ is a hallmark of the strained carbonyl group in the four-membered ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Part 4: Experimental Protocol Example

Protocol: Synthesis of N-(4-methoxyphenyl)-4-(pyrimidin-5-yl)azetidin-2-one

Materials:

  • Pyrimidine-5-carbaldehyde-derived imine (1.0 eq)

  • Acetoxyacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried, two-neck round-bottom flask with a stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in the flame-dried flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate syringe, draw up acetoxyacetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM.

  • Add the acetoxyacetyl chloride solution dropwise to the stirred imine solution over 30-60 minutes. Crucial Step: Slow addition is key to prevent ketene polymerization.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC until the starting imine is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
  • Desai, K. R., et al. (2006). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 68(3), 384-387.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872.
  • Grokipedia. (2026, January 7). Staudinger synthesis.
  • Tuba, R., & Bazzi, H. S. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5975-5985.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 931-942.
  • Benchchem. (n.d.). Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis.
  • University of Bath. (n.d.). Chapter 10: Pyrimidines.

Sources

Optimization

Overcoming solubility issues with 4-(Pyrimidin-5-yl)azetidin-2-one in organic solvents

Welcome to the technical support guide for 4-(Pyrimidin-5-yl)azetidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet challenging sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Pyrimidin-5-yl)azetidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet challenging solubility issues associated with this heterocyclic compound in organic solvents. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Solubility Challenge

Question: Why is 4-(Pyrimidin-5-yl)azetidin-2-one often difficult to dissolve in common organic solvents?

Answer: The solubility behavior of 4-(Pyrimidin-5-yl)azetidin-2-one is dictated by its distinct molecular structure, which contains multiple polar functional groups and features capable of strong intermolecular interactions.

  • Polar Heterocyclic Systems: The molecule incorporates two key heterocyclic rings: a pyrimidine ring and a β-lactam (azetidin-2-one) ring.

    • The pyrimidine ring contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. This makes the ring system polar.

    • The azetidin-2-one ring is a cyclic amide (a lactam). The amide group is highly polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

  • Crystal Lattice Energy: The planar nature of the pyrimidine ring and the strong hydrogen bonding capability of the lactam can lead to a highly ordered and stable crystal lattice structure.[1] Solvents require a significant amount of energy to overcome these strong intermolecular forces and break down the crystal lattice, resulting in low solubility.

  • Lipophilicity vs. Polarity Balance: While the molecule has polar features, it lacks significant non-polar (lipophilic) regions. This "imbalanced" physicochemical profile means it may not be "greasy" enough to dissolve well in non-polar solvents like hexanes, nor is it solely driven by the simple polar interactions that govern solubility in protic solvents like water or ethanol. The azetidine scaffold itself is known to reduce lipophilicity compared to larger cyclic amines.[2]

This combination of high polarity and strong crystal packing energy is the primary reason for its limited solubility in many standard organic solvents.

Section 2: Initial Solvent Screening & Best Practices

Question: I'm working with this compound for the first time. Which organic solvents should I prioritize for initial solubility testing?

Answer: Based on the molecular structure, the principle of "like dissolves like" suggests that polar aprotic solvents are the most promising candidates.[3] We recommend a systematic screening approach.

Recommended Starting Solvents:

Highly polar aprotic solvents are typically the most effective for dissolving pyrimidine and lactam-containing compounds.[4][5]

  • Primary Candidates:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Secondary Candidates:

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

  • Less Likely Candidates (but worth testing for specific applications):

    • Methanol (MeOH), Ethanol (EtOH)

    • Ethyl Acetate (EtOAc)

The table below provides key properties of these solvents to aid in your selection, especially when considering reaction conditions or solvent removal post-experiment.

SolventClassPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic7.247.2189Excellent solvent, but high boiling point makes it difficult to remove.
DMF Polar Aprotic6.436.7153Good alternative to DMSO with a slightly lower boiling point.[4][6]
Acetonitrile Polar Aprotic5.837.582Lower boiling point, useful for reactions and HPLC.
THF Polar Aprotic4.07.566Moderately polar, less effective than DMF/DMSO but easily removed.
Methanol Polar Protic5.132.765Can hydrogen bond, but may have lower efficacy than aprotic solvents.
DCM Polar Aprotic3.19.140Useful for extractions and chromatography, but lower solubilizing power.
Experimental Protocol 1: Small-Scale Solubility Determination

This protocol allows you to efficiently estimate the solubility of your compound in various solvents using minimal material.

Objective: To qualitatively and semi-quantitatively assess the solubility of 4-(Pyrimidin-5-yl)azetidin-2-one in a panel of organic solvents at room temperature.

Materials:

  • 4-(Pyrimidin-5-yl)azetidin-2-one

  • Selected solvents (from the table above)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Magnetic stir plate and small stir bars (optional) or vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Place a known mass of 4-(Pyrimidin-5-yl)azetidin-2-one (e.g., 2.0 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for 60 seconds. Alternatively, add a small stir bar and stir for 5-10 minutes.

  • Observation: Visually inspect the vial against a dark background.

    • Completely Dissolved: If the solid is completely gone and the solution is clear, the compound is soluble at ≥20 mg/mL. You can add more solid to determine the saturation point.

    • Partially Dissolved/Suspension: If solid remains, the compound has limited solubility. Add another aliquot of solvent (e.g., another 100 µL) and repeat step 3.

    • Insoluble: If the solid shows no signs of dissolving, note it as sparingly soluble or insoluble.

  • Equilibration: For more accurate results, especially with slow-dissolving compounds, allow the mixture to agitate for a longer period (e.g., several hours) at a constant temperature to ensure equilibrium is reached.[3]

  • Record & Repeat: Carefully record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility (in mg/mL). Repeat the procedure for each solvent you wish to test.

Section 3: Troubleshooting & Advanced Strategies

Question: The compound is only sparingly soluble in my desired solvent, even after vigorous mixing. What can I do next?

Answer: When room temperature dissolution is insufficient, several techniques can be employed. The logical workflow is to first try gentle heating and co-solvency before moving to more complex methods.

dot

G cluster_0 cluster_3 A Initial Problem: Poor Solubility at RT B Strategy 1: Heating A->B Is the compound thermolabile? C Strategy 2: Co-Solvency A->C Is a solvent mixture acceptable? D Check for Degradation (TLC, LCMS) B->D If successful E Optimize Co-solvent Ratio C->E If partially successful F Advanced Strategy: Anti-Solvent Crystallization D->F For purification E->F For purification

Caption: Decision workflow for enhancing solubility.

1. The Effect of Temperature

For many compounds, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy.[4][5]

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can disrupt the intermolecular forces holding the crystal together. The dissolution process for many pyrimidine derivatives is endothermic, meaning it is favored by an increase in temperature.[6]

  • Best Practice: Gently warm the solvent/solute mixture (e.g., to 40-60°C) with continuous stirring. Always use a sealed vial to prevent solvent evaporation.

  • Critical Caveat: Be aware of potential degradation. Azetidin-2-ones (β-lactams) can be susceptible to hydrolysis or other ring-opening reactions, especially at elevated temperatures in the presence of nucleophiles (including some solvents or impurities). Always run a control experiment and check for compound integrity via TLC or LC-MS after heating.

2. Co-Solvency

Using a mixture of solvents, or a co-solvent system, is a powerful and common technique.[7]

  • Causality: A co-solvent system modifies the overall polarity and hydrogen bonding characteristics of the solvent environment. For 4-(Pyrimidin-5-yl)azetidin-2-one, you can start with a strong solvent like DMF or DMSO and add a less polar, more volatile co-solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). This can create a "sweet spot" of polarity that is more favorable for dissolution than either solvent alone, while also making subsequent removal easier.

  • Typical Application: This is extremely useful for running reactions where the starting material is poorly soluble, or for preparing samples for chromatography.

  • Protocol: Start by dissolving the compound in a minimal amount of the "strong" solvent (e.g., DMSO). Then, slowly add the second, weaker solvent until you reach the desired total volume or concentration. Observe for any precipitation.

Question: I need to purify my compound by crystallization, but it's only soluble in high-boiling point solvents like DMF or DMSO. How can I get crystals?

Answer: This is a classic challenge. Standard cooling crystallization is ineffective if the compound remains soluble even at low temperatures. The best approach here is anti-solvent diffusion crystallization .[8]

  • Causality: This technique relies on slowly changing the composition of the solvent system to one in which the compound is insoluble, thereby forcing slow, controlled precipitation that can lead to high-quality crystals.

  • Method: A solution of your compound in a good solvent (e.g., DMF) is exposed to a large volume of a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., diethyl ether, ethyl acetate, or water). The diffusion of the anti-solvent vapor into the solution of your compound gradually lowers its solubility, promoting crystal growth over hours or days.

Experimental Protocol 2: Anti-Solvent Diffusion Crystallization

Objective: To obtain solid crystals of 4-(Pyrimidin-5-yl)azetidin-2-one from a solution in a high-boiling point solvent.

Materials:

  • Crude 4-(Pyrimidin-5-yl)azetidin-2-one

  • "Good" solvent (e.g., DMF or DMSO)

  • "Anti-solvent" (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate, Water - must be miscible with the good solvent)

  • Small vial (e.g., 1 mL)

  • Larger jar or beaker with a lid or parafilm

Procedure:

  • Prepare Saturated Solution: Dissolve your crude compound in the minimum amount of hot DMF or DMSO to achieve a clear, saturated, or near-saturated solution. Allow it to cool to room temperature.

  • Setup Diffusion Chamber: Place the small, open vial containing your compound solution inside the larger jar.

  • Add Anti-Solvent: Carefully pour the anti-solvent into the larger jar, ensuring the level is well below the top of the small vial. Do not allow the solvents to mix directly.

  • Seal and Wait: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the DMF/DMSO solution in the inner vial.

  • Crystallization: Over several hours to days, as the solvent environment becomes less favorable, crystals should begin to form.[8]

  • Harvesting: Once a suitable amount of crystals has formed, carefully remove the inner vial, decant the mother liquor, wash the crystals with a small amount of the anti-solvent, and dry them under vacuum.

References
  • Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide.Benchchem.
  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temper
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.PMC.
  • Tactics to Improve Solubility.The Royal Society of Chemistry.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis.
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
  • Solubility enhancement techniques: A comprehensive review.World Journal of Pharmaceutical Research.
  • Buy 1-(Pyrimidin-5-yl)azetidin-3-amine (EVT-13475781).EvitaChem.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

Sources

Troubleshooting

Preventing ring-opening degradation of 4-(Pyrimidin-5-yl)azetidin-2-one

A Guide to Preventing Ring-Opening Degradation Welcome to the technical support center for 4-(Pyrimidin-5-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ring-Opening Degradation

Welcome to the technical support center for 4-(Pyrimidin-5-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the common issue of β-lactam ring-opening degradation during your experiments. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the stability and integrity of this compound.

Troubleshooting Guide: Addressing Degradation in Real-Time

This section is structured to help you diagnose and resolve degradation issues as they arise during your experimental workflow.

Question: I've observed a loss of potency or the appearance of unexpected peaks in my analytical run (HPLC, LC-MS). Could this be ring-opening degradation?

Answer: Yes, these are classic indicators of compound degradation. The β-lactam ring in 4-(Pyrimidin-5-yl)azetidin-2-one is susceptible to hydrolysis, which opens the four-membered ring and renders the molecule inactive for its intended biological purpose.[1] The primary degradation product you are likely observing is the corresponding β-amino acid, formed by the cleavage of the amide bond within the lactam ring.

To confirm this, you can perform a forced degradation study. Briefly exposing a small sample of your compound to mild acidic or basic conditions should accelerate the formation of the degradation product, allowing you to confirm its identity by comparing it to the unexpected peaks in your experimental sample.

Question: My compound seems to be degrading even when stored at low temperatures in a standard solvent like DMSO. What could be the issue?

Answer: While low temperatures are crucial, several other factors can contribute to degradation even in cold storage.

  • Water Content: The presence of even trace amounts of water in your solvent can facilitate hydrolysis, especially over extended periods. Ensure you are using a high-purity, anhydrous grade solvent.

  • pH of the Microenvironment: Although DMSO is aprotic, residual impurities or atmospheric CO2 absorption can alter the micro-pH of your solution, potentially creating a more favorable environment for hydrolysis.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and create localized concentration gradients that may accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes.[2]

Question: I'm conducting a reaction in an aqueous buffer system and seeing rapid degradation. How can I mitigate this?

Answer: Aqueous environments are inherently challenging for β-lactam stability. The rate of hydrolysis is highly dependent on the pH of the solution.[3] Generally, β-lactams exhibit a U-shaped stability profile with respect to pH, with the highest stability typically found in the slightly acidic to neutral range (pH 5-7).[3]

  • Optimize pH: If your experimental conditions allow, adjust the pH of your buffer to the optimal range for stability. You may need to perform a pH stability study to determine the ideal pH for 4-(Pyrimidin-5-yl)azetidin-2-one.

  • Buffer Composition: The choice of buffer can also play a role. Some buffer components can act as nucleophiles and directly attack the β-lactam ring. It is advisable to use non-nucleophilic buffers.

  • Minimize Time in Aqueous Solution: If possible, minimize the time your compound spends in an aqueous environment. Prepare fresh solutions immediately before use.

Frequently Asked Questions (FAQs): Proactive Prevention of Degradation

This section provides answers to common questions about the handling and storage of 4-(Pyrimidin-5-yl)azetidin-2-one to prevent degradation from the outset.

Question: What is the primary mechanism of degradation for 4-(Pyrimidin-5-yl)azetidin-2-one?

Answer: The principal degradation pathway is the hydrolytic cleavage of the strained four-membered β-lactam ring.[1] This reaction involves the nucleophilic attack of water on the carbonyl carbon of the lactam. This process can be catalyzed by both acidic and basic conditions. The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the lactam carbonyl, potentially influencing its susceptibility to nucleophilic attack.[4]

Degradation Pathway of 4-(Pyrimidin-5-yl)azetidin-2-one

cluster_conditions Degradation Conditions Compound 4-(Pyrimidin-5-yl)azetidin-2-one (Stable β-Lactam) Degraded β-Amino Acid Derivative (Inactive Ring-Opened Product) Compound->Degraded Hydrolysis Water H₂O (Nucleophile) Acid H⁺ (Acid Catalysis) Base OH⁻ (Base Catalysis)

Caption: Hydrolytic degradation of the β-lactam ring.

Question: What are the ideal storage conditions for solid 4-(Pyrimidin-5-yl)azetidin-2-one?

Answer: For long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: -20°C or lower. For extended storage, -80°C is recommended.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Question: What are the best practices for preparing and storing stock solutions?

Answer: To maintain the integrity of your compound in solution, follow these guidelines:

  • Solvent Selection: Use anhydrous, aprotic solvents such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in solvolysis reactions.

  • Concentration: Prepare concentrated stock solutions to minimize the relative amount of any residual water.

  • Aliquoting: As mentioned previously, divide your stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store solution aliquots at -80°C for maximum stability.

Question: How can I monitor the stability of my compound over time?

Answer: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[5]

  • Method Development: Develop an HPLC method that can resolve the parent compound from its potential degradation products.

  • Regular Testing: Analyze your stock solutions periodically to check for the appearance of degradation peaks and to quantify the purity of the parent compound.

  • Reference Standard: Maintain a well-characterized, solid reference standard stored under optimal conditions to compare against your working solutions.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Optimal Stability

  • Preparation: Allow the vial of solid 4-(Pyrimidin-5-yl)azetidin-2-one to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Under an inert atmosphere, add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-volume amber vials.

  • Storage: Store the aliquots at -80°C.

Troubleshooting Workflow for Suspected Degradation

Caption: A decision-making workflow for troubleshooting degradation.

Quantitative Data Summary

While specific quantitative stability data for 4-(Pyrimidin-5-yl)azetidin-2-one is not extensively available in the public domain, the following table provides general stability guidelines for β-lactam compounds based on available literature. These should be considered as starting points for your own stability assessments.

ParameterRecommended ConditionRationale
Solid Storage Temp. -20°C to -80°CMinimizes solid-state degradation.[1]
Solution Storage Temp. -80°CDrastically slows down hydrolysis rates in solution.[1]
pH for Aqueous Solutions 5.0 - 7.0Region of maximal stability for many β-lactams.[3]
Solvents for Stock Anhydrous DMSO, Anhydrous DMFAprotic and less likely to participate in degradation.
Light Exposure Minimize (Use Amber Vials)Photodegradation can be a concern for some complex molecules.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy.
  • A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed.
  • Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing.
  • A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PMC - NIH.
  • Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B.
  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Valid
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry.
  • Storage Stability of Azetidine-containing Compounds. Smolecule.
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC.
  • The kinetics of non-stoichiometric bursts of beta-lactam hydrolysis catalysed by class C beta-lactamases. PMC.
  • A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced degrad
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed.
  • Kinetics of mutant β-lactamases. (a) Progress curve of nitrocefin...
  • Synthesis of Novel N-(4-Ethoxyphenyl)

Sources

Optimization

Optimizing reaction conditions for 4-(Pyrimidin-5-yl)azetidin-2-one derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 4-(Pyrimidin-5-yl)azetidin-2-one derivatives . These β-lactam compounds, characterized by the integration of a highly electron-deficient pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(Pyrimidin-5-yl)azetidin-2-one derivatives .

These β-lactam compounds, characterized by the integration of a highly electron-deficient pyrimidine moiety, are critical scaffolds in modern drug discovery, particularly for novel antimicrobial and antineoplastic agents. However, the unique electronic properties of the pyrimidine ring often complicate the standard Staudinger[2+2] cycloaddition, leading to poor yields, intermediate degradation, and unfavorable diastereomeric ratios.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows.

Mechanistic Workflow: The Staudinger Cycloaddition

To troubleshoot effectively, it is crucial to understand the causality of the reaction. The synthesis relies on the generation of a highly reactive ketene from an acid chloride, which undergoes a [2+2] cycloaddition with a pyrimidin-5-yl imine via a transitional zwitterionic state.

Staudinger_Workflow Imine Pyrimidin-5-yl Imine (Schiff Base) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack AcidChloride Chloroacetyl Chloride (Ketene Precursor) Ketene Ketene Intermediate [O=C=CH-Cl] AcidChloride->Ketene Base (DIPEA) -HCl Ketene->Zwitterion [2+2] Cycloaddition Product 4-(Pyrimidin-5-yl) azetidin-2-one Zwitterion->Product Conrotatory Ring Closure

Mechanistic workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one synthesis.

Troubleshooting & FAQs

Q1: Why do I observe significant degradation of the pyrimidin-5-yl imine intermediate before cyclization? Causality: Pyrimidine rings are strongly electron-withdrawing. When positioned adjacent to an imine bond, they drastically increase the electrophilicity of the imine carbon. This makes the intermediate highly susceptible to nucleophilic attack by trace moisture, leading to rapid hydrolysis back to the starting amine and aldehyde[1]. Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents over calcium hydride (CaH₂) and perform the reaction under an inert argon atmosphere. Adding activated 4Å molecular sieves directly to the reaction vessel acts as an in-situ scavenger for trace water, stabilizing the imine during the cycloaddition phase.

Q2: How can I control the diastereoselectivity to favor the cis-β-lactam over the trans-isomer? Causality: The Staudinger synthesis proceeds via a stepwise mechanism involving a zwitterionic intermediate[1]. The final stereochemistry is dictated by the kinetic competition between direct conrotatory ring closure (yielding the cis-isomer) and bond rotation within the zwitterion (yielding the trans-isomer). The electron-deficient pyrimidine ring stabilizes the negative charge on the zwitterion, increasing its lifetime and allowing unwanted bond rotation. Solution: You must kinetically trap the cis-isomer. Shift from polar solvents (like DMF) to non-polar solvents (like dry Toluene or DCM) to destabilize the zwitterion, forcing rapid ring closure. Additionally, lowering the reaction temperature to -20°C suppresses the thermal energy required for bond rotation, heavily favoring cis-selectivity.

Q3: What is the optimal base for ketene generation in this specific synthesis? Causality: While Triethylamine (TEA) is the conventional choice, its inherent nucleophilicity can lead to the formation of stable acylammonium side products with chloroacetyl chloride, prematurely precipitating and stalling ketene generation. Solution: Substitute TEA with N,N-Diisopropylethylamine (DIPEA). The steric bulk of the isopropyl groups prevents direct nucleophilic attack on the acid chloride, while its basicity efficiently abstracts the alpha-proton to generate the ketene intermediate smoothly.

Q4: Can microwave irradiation improve the synthesis of these pyrimidine derivatives? Causality: Yes. Conventional thermal heating (reflux) often requires 8–12 hours. During this extended timeframe, the highly reactive ketene intermediate can undergo competitive dimerization, reducing the overall yield. Microwave-assisted synthesis (MWI) provides rapid, volumetric heating that accelerates the[2+2] cycloaddition, outcompeting the slower degradation and dimerization pathways[2]. Solution: Conduct the cyclization in a dedicated microwave reactor at 80°C (300W) for 10–15 minutes. This has been shown to increase yields from ~40% to >85% while preserving stereochemical integrity[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield and diastereomeric ratio (dr) during the optimization of the Staudinger cycloaddition for pyrimidine-based azetidin-2-ones.

Reaction ParameterSolventBaseTemperatureTimeYield (%)Diastereomeric Ratio (cis:trans)
Conventional (Baseline) DMFTEA80°C12 h35%40:60
Low-Temp Kinetic Control DCMTEA0°C8 h65%75:25
Non-Polar Optimization TolueneDIPEA-20°C to RT6 h82%90:10
Microwave-Assisted (MWI) DCMDIPEA80°C (MW)15 min91%85:15

Standardized Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system , incorporating in-process quality control (IPC) checks to ensure experimental integrity at every phase.

Phase 1: Imine (Schiff Base) Formation
  • Reagents: Combine equimolar amounts (10 mmol) of pyrimidin-5-amine and a substituted benzaldehyde in a round-bottom flask.

  • Reaction: Dissolve the reagents in 20 mL of absolute ethanol containing a catalytic amount of glacial acetic acid (2-3 drops). Reflux the mixture for 4 hours.

  • IPC Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The complete disappearance of the UV-active aldehyde spot and the appearance of a new, highly conjugated imine spot confirms successful conversion.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitated imine and recrystallize from hot ethanol. Crucial: Dry the purified imine under high vacuum for 12 hours to remove all trace ethanol before proceeding.

Phase 2: Ketene Generation & [2+2] Cycloaddition
  • Preparation: In an oven-dried microwave vial flushed with Argon, dissolve the purified imine (5 mmol) in 10 mL of anhydrous DCM. Add DIPEA (15 mmol) and 500 mg of activated 4Å molecular sieves.

  • Ketene Precursor Addition: Cool the vial to 0°C using an ice bath. Dropwise, add chloroacetyl chloride (7.5 mmol) over 10 minutes to prevent thermal spiking.

  • IPC Validation Check: The immediate formation of a white, cloudy precipitate (DIPEA hydrochloride salt) serves as a visual, self-validating indicator of successful ketene generation.

  • Microwave Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation (300W, 80°C) for exactly 15 minutes[2].

Phase 3: Workup & Purification
  • Quenching: Carefully unseal the vial and quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize any unreacted acid chloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure cis-4-(pyrimidin-5-yl)azetidin-2-one[3]. Confirm the cis-stereochemistry via ¹H-NMR (coupling constant J ≈ 4.5–5.5 Hz for the β-lactam ring protons).

References

  • Title: Synthesis of Some New Pyrimidine-Azitidinone Analogues and Their Antioxidant, In Vitro Antimicrobial, and Antitubercular Activities Source: Scilit URL
  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL
  • Title: The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.
  • Title: A Rapid, Convenient Microwave assisted and Conventional Synthesis of novel azetidin-2-one derivatives as Potent Antimicrobial agents Source: Asian Journal of Research in Chemistry URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Pyrimidin-5-yl)azetidin-2-one Synthesis

Welcome to the Technical Support Center for β-lactam synthesis. This guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam synthesis. This guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one derivatives.

The primary synthetic route for this scaffold is the Staudinger ketene-imine [2+2] cycloaddition . However, the strongly electron-withdrawing nature of the pyrimidine ring drastically reduces the nucleophilicity of the intermediate imine. This electronic deactivation alters the kinetic landscape of the reaction, slowing down the critical cycloaddition step and opening the door to competing side reactions such as ketene dimerization, imine hydrolysis, and β-lactam ring opening .

Below, you will find a mechanistic workflow, frequently asked questions, quantitative analytical data, and a self-validating experimental protocol designed to troubleshoot and eliminate these common impurities.

Reaction Workflow & Impurity Divergence

G Imine Pyrimidin-5-yl Imine (Starting Material) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack (Slow step) Impurity3 Pyrimidine-5-carbaldehyde (Hydrolysis Impurity) Imine->Impurity3 Trace Moisture AcidChloride Acid Chloride + Base (Reagents) Ketene Ketene Intermediate (Electrophile) AcidChloride->Ketene Dehydrohalogenation Ketene->Zwitterion Cycloaddition Impurity1 Ketene Dimer (Impurity) Ketene->Impurity1 Dimerization (Base-catalyzed) Product 4-(Pyrimidin-5-yl)azetidin-2-one (Target β-Lactam) Zwitterion->Product Ring Closure Impurity2 Ring-Opened Amide (Impurity) Zwitterion->Impurity2 H2O Quench / Hydrolysis Product->Impurity2 Harsh pH Quench

Reaction pathways and impurity divergence in pyrimidinyl Staudinger cycloadditions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of pyrimidine-5-carbaldehyde in my final crude mixture? A: This is a classic symptom of imine hydrolysis. The carbon-nitrogen double bond of your starting imine is highly susceptible to nucleophilic attack by trace water. Because the pyrimidine ring withdraws electron density, the imine carbon is exceptionally electrophilic. Ensure all solvents (especially dichloromethane or toluene) are rigorously dried over activated molecular sieves and that the reaction is conducted under a strict argon atmosphere .

Q2: My LC-MS shows a mass corresponding to exactly twice the mass of my ketene precursor (minus two halogens). What is this? A: You are observing a ketene dimer (e.g., a cyclobutanedione derivative). Ketenes are highly reactive electrophiles generated in situ. Because the pyrimidin-5-yl imine is a weak nucleophile, the initial attack on the ketene is slow. If the steady-state concentration of the ketene is too high, the molecules will react with each other rather than the imine . To mitigate this, you must use a syringe pump to add the acid chloride over several hours.

Q3: How does the electronic nature of the pyrimidine ring affect cis/trans stereoselectivity? A: The Staudinger cycloaddition proceeds via a stepwise mechanism involving a zwitterionic intermediate. Stereoselectivity depends on the competition between direct ring closure and the isomerization of the imine moiety within this zwitterion. Electron-withdrawing groups on the imine (like pyrimidine) accelerate direct ring closure, which kinetically biases the reaction toward the cis-β-lactam .

Troubleshooting Guide: Resolving Specific Impurities
Issue 1: Formation of Ring-Opened Amide Impurities
  • Symptom: Your 1 H-NMR shows a loss of the characteristic highly coupled β-lactam methine protons (typically ~δ 4.5–5.5 ppm) and the appearance of broad N-H amide signals.

  • Causality: The azetidin-2-one ring is highly strained (~26 kcal/mol of ring strain). If the reaction is quenched with strong aqueous acids or bases, the β-lactam ring undergoes nucleophilic acyl substitution, opening to form an acyclic amide. This degradation pathway is heavily documented in commercial azetidin-2-ones like ezetimibe .

  • Solution: Quench the reaction gently with saturated aqueous ammonium chloride (pH ~6). Avoid using NaOH or HCl during workup.

Issue 2: Poor Conversion Despite Full Acid Chloride Consumption
  • Symptom: TLC indicates unreacted imine, but the acid chloride has been fully consumed.

  • Causality: The tertiary amine base (e.g., Triethylamine) may be acting as a nucleophile, degrading the acid chloride via ketene polymerization before it can react with your electron-deficient imine.

  • Solution: Switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA). DIPEA facilitates dehydrohalogenation to form the ketene but is too sterically bulky to act as a nucleophile, thereby suppressing base-catalyzed ketene polymerization.

Quantitative Data: Analytical Signatures of Common Impurities
Impurity ProfileStructural OriginPrimary Analytical SignatureAcceptable Limit (Area %)Mitigation Strategy
Ketene Dimer Acid chloride self-reactionLC-MS: [2Mketene​+H]+ IR: Strong band at ~1740 cm −1 < 2.0%Syringe pump addition of acid chloride; use DIPEA.
Pyrimidine-5-carbaldehyde Imine hydrolysis 1 H-NMR: Sharp singlet at ~δ 10.1 ppm< 0.5%Strict anhydrous conditions; use 4Å molecular sieves.
Ring-Opened Amide β-lactam hydrolysisLC-MS: [M+H2​O+H]+ 1 H-NMR: Broad NH at ~δ 8.0 ppm< 0.1%Mild NH 4​ Cl quench (pH 6); avoid strong acids/bases.
Undesired trans-Isomer Zwitterion isomerization 1 H-NMR: Coupling constant J=∼2.0 Hz (trans) vs ∼5.0 Hz (cis)VariableStrict temperature control (-20 °C) during cycloaddition.
Experimental Protocols: Self-Validating Staudinger Workflow

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Imine Formation and Validation
  • Combine pyrimidine-5-carbaldehyde (1.0 eq) and the desired primary amine (1.05 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.

  • Stir at room temperature for 12 hours under an argon atmosphere.

    • Causality: Molecular sieves drive the thermodynamic equilibrium forward by physically sequestering water, preventing reversible hydrolysis of the electrophilic pyrimidine imine.

  • Self-Validation Checkpoint: Aliquot 50 µL of the reaction mixture and dilute into anhydrous CDCl 3​ . Run a quick 1 H-NMR scan. You must observe <2% of the aldehyde peak (~10.1 ppm) and a dominant, sharp imine singlet (~8.4-8.6 ppm). Do not proceed to Step 2 if the aldehyde peak is prominent; add fresh sieves and continue stirring.

Step 2: Ketene Generation and Cycloaddition
  • Filter the imine solution under argon to remove the molecular sieves, transferring it to a flame-dried Schlenk flask.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Add DIPEA (3.0 eq).

    • Causality: -20 °C stabilizes the highly reactive ketene intermediate. DIPEA is explicitly chosen over Triethylamine because its steric bulk prevents it from acting as a nucleophile, suppressing ketene dimerization.

  • Load the acid chloride (1.5 eq) dissolved in anhydrous DCM into a syringe pump. Add dropwise to the reaction mixture over a strict 3-hour period .

    • Causality: The electron-deficient pyrimidine ring makes the imine a sluggish nucleophile. Slow addition ensures the steady-state ketene concentration remains near zero, forcing it to react with the imine rather than dimerizing with itself.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Quench and Extraction
  • Cool the reaction back to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous NH 4​ Cl (10 mL per mmol of substrate).

    • Causality: NH 4​ Cl provides a mild, buffered pH (~6). This prevents the highly strained β-lactam ring from undergoing base- or acid-catalyzed ring-opening into the acyclic amide impurity.

  • Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude 4-(Pyrimidin-5-yl)azetidin-2-one via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

References
  • Title: Identification, isolation and characterization of process related impurities in ezetimibe Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL: [Link]

  • Title: Staudinger Synthesis Source: Organic Chemistry Portal URL: [Link]

Optimization

Stability of 4-(Pyrimidin-5-yl)azetidin-2-one under acidic and basic conditions

Answering the user's request.## Technical Support Center: 4-(Pyrimidin-5-yl)azetidin-2-one A Guide to Experimental Stability Assessment for Researchers Welcome to the technical support center for 4-(Pyrimidin-5-yl)azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: 4-(Pyrimidin-5-yl)azetidin-2-one

A Guide to Experimental Stability Assessment for Researchers

Welcome to the technical support center for 4-(Pyrimidin-5-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and evaluating the stability of this β-lactam-containing compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your results effectively.

The core of this molecule's reactivity lies in its azetidin-2-one (β-lactam) ring. This four-membered ring is highly strained, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack.[1][2] This inherent reactivity is the basis for the therapeutic action of many β-lactam antibiotics but also presents a significant challenge for chemical stability.[1][3][4] This guide will focus on the hydrolytic stability of 4-(Pyrimidin-5-yl)azetidin-2-one under acidic and basic conditions, a critical parameter in its development and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the experimental evaluation of 4-(Pyrimidin-5-yl)azetidin-2-one.

Q1: My compound is degrading rapidly in solution. What is the most likely cause?

A1: The most probable cause is the hydrolysis of the β-lactam ring. This reaction is readily catalyzed by both acids and bases. If your solution is not buffered to a neutral pH (approx. 6.5-7.5), you can expect significant degradation. Basic conditions are particularly detrimental; the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon of the β-lactam, leading to rapid ring-opening.[1][5]

Troubleshooting Tip: Always use freshly prepared solutions. If the compound must be kept in solution, use a neutral, aqueous buffer (e.g., phosphate buffer, pH 7.0) and store it at reduced temperatures (2-8°C) for short periods. For long-term storage, the compound should be maintained as a solid in a desiccated environment.

Q2: What is the mechanism of degradation under basic conditions?

A2: Under basic conditions, the degradation follows a bimolecular acyl-nucleophilic substitution (BAC2) mechanism. A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-lactam ring.[5][6] This forms a transient tetrahedral intermediate. Subsequently, the C-N bond of the ring cleaves, leading to the opening of the β-lactam ring.[7] The final product is the corresponding β-amino acid salt. This process is generally rapid and is a primary pathway for the inactivation of β-lactam compounds.[1]

G cluster_0 Base-Catalyzed Hydrolysis of β-Lactam Ring start β-Lactam intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product β-Amino Acid Salt (Ring-Opened Product) intermediate->product C-N Bond Cleavage oh_ion OH⁻ h2o_product H₂O

Caption: Base-catalyzed hydrolysis of the β-lactam ring.

Q3: How does acidic degradation occur, and is it different from basic hydrolysis?

A3: Yes, the mechanism under acidic conditions is distinct. For the strained four-membered β-lactam ring, studies suggest a unimolecular (AAC1) mechanism is favored over the bimolecular pathway seen in larger, less strained lactams.[8] The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The rate-determining step involves the cleavage of the C-N bond to form a highly reactive acylium ion intermediate.[8] This intermediate is then rapidly attacked by water to yield the final ring-opened product, a β-amino acid.[8]

G cluster_1 Acid-Catalyzed Hydrolysis of β-Lactam Ring start β-Lactam protonated Protonated β-Lactam start->protonated Protonation acylium Acylium Ion Intermediate protonated->acylium Ring Opening (Rate-Limiting) product β-Amino Acid (Ring-Opened Product) acylium->product Nucleophilic Attack by H₂O h3o_ion H₃O⁺ h2o_reactant H₂O

Caption: Acid-catalyzed hydrolysis of the β-lactam ring.

Q4: Does the pyrimidine substituent affect the stability of the β-lactam ring?

A4: While specific data for the 4-(pyrimidin-5-yl) substituent is not extensively published, we can infer its likely effect based on general chemical principles. The pyrimidine ring is an electron-withdrawing heterocycle. This property can influence the stability of the adjacent β-lactam ring by modulating the electron density at the carbonyl carbon. An electron-withdrawing group can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, it may also influence the basicity of the lactam nitrogen. The precise overall effect—whether stabilizing or destabilizing—would need to be determined empirically through forced degradation studies.

Q5: How do I design a forced degradation study to assess stability?

A5: A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[9] According to ICH guidelines (Q1A), this should include evaluating hydrolysis across a wide pH range.[10][11] A typical workflow involves exposing the compound to various stress conditions, analyzing the samples at different time points, and identifying/quantifying the degradants.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, etc.) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants (LC-MS) - Determine Kinetics analyze->evaluate

Caption: Workflow for a forced degradation study.

Q6: My HPLC analysis shows multiple degradation peaks. How do I identify them?

A6: The presence of multiple peaks indicates several degradation products or isomers. The primary tool for structural elucidation of these unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13] By obtaining the mass-to-charge ratio (m/z) of the parent ion and analyzing its fragmentation pattern, you can propose structures for the degradation products. For example, the primary hydrolytic degradant should have a mass corresponding to the parent compound plus one molecule of water (M+18).

Troubleshooting Tip: If you observe poor separation between the parent peak and degradant peaks, you need to optimize your HPLC method. Try adjusting the mobile phase gradient, changing the pH of the aqueous component, or using a column with a different stationary phase chemistry. A well-validated, stability-indicating method is crucial for accurate quantification.[14][15]

Summary of Expected Stability

While precise quantitative data requires experimental validation, the following table summarizes the expected qualitative stability of 4-(Pyrimidin-5-yl)azetidin-2-one based on the known chemistry of β-lactams.

ConditionStressorExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M - 1 M HCl, RT to 60°CLow to ModerateAcid-catalyzed hydrolysis
Neutral pH 7.0 Buffer, RTHighSlow hydrolysis
Basic 0.1 M - 1 M NaOH, RTVery LowBase-catalyzed hydrolysis
Oxidative 3-30% H₂O₂, RTTo be determinedOxidation of pyrimidine or other sites
Thermal 60-80°C in solutionModerate to LowHydrolysis, other thermal degradation

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies. Safety Precaution: Always handle acids, bases, and organic solvents in a fume hood while wearing appropriate personal protective equipment (PPE).

Protocol 1: Acidic Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of 4-(Pyrimidin-5-yl)azetidin-2-one in a 50:50 acetonitrile:water mixture.

  • Stress Application: In a glass vial, mix 1 mL of the stock solution with 1 mL of 1 M Hydrochloric Acid (HCl). Prepare a parallel control sample by mixing 1 mL of stock with 1 mL of water.

  • Incubation: Place the vials in a water bath set at 60°C.

  • Time Points: Withdraw 100 µL aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the reaction by adding the 100 µL aliquot to a vial containing 100 µL of 1 M Sodium Hydroxide (NaOH) and dilute to 1 mL with mobile phase.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation Study
  • Preparation: Use the same 1 mg/mL stock solution as in the acidic study.

  • Stress Application: In a glass vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH). Due to the high reactivity of β-lactams under basic conditions, this study should be performed at room temperature initially.

  • Incubation: Keep the vial at room temperature (approx. 25°C).

  • Time Points: Withdraw 100 µL aliquots at shorter time points due to expected rapid degradation (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately neutralize the reaction by adding the 100 µL aliquot to a vial containing 100 µL of 0.1 M Hydrochloric Acid (HCl) and dilute to 1 mL with mobile phase.

  • Analysis: Analyze the quenched samples by HPLC.

Protocol 3: Sample HPLC Method for Analysis

This is a generic starting point and must be optimized for your specific application.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 220-350 nm); a starting point could be 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Link

  • D'Arcy, D. M., & Tirelli, N. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. Link

  • Karshtedt, D., et al. (2012). Possible mechanism of β-lactam ring hydrolysis by subclass B1 metallo-β-lactamases. ResearchGate. Link

  • Page, M. I., & Laws, A. P. (1998). The mechanism of catalysis and the inhibition of β-lactamases. Chemical Communications, (15), 1609-1617. Link

  • Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 200, 114068. Link

  • Kumar, A., et al. (2014). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. Link

  • Swaray, B. N., et al. (2017). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Scientific Reports, 7(1), 1-12. Link

  • Mestres, J., & Arnus, M. (1999). Theoretical Study of the Alkaline Hydrolysis of an Oxo-β-Lactam Structure. The Journal of Organic Chemistry, 64(1), 120-125. Link

  • D'Arcy, D. M., & Tirelli, N. (2021). (A) Molecular mechanism of action of β-lactams towards acylation of a key serine residue within the active site of PBPs. (B) Hydrolytic reaction of the β-lactam ring induced by a hydroxide ion... ResearchGate. Link

  • Boro, N., et al. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 122(29), 7130-7139. Link

  • Kim, C. H., et al. (1985). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 28(10), 1392-1396. Link

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • Unimi. (2025). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi. Link

  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Link

  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Scribd. Link

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). e-prints.ucm.es. Link

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Link

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Link

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. Link

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Link

  • JETIR. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.org. Link

  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 35(1), 1-32. Link

  • AIP Publishing. (2020). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. Link

  • A REVIEW ON 2-AZETEDINONES. (n.d.). ijcrt.org. Link

  • Impact Factor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Impact Factor. Link

  • Frontiers. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers. Link

  • Wang, S., et al. (2010). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 53(12), 4647-4659. Link

  • Allen, L. V., & Erickson, M. A. (1996). Stability of acetazolamide, allopurinol, azathioprine, clonazepam, and flucytosine in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 53(16), 1944-1949. Link

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Link

  • MDPI. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. MDPI. Link

  • Sen, S., et al. (2011). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. International Journal of Research in Pharmaceutical Sciences, 2(2), 183-186. Link

  • ResearchGate. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. Link

  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. RSC Publishing. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(Pyrimidin-5-yl)azetidin-2-ones

Welcome to the Application Scientist Support Portal. The preparation of 4-(pyrimidin-5-yl)azetidin-2-ones (pyrimidine-substituted β -lactams) is a critical workflow in the development of novel antibiotics, enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The preparation of 4-(pyrimidin-5-yl)azetidin-2-ones (pyrimidine-substituted β -lactams) is a critical workflow in the development of novel antibiotics, enzyme inhibitors, and central nervous system therapeutics.

The most common and versatile route to assemble this four-membered lactam ring is the Staudinger Synthesis —a [2+2] cycloaddition between a ketene and an imine. However, introducing a pyrimidin-5-yl moiety presents unique electronic challenges that frequently lead to reaction failure, poor yields, and complex byproduct profiles. This guide is designed to help you diagnose and resolve these specific synthetic bottlenecks.

Mechanistic Workflow & Byproduct Divergence

To troubleshoot effectively, we must first visualize where the reaction deviates from the intended pathway. The diagram below illustrates the standard Staudinger cycloaddition and the competing side reactions that plague electron-deficient imines.

StaudingerWorkflow Aldehyde Pyrimidine-5-carboxaldehyde Imine Pyrimidin-5-yl Imine (Electron-Deficient) Aldehyde->Imine Amine Primary Amine (R-NH2) Amine->Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack (Slow) AcidChloride Acid Chloride (R'-CH2-COCl) Ketene Ketene Intermediate [R'-CH=C=O] AcidChloride->Ketene + Base (e.g., DIPEA) Ketene->Zwitterion [2+2] Cycloaddition Dimer Ketene Dimer (Major Byproduct) Ketene->Dimer Excess Ketene / Slow Imine Amide Open-Chain Amide (Moisture Byproduct) Ketene->Amide Trace H2O / R-NH2 Product 4-(Pyrimidin-5-yl)azetidin-2-one (Target β-Lactam) Zwitterion->Product Ring Closure

Staudinger synthesis workflow showing target β-lactam formation and competing byproduct pathways.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a massive peak for ketene dimers in my LC-MS, but very low yields of the target azetidin-2-one?

The Causality: This is a kinetic issue rooted in the electronic properties of the pyrimidine ring. The pyrimidin-5-yl group is highly π -electron deficient. When conjugated with an imine, it strongly withdraws electron density via both inductive and resonance effects, drastically reducing the nucleophilicity of the imine nitrogen.

In the Staudinger reaction, the rate-determining step is the nucleophilic attack of the imine nitrogen onto the central carbon of the ketene to form a zwitterionic intermediate . Because this attack is sluggish, the highly reactive ketene (generated in situ) accumulates in the reaction mixture. Ketenes are unstable at high concentrations and will rapidly self-condense to form diketene derivatives (dimers) . The Solution: You must artificially lower the steady-state concentration of the ketene. Do not add the acid chloride as a bolus. Instead, use a syringe pump to add the acid chloride over 4 to 6 hours. This ensures the ketene is consumed by the slow-reacting imine before it has a chance to find another ketene molecule to dimerize with.

Q2: How can I eliminate the open-chain amide byproduct that consistently co-elutes with my product?

The Causality: Open-chain amides arise from two primary culprits: trace moisture reacting with the ketene to form a carboxylic acid (which subsequently forms an amide), or residual unreacted primary amine reacting directly with the acid chloride/ketene. The Solution: First, ensure your imine condensation is pushed to absolute completion. Verify via 1 H-NMR that no free amine remains; if it does, purify the imine via vacuum distillation or recrystallization before the cycloaddition step. Second, employ rigorous Schlenk techniques. Dry your solvent (typically CH2​Cl2​ or toluene) over activated 3Å molecular sieves for at least 24 hours prior to use.

Q3: My cis/trans diastereoselectivity is inconsistent. How do I control the stereochemistry?

The Causality: The stereochemical outcome of the Staudinger reaction depends on the dynamics of the zwitterionic intermediate and the isomerization of the imine. Electron-withdrawing groups (like pyrimidin-5-yl) tend to favor trans- β -lactams because they stabilize the zwitterion long enough for bond rotation to occur before the final conrotatory ring closure . The Solution: If you require the cis-isomer, consider employing a Lewis acid catalyst (e.g., In(OTf)3​ or BF3​⋅OEt2​ ). The Lewis acid coordinates the imine, locking its geometry and accelerating the cycloaddition before zwitterion isomerization can occur .

Q4: I am observing degradation of the pyrimidine ring and complex tarry mixtures. What is causing this?

The Causality: The pyrimidine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) or addition, especially at the 2-, 4-, and 6-positions. If you are using a strong, unhindered nucleophilic base (like triethylamine or alkoxides) to generate the ketene, the base can attack the pyrimidine ring directly. The Solution: Switch to a sterically hindered, non-nucleophilic base. N,N -Diisopropylethylamine (DIPEA) or proton sponge (1,8-Bis(dimethylamino)naphthalene) are excellent choices. They effectively deprotonate the acid chloride to form the ketene without acting as nucleophiles toward your heteroaromatic substrate.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house optimization data demonstrating how altering the base, addition rate, and moisture control impacts the byproduct profile when synthesizing 4-(pyrimidin-5-yl)azetidin-2-ones.

Condition ProfileBase UsedAcid Chloride AdditionTemp (°C)Target Yield (%)Dimer Byproduct (%)Amide Byproduct (%)
Standard Triethylamine (TEA)Bolus (1 min)0 to RT15%65%10%
Modified Base DIPEABolus (1 min)0 to RT28%55%8%
Kinetic Control DIPEASyringe Pump (4 hrs)0 to RT72%12%5%
Fully Optimized DIPEA (Strict Anhydrous)Syringe Pump (4 hrs)0 to RT85% 8% <1%

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following methodology incorporates built-in validation steps to prevent the propagation of errors through the synthetic sequence.

Step 1: Imine Preparation and Validation
  • Reaction: In an oven-dried round-bottom flask under argon, dissolve pyrimidine-5-carboxaldehyde (1.0 eq) and your chosen primary amine (1.05 eq) in anhydrous CH2​Cl2​ (0.2 M). Add anhydrous MgSO4​ (3.0 eq) as a desiccant.

  • Stirring: Stir at room temperature for 12 hours.

  • Validation Checkpoint: Filter a 0.1 mL aliquot, evaporate the solvent, and analyze via 1 H-NMR. Self-Validation: The aldehyde proton peak at ~10.2 ppm must be completely absent, replaced by a sharp imine (CH=N) singlet at ~8.5 ppm. If aldehyde remains, add 0.1 eq more amine and stir for 4 more hours.

  • Purification: Filter off the MgSO4​ , concentrate the filtrate under reduced pressure, and dry the crude imine on a high-vacuum line for 4 hours to remove all trace water and unreacted volatile amines.

Step 2: Ketene Generation and Cycloaddition (Kinetic Control)
  • Setup: Dissolve the validated imine (1.0 eq) and anhydrous DIPEA (3.0 eq) in strictly anhydrous CH2​Cl2​ (0.1 M) in a flame-dried Schlenk flask under argon. Cool the mixture to 0 °C using an ice bath.

  • Syringe Pump Addition: Dissolve the acid chloride (1.5 eq) in anhydrous CH2​Cl2​ (to make a 1.0 M solution). Load this into a gas-tight syringe.

  • Execution: Using a syringe pump, add the acid chloride solution dropwise to the imine/base mixture at a rate of 0.25 equivalents per hour (total addition time: 6 hours). Causality: This prevents the ketene concentration from ever reaching the threshold required for dimerization.

  • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The fluorescent imine spot should slowly convert to a lower-Rf product spot.

Step 3: Quenching and Workup
  • Quench: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product via flash column chromatography. The target 4-(pyrimidin-5-yl)azetidin-2-one will typically elute after any residual ketene dimers (which are less polar).

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI - Molecules (2024) URL:[Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review Source: PubMed Central (PMC) / RSC Advances (2020) URL:[Link]

  • Synthesis of Heterocycles for OLED Applications (Chapter 5: Synthesis of β-Lactams) Source: IRIS - Università degli Studi di Sassari URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to β-Lactam Building Blocks: Profiling 4-(Pyrimidin-5-yl)azetidin-2-one Against Established Synthons

In the landscape of medicinal chemistry, the β-lactam, or azetidin-2-one, ring is a cornerstone of antibiotic development and a versatile building block for a diverse array of therapeutic agents.[1] The inherent ring str...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the β-lactam, or azetidin-2-one, ring is a cornerstone of antibiotic development and a versatile building block for a diverse array of therapeutic agents.[1] The inherent ring strain of this four-membered heterocycle imparts a unique reactivity that has been masterfully exploited in the design of mechanism-based inhibitors and complex molecular architectures.[2] This guide provides an in-depth comparison of a novel, high-potential building block, 4-(Pyrimidin-5-yl)azetidin-2-one, with established and widely utilized β-lactam synthons: 4-acetoxyazetidin-2-one (4-AA), 3-amino-azetidin-2-one, and the parent azetidin-2-one. Through an objective lens, we will dissect their synthetic accessibility, chemical reactivity, and strategic applications, supported by experimental insights.

The Contenders: A Profile of Key β-Lactam Building Blocks

The utility of a β-lactam building block is defined by the nature and reactivity of the substituents on the azetidin-2-one core. These substituents dictate the synthetic transformations that can be performed and, ultimately, the molecular diversity that can be achieved.

4-(Pyrimidin-5-yl)azetidin-2-one: A Novel Scaffold with High Potential

The incorporation of a pyrimidine ring, a privileged scaffold in drug discovery, onto the azetidin-2-one core presents an exciting opportunity for the development of novel therapeutics.[3][4][5][6][7] While direct experimental data for 4-(Pyrimidin-5-yl)azetidin-2-one is not yet widely published, its synthesis can be confidently proposed based on well-established methodologies, and its properties can be inferred from the known characteristics of its constituent moieties.

Proposed Synthesis: The most versatile and convergent route to 4-(pyrimidin-5-yl)azetidin-2-one is the Staudinger [2+2] cycloaddition.[1][8] This reaction involves the cycloaddition of a ketene with an imine. A plausible synthetic pathway would involve the reaction of a suitable ketene, such as that generated in situ from an acetyl halide, with an imine derived from pyrimidine-5-carbaldehyde.

Staudinger_Synthesis_of_4_pyrimidinyl_azetidinone pyrimidine_aldehyde Pyrimidine-5- carbaldehyde imine Imine pyrimidine_aldehyde->imine amine R-NH2 amine->imine azetidinone 4-(Pyrimidin-5-yl)azetidin-2-one imine->azetidinone ketene_precursor Acetyl Halide ketene Ketene ketene_precursor->ketene base Base (e.g., Et3N) base->ketene ketene->azetidinone Reactivity_of_4_AA Four_AA 4-Acetoxyazetidin-2-one Substituted_Azetidinone 4-Substituted-azetidin-2-one Four_AA->Substituted_Azetidinone Nucleophilic Substitution Acetate Acetate (AcO-) Four_AA->Acetate Leaving Group Nucleophile Nucleophile (Nu-) Nucleophile->Substituted_Azetidinone

Caption: Nucleophilic substitution at the C4 position of 4-acetoxyazetidin-2-one.

3-Amino-azetidin-2-one: The Pharmacophore Mimic

The 3-amino-azetidin-2-one scaffold is of particular importance in the design of β-lactam antibiotics because it mimics the D-alanyl-D-alanine dipeptide, the natural substrate for penicillin-binding proteins (PBPs). [9]This structural mimicry allows these compounds to act as mechanism-based inhibitors of bacterial cell wall synthesis.

Synthesis: A variety of synthetic routes to 3-amino-azetidin-2-ones have been developed, often starting from amino acids to install the desired stereochemistry.

Reactivity and Applications: The primary focus for this building block is the functionalization of the 3-amino group. Acylation of the amino group with various side chains is a key strategy for modulating the antibacterial spectrum and potency of the resulting antibiotics.

Azetidin-2-one: The Fundamental Scaffold

The parent azetidin-2-one, while seemingly simple, is a valuable building block for the synthesis of more complex molecules. Its reactivity is primarily centered on the C3 position.

Reactivity and Applications: Treatment of N-protected azetidin-2-one with a strong base generates a lithium enolate, which can then react with various electrophiles, such as aldehydes and ketones, in aldol reactions. [10]This allows for the stereoselective formation of new carbon-carbon bonds at the C3 position.

Head-to-Head Comparison: A Data-Driven Analysis

The choice of a β-lactam building block is dictated by the specific synthetic goals. The following table provides a comparative overview of the key features of the discussed synthons.

Feature4-(Pyrimidin-5-yl)azetidin-2-one4-Acetoxyazetidin-2-one (4-AA)3-Amino-azetidin-2-oneAzetidin-2-one
Synthetic Accessibility Proposed via Staudinger synthesis; requires further experimental validation.Well-established, multi-step syntheses are available. [11]Synthetically accessible, often from chiral starting materials. [9]Commercially available.
Key Reactive Site(s) C4 (potential for modification of the pyrimidine ring), N1, C3 (enolate formation).C4 (nucleophilic substitution). [12]C3 (N-acylation, N-alkylation).C3 (enolate formation), N1 (acylation/alkylation). [10]
Expected/Known Stability Expected to be moderately stable; the electron-withdrawing pyrimidine may affect ring stability.Moderately stable, but the acetoxy group can be labile.Generally stable under standard synthetic conditions.Relatively stable.
Primary Applications Potential for novel antibiotics, anticancer agents, and other therapeutics. [3][4][5][6][7]Precursor for carbapenems and other β-lactam antibiotics via C4 functionalization. [13]Synthesis of β-lactam antibiotics that mimic the D-Ala-D-Ala dipeptide. [9]Introduction of the azetidin-2-one core and functionalization at C3. [10]
Potential for Diversity High; functionalization of the pyrimidine ring and the azetidin-2-one core.High; a wide range of nucleophiles can be introduced at C4.Moderate; primarily focused on varying the acyl side chain at the 3-amino position.Moderate; primarily through reactions of the C3 enolate.

Experimental Corner: Representative Protocols

To provide a practical context for the comparison, the following are representative experimental protocols.

Protocol 1: Proposed Synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one via Staudinger Cycloaddition

This is a proposed protocol based on established methodologies for the synthesis of 4-aryl and 4-heteroaryl-β-lactams. [14]

  • Imine Formation: To a solution of pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added the desired primary amine (1.0 eq). The mixture is stirred at room temperature for 2-4 hours over anhydrous magnesium sulfate. The mixture is then filtered to provide a solution of the corresponding imine.

  • Ketene Generation and Cycloaddition: The imine solution is cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of a solution of acetyl chloride (1.2 eq) in anhydrous DCM.

  • Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(pyrimidin-5-yl)azetidin-2-one.

Protocol 2: Nucleophilic Substitution on 4-Acetoxyazetidin-2-one (4-AA)

This is a representative protocol for the introduction of a carbon nucleophile.

  • Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere, a solution of the desired carbon nucleophile (e.g., a Grignard reagent or an organocuprate) is prepared in an appropriate anhydrous solvent (e.g., THF or diethyl ether).

  • Substitution Reaction: The solution of the nucleophile is cooled to the appropriate temperature (e.g., -78 °C for organolithiums or 0 °C for cuprates). A solution of 4-acetoxyazetidin-2-one (1.0 eq) in the same anhydrous solvent is added dropwise.

  • Reaction Monitoring and Quenching: The reaction is stirred at low temperature for a specified time, with progress monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-substituted azetidin-2-one.

Conclusion

The selection of a β-lactam building block is a critical decision in the design of a synthetic strategy. While established synthons like 4-acetoxyazetidin-2-one and 3-amino-azetidin-2-one offer well-trodden and reliable paths for the synthesis of specific classes of compounds, the exploration of novel building blocks is essential for expanding the accessible chemical space and discovering new therapeutic agents.

4-(Pyrimidin-5-yl)azetidin-2-one represents a frontier in β-lactam chemistry. Its proposed synthesis is grounded in robust and predictable reactions, and the incorporation of the medicinally significant pyrimidine moiety opens up a wealth of possibilities for the development of next-generation drugs. The anticipated electronic properties and potential for further functionalization make it a highly attractive target for both academic and industrial research. While experimental validation is a necessary next step, the in-silico design and theoretical framework presented here strongly suggest that 4-(pyrimidin-5-yl)azetidin-2-one has the potential to become a valuable addition to the synthetic chemist's toolbox, enabling the creation of innovative molecules with enhanced biological activity and novel mechanisms of action.

References

Sources

Comparative

Comparative Efficacy of 4-(Pyrimidin-5-yl)azetidin-2-one Analogues: A Guide for Drug Development Professionals

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with remarkable therapeutic potential. This guide delves into the prospective efficacy of a novel class of compounds: 4-(Pyrimidin-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with remarkable therapeutic potential. This guide delves into the prospective efficacy of a novel class of compounds: 4-(Pyrimidin-5-yl)azetidin-2-one analogues. By synergistically combining the structural rigidity and proven anticancer activity of the azetidin-2-one (β-lactam) core with the versatile pharmacophoric properties of the pyrimidine moiety, these analogues represent a promising frontier in the development of targeted cancer therapeutics.

While direct comparative studies on a series of 4-(pyrimidin-5-yl)azetidin-2-one analogues are yet to be extensively published, this guide will build a robust scientific case for their potential. We will achieve this by synthesizing data from structurally related 4-aryl- and 4-heteroaryl-azetidin-2-one derivatives that have demonstrated potent anticancer activity. This analysis will serve as a predictive framework for the efficacy of the title compounds and provide a detailed experimental roadmap for their evaluation.

The Azetidin-2-one Scaffold: A Potent Inhibitor of Tubulin Polymerization

The β-lactam ring, a cornerstone of antibiotic chemistry, has been repurposed as a powerful scaffold in oncology.[1][2] A significant body of research has established that certain 1,4-diaryl-azetidin-2-ones function as potent inhibitors of tubulin polymerization. These compounds act as Vascular Disrupting Agents (VDAs) by binding to the colchicine site on β-tubulin, which leads to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[3][4]

The replacement of the flexible cis-double bond in natural products like combretastatin A-4 with the rigid azetidin-2-one ring has been a particularly successful strategy, yielding analogues with nanomolar and even subnanomolar antiproliferative activity.[5]

Mechanism of Action: Disruption of Microtubule Dynamics

The mechanism hinges on the critical role of microtubules in cell division. By binding to the colchicine site, these azetidin-2-one analogues prevent the polymerization of α/β-tubulin heterodimers into microtubules. This interference with the dynamic equilibrium of microtubule assembly and disassembly triggers the mitotic checkpoint, ultimately leading to programmed cell death.

G cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by Azetidin-2-one Analogues Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Polymerization_Inhibited Polymerization Inhibited Tubulin Dimers->Polymerization_Inhibited Inhibition Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization GDP Depolymerization->Tubulin Dimers Azetidinone Azetidinone Azetidinone->Tubulin Dimers Binds to Colchicine Site Microtubule_Disruption Disruption of Microtubule Formation Polymerization_Inhibited->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Disruption of microtubule polymerization by azetidin-2-one analogues.

Efficacy of Benchmark 4-Aryl/Heteroaryl-Azetidin-2-one Analogues

To establish a performance benchmark, the following table summarizes the in vitro efficacy of several potent 4-substituted azetidin-2-one analogues from the literature. These compounds serve as structural precedents for the potential potency of 4-(pyrimidin-5-yl) derivatives.

Compound ClassSpecific AnalogueCancer Cell LineIC50 (Antiproliferative)IC50 (Tubulin Polymerization)Reference
Combretastatin A-4 Analogue β-Lactam 41MCF-7 (Breast)0.8 nMSignificant Inhibition[5]
3-Thienyl Analogue Compound 28MCF-7 (Breast)7 nM1.37 µM[6]
3-Fluoro Analogue Compound 32MCF-7 (Breast)75 nMNot Reported[7]
Chiral Fluoro Analogue Compound 18Multiple Lines1.0 - 3.6 nMPotent Inhibition[3]

The Pyrimidine Moiety: A Privileged Pharmacophore in Oncology

The pyrimidine ring is a fundamental component of nucleic acids and is a recurring motif in a multitude of approved and investigational drugs.[8] In oncology, pyrimidine derivatives have been successfully developed as kinase inhibitors (e.g., Imatinib, Gefitinib), antimetabolites (e.g., 5-Fluorouracil), and inhibitors of other key cellular processes.[9] Its nitrogen atoms are excellent hydrogen bond acceptors, and the aromatic ring can engage in π-π stacking interactions, making it a versatile scaffold for designing molecules that can specifically interact with biological targets.

Prospective Efficacy and Structure-Activity Relationship (SAR) of 4-(Pyrimidin-5-yl)azetidin-2-one Analogues

The introduction of a pyrimidine ring at the C4 position of the azetidin-2-one scaffold is a rational design strategy. The pyrimidine moiety can potentially form key hydrogen bonds within the colchicine binding site of tubulin, thereby enhancing binding affinity and, consequently, inhibitory activity. Furthermore, the pyrimidine ring offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability.

Based on the established SAR of related azetidin-2-ones, we can postulate a hypothetical SAR for the 4-(pyrimidin-5-yl) series.[4][10]

Caption: Proposed SAR for 4-(pyrimidin-5-yl)azetidin-2-one analogues.

Experimental Guide for Efficacy Evaluation

To ascertain the comparative efficacy of newly synthesized 4-(pyrimidin-5-yl)azetidin-2-one analogues, a systematic, multi-tiered evaluation process is required. The following protocols describe two fundamental assays: an in vitro tubulin polymerization inhibition assay to confirm the mechanism of action, and a cell-based cytotoxicity assay to determine antiproliferative potency.

Experimental Workflow

Workflow Start Synthesized Analogues Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Assay2 In Vitro Cytotoxicity Assay (e.g., MTT/SRB) Start->Assay2 Data1 Determine IC50 for Tubulin Inhibition Assay1->Data1 Data2 Determine IC50 against Cancer Cell Lines Assay2->Data2 Analysis Comparative Analysis and SAR Determination Data1->Analysis Data2->Analysis Lead_ID Lead Compound Identification Analysis->Lead_ID

Caption: Experimental workflow for evaluating analogue efficacy.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro. The use of a fluorescent reporter that binds to polymerized microtubules provides a highly sensitive readout.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar) containing:

    • Lyophilized, >99% pure tubulin (e.g., porcine brain)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Fluorescent reporter

  • Test compounds (4-(pyrimidin-5-yl)azetidin-2-one analogues) dissolved in DMSO to 10 mM.

  • Positive control: Nocodazole or Combretastatin A-4.

  • Negative control: DMSO.

  • Black, opaque 96-well microplates.

  • Temperature-controlled fluorescence plate reader capable of excitation at ~355 nm and emission at ~460 nm.

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin on ice with the recommended volume of General Tubulin Buffer to a final concentration of ~10 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter as per the manufacturer's instructions.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer to 10x the final desired concentration. A typical final concentration range to test is 0.01 µM to 100 µM.

  • Assay Execution:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive control, or vehicle control (DMSO) to the appropriate wells of the 96-well plate.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed reader and begin kinetic reading of fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds and a positive control (e.g., Doxorubicin).

  • Trichloroacetic acid (TCA), cold.

  • SRB solution (0.4% w/v in 1% acetic acid).

  • Tris-base solution (10 mM, pH 10.5).

  • 96-well cell culture plates.

  • Microplate reader (510 nm).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a positive control.

    • Incubate for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 4-(Pyrimidin-5-yl)azetidin-2-one scaffold represents a logically designed and highly promising class of potential anticancer agents. By leveraging the established potency of the azetidin-2-one core as a tubulin polymerization inhibitor and the versatile and favorable pharmacophoric properties of the pyrimidine moiety, these analogues are poised for significant efficacy. The provided experimental framework offers a clear path for the synthesis and systematic evaluation of these compounds.

Future research should focus on the synthesis of a diverse library of these analogues with systematic variations at the R1, R2, R3, and R4 positions as outlined in the hypothesized SAR. A thorough evaluation using the detailed protocols will enable the construction of a robust SAR, leading to the identification of lead compounds with potent and selective anticancer activity, suitable for further preclinical and clinical development.

References

  • Chandramouli, U., & Udupi, R. H. (2007). Synthesis of Certain New Azetidin-2-one Derivatives and Comparative Study of Their Biological Activities. Oriental Journal of Chemistry, 23(3). [Link]

  • Tang, H., Cheng, J., Liang, Y., & Wang, Y. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. [Link]

  • Fu, D. J., Zhang, Y. F., & Li, J. (2020). β-Lactams as promising anticancer agents: Molecular hybrids, structure activity relationships and potential targets. European Journal of Medicinal Chemistry, 201, 112510. [Link]

  • Kumar, D., & Kumar, N. (2016). Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. Letters in Drug Design & Discovery, 13(5), 458-471. [Link]

  • Kaur, R., & Banik, B. K. (2013). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Current medicinal chemistry, 20(4), 587-600. [Link]

  • O'Boyle, N. M., Carr, M., Greene, L. M., Bergin, O., Nathwani, S. M., McCabe, T., ... & Meegan, M. J. (2011). Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones. Bioorganic & medicinal chemistry, 19(8), 2694-2706. [Link]

  • Kumar, D., & Kumar, N. (2016). Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. ResearchGate. [Link]

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  • Banik, B. K., Becker, F. F., & Banik, I. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & medicinal chemistry, 12(10), 2523–2528. [Link]

  • Patel, K. R., & Shaikh, M. S. (2023). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” Indian Journal of Chemistry (IJC). [Link]

  • Zhang, X., & Jia, Y. (2020). Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. Current topics in medicinal chemistry, 20(16), 1468–1480. [Link]

  • McLoughlin, E. C., O'Brien, J. E., Hannon Barroeta, P., Zisterer, D. M., & Meegan, M. J. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules (Basel, Switzerland), 27(17), 5484. [Link]

  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2021). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules (Basel, Switzerland), 26(21), 6520. [Link]

  • Hardcastle, I. R., Liu, J., Vale, C., & Griffin, R. J. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & medicinal chemistry, 18(10), 3500–3512. [Link]

  • Wang, D., Li, Y., Fu, W., & Lu, W. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of medicinal chemistry, 55(20), 8819–8828. [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta poloniae pharmaceutica, 72(1), 65–78. [Link]

  • O'Boyle, N. M., Carr, M., Greene, L. M., Bergin, O., Nathwani, S. M., McCabe, T., ... & Meegan, M. J. (2010). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of medicinal chemistry, 53(24), 8569–8584. [Link]

  • Wang, H., Lu, B., Li, C., Zhang, J., & Li, J. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 54(9), 3200–3205. [Link]

  • Shao, J., Li, Y., Lu, W., & Li, Z. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European journal of medicinal chemistry, 57, 311–322. [Link]

  • Kim, M., Kim, S., Park, C., Kim, D., Lee, J., Lee, S., ... & Lee, J. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules (Basel, Switzerland), 24(17), 3196. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Strategies for 4-(Pyrimidin-5-yl)azetidin-2-one

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold is a molecule of significant interest in medicinal chemistry, representing a key structural motif in the development of novel therapeutic agents. The β-lactam ring is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(pyrimidin-5-yl)azetidin-2-one scaffold is a molecule of significant interest in medicinal chemistry, representing a key structural motif in the development of novel therapeutic agents. The β-lactam ring is a privileged structure, most famously found in penicillin and cephalosporin antibiotics, which functions by inhibiting bacterial cell wall synthesis. The incorporation of a pyrimidine moiety at the 4-position offers opportunities for diverse functionalization and modulation of biological activity, potentially leading to new classes of enzyme inhibitors, anti-inflammatory agents, or other targeted therapies.

This guide provides an in-depth comparison of two primary synthetic routes for the preparation of 4-(pyrimidin-5-yl)azetidin-2-one: the classical Staudinger [2+2] cycloaddition and the intramolecular cyclization of a β-amino acid precursor. Each route is evaluated based on its reaction mechanism, experimental protocol, and atom economy, offering researchers and drug development professionals a comprehensive framework for selecting the optimal strategy for their specific needs.

Route 1: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a cornerstone of β-lactam chemistry.[1] It involves the [2+2] cycloaddition of a ketene with an imine to form the four-membered azetidinone ring.[1] This reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[2]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This step forms a zwitterionic intermediate. The subsequent, and often rate-determining, step is an intramolecular ring closure to yield the final β-lactam product. The stereochemical outcome (cis or trans) is influenced by the substituents on both the ketene and the imine.[2][3]

Proposed Synthetic Workflow

A plausible Staudinger route to 4-(pyrimidin-5-yl)azetidin-2-one is a two-step process commencing with the formation of an imine (Schiff base) from pyrimidine-5-carbaldehyde and a suitable amine, followed by the cycloaddition with a ketene generated in situ. For the synthesis of the unsubstituted N-H lactam, a cleavable protecting group on the nitrogen, such as a p-methoxyphenyl (PMP) group, is often employed.

Staudinger Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Deprotection pyrimidine_aldehyde Pyrimidine-5- carbaldehyde imine N-(pyrimidin-5-ylmethylene)- 4-methoxyaniline pyrimidine_aldehyde->imine Ethanol, rt p_anisidine p-Anisidine p_anisidine->imine cycloaddition 1-(4-methoxyphenyl)-4- (pyrimidin-5-yl)azetidin-2-one imine->cycloaddition acetyl_chloride Acetyl Chloride ketene Ketene (in situ) acetyl_chloride->ketene triethylamine Triethylamine (TEA) triethylamine->ketene ketene->cycloaddition deprotection 4-(Pyrimidin-5-yl)azetidin-2-one cycloaddition->deprotection Ceric Ammonium Nitrate (CAN) Intramolecular Cyclization Workflow cluster_0 Step 1: β-Amino Acid Synthesis cluster_1 Step 2: Intramolecular Cyclization pyrimidine_aldehyde Pyrimidine-5- carbaldehyde beta_amino_acid 3-Amino-3-(pyrimidin-5-yl) propanoic acid pyrimidine_aldehyde->beta_amino_acid Ethanol, reflux malonic_acid Malonic Acid malonic_acid->beta_amino_acid ammonium_acetate Ammonium Acetate ammonium_acetate->beta_amino_acid final_product 4-(Pyrimidin-5-yl)azetidin-2-one beta_amino_acid->final_product activating_agent Activating Agent (e.g., EDC, SOCl2) activating_agent->final_product

Sources

Comparative

Structural Validation of 4-(Pyrimidin-5-yl)azetidin-2-one: A Comparative Guide to Advanced 2D NMR Strategies

For researchers and drug development professionals, the β-lactam (azetidin-2-one) ring remains a cornerstone pharmacophore, particularly in the design of novel β-lactamase inhibitors and antibiotics[1]. When this core is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the β-lactam (azetidin-2-one) ring remains a cornerstone pharmacophore, particularly in the design of novel β-lactamase inhibitors and antibiotics[1]. When this core is functionalized with a pyrimidine ring at the C4 position—yielding 4-(Pyrimidin-5-yl)azetidin-2-one —structural validation becomes analytically demanding.

This guide objectively compares standard 2D NMR, Non-Uniform Sampling (NUS) 2D NMR, and orthogonal methods like X-ray crystallography for the structural elucidation of this scaffold. We provide a self-validating experimental protocol, explaining the exact causality behind each spectroscopic choice to ensure absolute regiochemical fidelity[2].

The Structural Challenge: Mechanistic NMR Insights

Validating 4-(Pyrimidin-5-yl)azetidin-2-one using standard 1D 1 H and 13 C NMR is insufficient due to two distinct molecular phenomena:

  • Diastereotopicity at C3: The C4 position of the azetidin-2-one ring is a chiral center. Consequently, the two adjacent methylene protons at C3 ( H3a​ and H3b​ ) are placed in different magnetic environments. They become diastereotopic, splitting each other (geminal coupling, 2J≈14 Hz) and coupling differently to the C4 proton (vicinal coupling, 3J )[3]. This creates a complex, overlapping second-order multiplet in 1D 1 H NMR that cannot be unambiguously assigned without 2D techniques.

  • Regiochemical Ambiguity of the Linkage: The linkage between the azetidinone and pyrimidine rings occurs at C5' of the pyrimidine. Because C5' is a quaternary (unprotonated) carbon, homonuclear correlation (COSY) cannot bridge the two rings. Unambiguous proof of connectivity requires detecting long-range scalar couplings ( 2JCH​ and 3JCH​ ) via Heteronuclear Multiple Bond Correlation (HMBC)[2].

Technology Comparison: Standard vs. NUS 2D NMR vs. X-Ray

To resolve the closely spaced pyrimidine carbons ( C4′ and C6′ ) in the indirect ( F1​ ) dimension of an HMBC spectrum, high digital resolution is required. Traditionally, this demands acquiring 512 to 1024 t1​ increments, which can take over 12 hours.

Non-Uniform Sampling (NUS) bypasses the Nyquist-Shannon sampling limit by randomly omitting a percentage of these t1​ increments and reconstructing the full spectrum using compressed sensing algorithms like Iterative Soft Thresholding (IST)[4].

Performance Comparison Matrix
Validation MethodRegiochemical Confidence F1​ ResolutionAcquisition TimeArtifact RiskIdeal Use Case
Standard 2D NMR (US) HighModerate (256 t1​ )4–12 hoursLowHigh-concentration samples without time constraints.
NUS 2D NMR (50%) HighHigh (512+ t1​ )1–3 hoursLow-ModerateRoutine validation of complex pharmaceutical intermediates[5].
X-Ray Crystallography Absolute (3D spatial)N/ADays–WeeksNoneFinal API validation (requires single crystals).
LC-MS/MS Low (Mass/Formula only)N/AMinutesNoneHigh-throughput screening; cannot prove exact linkage.

Causality Insight: Why use 50% NUS for this molecule? Aggressively lowering the sampling rate below 25% in complex heteronuclear spectra can introduce reconstruction artifacts or weaken low-intensity cross-peaks[6]. A 50% sampling rate perfectly balances a 2x speed increase with zero loss in data integrity for the critical H4→C5′ HMBC correlation[7].

Visualizing the Analytical Workflows

Workflow A Sample Preparation 4-(Pyrimidin-5-yl)azetidin-2-one B Data Acquisition Strategy A->B C Uniform Sampling (US) 100% t1 increments B->C Traditional D Non-Uniform Sampling (NUS) 50% t1 increments B->D Optimized E Standard Fourier Transform C->E F Iterative Soft Thresholding (IST) D->F G Structural Validation (HSQC, HMBC) E->G F->G

Fig 1: Comparative workflow for 2D NMR structural validation using Uniform vs. Non-Uniform Sampling.

HMBC_Pathways H4 H4 (Azetidinone) δ 4.8-5.2 ppm C4 C4 (Azetidinone) δ 50-55 ppm H4->C4 1J_CH (HSQC) C5_Pyr C5' (Pyrimidine) δ 130 ppm H4->C5_Pyr 2J_CH (HMBC) C4_Pyr C4'/C6' (Pyrimidine) δ 155 ppm H4->C4_Pyr 3J_CH (HMBC) C2 C2 (Azetidinone C=O) δ 168 ppm H4->C2 3J_CH (HMBC)

Fig 2: Key magnetization transfer pathways (HSQC/HMBC) for 4-(Pyrimidin-5-yl)azetidin-2-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol acts as a self-validating system. Each step confirms the preconditions required for the subsequent step.

Step 1: Sample Preparation & Baseline Acquisition
  • Dissolve 15–20 mg of 4-(Pyrimidin-5-yl)azetidin-2-one in 600 µL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ shifts the broad N-H proton of the azetidinone ring downfield (~8.0–8.5 ppm), preventing overlap with the aliphatic C3 protons[3].

  • Acquire standard 1D 1 H (16 scans) and 13 C (512 scans) spectra to establish baseline chemical shifts.

Step 2: Resolving Diastereotopicity via NUS-HSQC
  • Set up a 1 H- 13 C HSQC experiment. Enable Non-Uniform Sampling in the acquisition parameters (e.g., FnTYPE = non-uniform sampling in Bruker TopSpin)[6].

  • Set the NusAMOUNT to 50% to halve the acquisition time while maintaining high F1​ resolution.

  • Validation Check: Look at the 13 C shift at ~46 ppm (C3). You must observe two distinct proton cross-peaks correlating to this single carbon. This confirms the intact, chiral azetidin-2-one ring[3].

Step 3: Proving Regiochemistry via NUS-HMBC
  • Set up a 1 H- 13 C HMBC experiment. Set the long-range coupling delay ( JCH​ ) to 62.5 ms (optimized for 8 Hz couplings).

  • Set NUS to 50% and increase the number of t1​ increments to 512. Causality: The pyrimidine C4' and C6' carbons resonate very closely (~155 ppm). High t1​ resolution is mandatory to distinguish them from the C2' carbon (~158 ppm)[7].

  • Process the data using Iterative Soft Thresholding (IST)[4].

  • Validation Check: Locate the H4 proton (~4.8–5.2 ppm). Trace its HMBC correlations. A strong cross-peak must appear at ~130 ppm (the unprotonated C5' of the pyrimidine). This 2JCH​ correlation is the definitive proof of the C4–C5' linkage[2].

Quantitative Data Presentation: Expected NMR Assignments

The table below summarizes the expected quantitative shifts and critical 2D correlations used to validate this specific molecular architecture.

PositionNucleusExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key 2D Correlations (Self-Validation)
N1 (Azetidinone)NH8.0 – 8.5 (broad s)N/ACOSY to H4; NOESY to H3a/H3b
C2 (Azetidinone)C=ON/A~168.0HMBC from H3a, H3b, and H4
C3 (Azetidinone) CH2​ 2.8 – 3.4 (m, 2H)~46.0HSQC confirms both protons on one carbon[3]
C4 (Azetidinone)CH4.8 – 5.2 (dd, 1H)~50.0 – 55.0HMBC to C5' (Pyrimidine) proves linkage
C2' (Pyrimidine)CH~9.1 (s, 1H)~158.0HMBC to C4'/C6'
C4'/C6' (Pyrimidine)CH~8.8 (s, 2H)~155.0HMBC to C5' and C4 (Azetidinone)
C5' (Pyrimidine)C (Quat)N/A~130.0HMBC from H4 (Azetidinone)[2]

References

  • Spectroscopic Characterization of azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy - PubMed / NIH. 8

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC / NIH. 5

  • Use of Non-Uniform Sampling (NUS) in 2D NMR - UC Santa Barbara NMR Facility. 6

  • Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - BenchChem Technical Support Center. 3

  • Chapter 5: The Non-uniform Sampling of 2D NMR Data Available - Royal Society of Chemistry.4

  • Non Uniform Sampling in Routine 2D Correlation Experiments - JEOL USA. 7

  • Interaction of Avibactam with Class B Metallo-β-Lactamases - Antimicrobial Agents and Chemotherapy, ASM Journals. 2

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC / NIH. 1

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(Pyrimidin-5-yl)azetidin-2-one

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Pyrimidin-5-yl)azetidin-2-one, a heterocyclic compound featuring both a pyrimidine ring and a β-lactam (azetidin-2-one) core. Given that many such specialized reagents may lack readily available, specific Safety Data Sheets (SDS), this document synthesizes best practices from regulatory standards and data on analogous structures to ensure a robust and safe operational plan.

Hazard Assessment and Characterization

The first principle of chemical disposal is a thorough understanding of the material's potential hazards. While a specific SDS for 4-(Pyrimidin-5-yl)azetidin-2-one is not broadly available, a conservative hazard assessment can be constructed by examining its constituent chemical families: pyrimidines and 2-azetidinones.

  • Pyrimidine Derivatives: These are nitrogen-containing heterocycles. Depending on their substitutions, they can range from relatively benign to harmful if swallowed or irritating to the skin, eyes, and respiratory system.[1][2][3] Some pyrimidine-based compounds are potent pharmaceutical agents, including cytotoxic drugs used in chemotherapy, which necessitates handling them with care to avoid exposure.[4]

  • 2-Azetidinone (β-Lactam) Ring: This is the core structure of β-lactam antibiotics. While the primary hazard of this class is antibiotic activity, the ring is susceptible to hydrolysis, and derivatives can be skin sensitizers.[5][6] More complex azetidinone compounds can also exhibit cytotoxic properties.[5]

Core Directive: In the absence of specific toxicological data, 4-(Pyrimidin-5-yl)azetidin-2-one must be treated as a hazardous chemical waste. [7] This "guilty until proven innocent" approach is a fundamental tenet of laboratory safety and ensures compliance with the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[8][9]

Regulatory Framework: Compliance is Non-Negotiable

The disposal of laboratory chemicals is strictly regulated to protect personnel and the environment. Key regulations include:

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[10][11][12] This plan must include procedures for safe handling and waste disposal.

  • EPA 40 CFR Part 262: These regulations establish the standards for generators of hazardous waste.[13] This includes requirements for waste determination, container labeling, and accumulation.

Disposing of chemical waste down the drain or in the regular trash is strictly prohibited unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for specific, non-hazardous materials.[9][14][15]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (nitrile or neoprene are generally suitable) must be worn. Always inspect gloves for tears or degradation before use.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.

  • Work Area: All handling of 4-(Pyrimidin-5-yl)azetidin-2-one, including weighing, solution preparation, and waste collection, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[16]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to ensure the safe and compliant disposal of 4-(Pyrimidin-5-yl)azetidin-2-one from the point of generation to its final collection.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[15][17]

  • Designated Waste Stream: Do not mix 4-(Pyrimidin-5-yl)azetidin-2-one waste with other chemical waste streams.

  • Solid vs. Liquid: Maintain separate, clearly labeled containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weighing papers, and absorbent materials used for cleaning spills.

    • Liquid Waste: Includes unused solutions or reaction mixtures containing the compound.

  • Incompatibilities: Based on general chemical principles, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[3][14]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw-top cap.[18] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers for potentially corrosive materials.[19]

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added.[20] The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste 4-(Pyrimidin-5-yl)azetidin-2-one" .

    • If in solution, list all components, including solvents (e.g., "Methanol," "Water") with approximate percentages.

    • An indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][14]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[7][20] It is best practice to store the container within a secondary containment bin to mitigate leaks or spills.

  • Volume Limits: The EPA limits SAA accumulation to 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste.[9]

Step 4: Arranging for Disposal

The final step is the transfer of waste to trained professionals.

  • Contact EHS: When the waste container is nearly full (e.g., 90% capacity) or when the project is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[20]

  • Do Not Transport: Do not personally transport hazardous waste between buildings or off-campus. This must be handled by trained personnel following Department of Transportation (DOT) regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of 4-(Pyrimidin-5-yl)azetidin-2-one.

G Disposal Workflow for 4-(Pyrimidin-5-yl)azetidin-2-one cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_accumulate Accumulation & Final Disposal A Material Identified as Unwanted Waste B Perform Hazard Assessment (Assume Hazardous as per RCRA) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C E Segregate Waste Streams (Solid vs. Liquid) C->E D Select Chemically Compatible Waste Container F Affix 'Hazardous Waste' Label with Full Chemical Name D->F E->D G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Container Approaching Full? H->I J Contact EHS/Waste Management for Pickup I->J Yes K Continue Accumulation I->K No K->H

Caption: Decision workflow for handling and disposing of 4-(Pyrimidin-5-yl)azetidin-2-one waste.

Management of Spills and Empty Containers

Accidents can happen, and proper preparation is key to a safe response.

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area and contact EHS.

  • Contain (Small Spills): For minor spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[16]

  • Collect: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

Empty Container Disposal

Empty containers that held hazardous chemicals are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (one that can dissolve the residue).[20]

  • Collect Rinsate: The first rinsate, and often all subsequent rinsates, must be collected and disposed of as liquid hazardous waste. [20][21]

  • Final Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash or glassware waste, but only after defacing the original label to prevent confusion.

Data Summary Table

ParameterGuidelineRationale & References
Waste Classification Hazardous WasteAssumed hazardous due to lack of specific data and structural alerts from pyrimidine and azetidinone moieties.[7][9]
Container Type Glass or HDPE Bottle with Screw CapEnsures chemical compatibility and prevents leaks.[19][18]
Primary Labeling "Hazardous Waste", "4-(Pyrimidin-5-yl)azetidin-2-one"Complies with EPA regulations and ensures clear identification for safe handling.[20]
Storage Location Designated Satellite Accumulation Area (SAA)Fulfills regulatory requirements for temporary storage at the point of generation.[8][9][14]
Disposal Method Collection by licensed hazardous waste vendor via EHSEnsures final disposal (typically via high-temperature incineration) is safe, legal, and environmentally sound.[21][22]

References

  • Daniels Health. (2025, May 21).
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  • Jubilant Ingrevia. Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(pyrimidin-2-yl)thiazol-2-amine.
  • ChemicalBook.
  • Fisher Scientific. (2009, April 29). Safety Data Sheet - 4-Amino-1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one.
  • Chemos GmbH & Co.KG.
  • MedChemExpress. (2026, March 19). Pyrimidine (Standard)-SDS.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025, November 6).
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  • Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES.
  • United Nations Office on Drugs and Crime. Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Sharma, R., et al. A REVIEW ON 2-AZETEDINONES.
  • Rosenblum, S. B., et al. (2000). Synthesis and bioactivities of 2-azetidinone derivatives as cholesterol absorption inhibitors. Journal of Medicinal Chemistry.
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